Octa-2,4,6-triene
Description
Properties
CAS No. |
14947-20-7 |
|---|---|
Molecular Formula |
C34H33FeN4O5 |
Synonyms |
(2Z,4Z,6Z)-2,4,6-Octatriene |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical and Physical Properties of Octa-2,4,6-triene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octa-2,4,6-triene, a conjugated polyene with the molecular formula C₈H₁₂, is a hydrocarbon of significant interest in organic synthesis and holds potential in the realm of drug development due to the biological activities associated with polyene structures. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound and its various stereoisomers, detailed experimental protocols for its synthesis and purification, and an exploration of its potential biological significance.
Chemical and Physical Properties
This compound exists as several geometric isomers due to the presence of three double bonds. The most common isomers include (2E,4E,6E), (2E,4E,6Z), (2E,4Z,6E), (2E,4Z,6Z), (2Z,4E,6Z), and (2Z,4Z,6Z)-octa-2,4,6-triene. The specific arrangement of these double bonds significantly influences the molecule's physical and chemical characteristics.
General Properties
| Property | Value | Source |
| Molecular Formula | C₈H₁₂ | [1] |
| Molecular Weight | 108.18 g/mol | [1] |
| CAS Number (unspecified isomers) | 764-75-0 | [2] |
| Canonical SMILES | CC=CC=CC=CC | [1] |
| InChI | InChI=1S/C8H12/c1-3-5-7-8-6-4-2/h3-8H,1-2H3 | [1] |
Physical Properties of this compound (Isomer Mixture)
| Property | Value | Source |
| Boiling Point | 147.5 °C at 760 mmHg | [2] |
| Density | 0.764 g/cm³ | [2] |
| Refractive Index | 1.467 | [2] |
| Flash Point | 23.1 °C | [2] |
| Vapor Pressure | 5.59 mmHg at 25 °C | [2] |
Calculated Physical Properties of Selected Isomers
| Property | (2E,4E,6E)-octa-2,4,6-triene | (2Z,4Z,6Z)-octa-2,4,6-triene | Source |
| XLogP3 | 3.4 | 3.4 | [3][4] |
| Complexity | 91.2 | 91.2 | [3][4] |
Stereoisomers of this compound
The geometry of the double bonds at the C2, C4, and C6 positions gives rise to six unique stereoisomers. The symmetry in the molecule, with methyl groups at both ends, reduces the number of unique isomers from the theoretically possible 2³=8 to six.
Experimental Protocols
Synthesis of (2E,4E,6E)-octa-2,4,6-triene via Wittig Reaction
The Wittig reaction is a reliable method for the stereoselective synthesis of alkenes from aldehydes and ketones. For the synthesis of conjugated polyenes like this compound, a sequential Wittig reaction approach can be employed. A plausible route involves the reaction of crotonaldehyde with a suitable phosphorane.
Materials:
-
Triphenylphosphine
-
(E)-1-Bromobut-2-ene
-
Anhydrous diethyl ether or THF
-
n-Butyllithium (n-BuLi) in hexanes
-
Crotonaldehyde
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexane
-
Ethyl acetate
Procedure:
-
Preparation of the Phosphonium Salt: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve triphenylphosphine in anhydrous toluene. Add (E)-1-bromobut-2-ene and heat the mixture at reflux for 24 hours. Cool the reaction mixture to room temperature to allow the phosphonium salt to precipitate. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.
-
Ylide Formation: Suspend the phosphonium salt in anhydrous diethyl ether or THF under an inert atmosphere (e.g., nitrogen or argon) and cool to -78 °C in a dry ice/acetone bath. Slowly add a stoichiometric amount of n-BuLi in hexanes. Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The formation of the deep red ylide indicates a successful reaction.
-
Wittig Reaction: Cool the ylide solution back to -78 °C and slowly add a solution of crotonaldehyde in anhydrous diethyl ether. Allow the reaction to slowly warm to room temperature and stir overnight.
-
Work-up and Extraction: Quench the reaction by the slow addition of saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product, a mixture of isomers, can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel using a non-polar eluent such as hexane.
Purification of this compound Isomers
Fractional Distillation: For the separation of liquid isomers with different boiling points, fractional distillation under reduced pressure is an effective technique. The efficiency of the separation is dependent on the length and packing material of the fractionating column.
Preparative High-Performance Liquid Chromatography (HPLC): For the separation of stereoisomers with very similar boiling points, preparative HPLC is the method of choice. A normal-phase column (e.g., silica gel) with a non-polar mobile phase (e.g., hexane/ethyl acetate mixtures) can be used to separate the different geometric isomers. The separation is based on the differential interaction of the isomers with the stationary phase.
Spectral Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectra of this compound isomers are complex in the olefinic region (typically δ 5.0-7.0 ppm). The coupling constants (J-values) between the vinyl protons are diagnostic for determining the stereochemistry of the double bonds (Jtrans is typically larger than Jcis). The terminal methyl protons appear as a doublet in the upfield region (around δ 1.7-1.8 ppm).
¹³C NMR: The carbon NMR spectra will show eight distinct signals for the all-E isomer. The chemical shifts of the sp² hybridized carbons will be in the range of δ 120-140 ppm, while the terminal methyl carbons will appear at a higher field.
Infrared (IR) Spectroscopy
The IR spectrum of a conjugated polyene like this compound is characterized by:
-
C-H stretching vibrations of the sp² carbons around 3010-3050 cm⁻¹.
-
C=C stretching vibrations for the conjugated double bonds in the region of 1600-1650 cm⁻¹. The conjugation lowers the frequency compared to an isolated double bond.
-
C-H out-of-plane bending vibrations in the 900-1000 cm⁻¹ region, which can be indicative of the substitution pattern on the double bonds.
Mass Spectrometry
The electron ionization (EI) mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z 108. The fragmentation pattern will involve the loss of methyl radicals (M-15) and subsequent losses of hydrocarbon fragments.
Biological Activity and Signaling Pathways
While direct studies on the biological activity of this compound are limited, the broader class of polyenes is well-known for its antifungal properties.[5][6][7][8][9] Furthermore, derivatives such as octa-2,4,6-trienoic acid have been shown to possess antioxidant and anti-inflammatory activities.
Antifungal Mechanism of Action
Polyene antibiotics exert their antifungal effect by selectively binding to ergosterol, a key component of the fungal cell membrane. This binding disrupts the membrane integrity by forming pores or channels, leading to the leakage of essential intracellular components and ultimately, cell death. This mechanism is selective for fungi as mammalian cell membranes contain cholesterol instead of ergosterol.
Anti-inflammatory Signaling Pathway
Derivatives of octa-2,4,6-trienoic acid have been found to modulate the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) signaling pathway. PPAR-γ is a nuclear receptor that plays a crucial role in regulating inflammation, as well as lipid and glucose metabolism. Activation of PPAR-γ can lead to the transrepression of pro-inflammatory genes.
Visualizations
Caption: Synthetic and purification workflow for this compound.
Caption: Proposed antifungal mechanism of action for polyenes.
Caption: PPAR-γ signaling pathway modulated by polyene derivatives.
References
- 1. This compound | C8H12 | CID 139904 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. trans-2,4,6-Octatriene | C8H12 | CID 129717348 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,4,6-Octatriene, (Z,Z,Z)- | C8H12 | CID 12533129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Polyene-Based Derivatives with Antifungal Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Polyene-Based Derivatives with Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. | BioWorld [bioworld.com]
Stereoisomers of Octa-2,4,6-triene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Octa-2,4,6-triene, a conjugated triene with the molecular formula C₈H₁₂, presents a compelling case study in stereoisomerism. The presence of three carbon-carbon double bonds gives rise to a number of geometric isomers. However, due to the molecule's symmetry, the actual number of unique stereoisomers is fewer than the theoretical maximum. This guide provides a comprehensive analysis of the stereoisomers of this compound, including their nomenclature, structure, and physicochemical properties. Furthermore, it outlines general experimental protocols for their synthesis and separation, and presents key spectroscopic data for their characterization. This document is intended to serve as a valuable resource for researchers engaged in organic synthesis, stereochemistry, and the development of novel therapeutics where the specific geometry of molecules is paramount.
Introduction to Stereoisomerism in this compound
Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. In the case of this compound, the potential for stereoisomerism arises from the restricted rotation around the three carbon-carbon double bonds located at the C2, C4, and C6 positions.
Each of these double bonds can exist in one of two configurations: E (entgegen, meaning "opposite" in German) where the higher priority substituents are on opposite sides of the double bond, or Z (zusammen, meaning "together" in German) where they are on the same side. For this compound, the priority of the substituents on each carbon of the double bonds is determined by the Cahn-Ingold-Prelog (CIP) rules.
Theoretically, with three stereogenic double bonds, one might expect 2³ = 8 possible stereoisomers. However, this compound is a symmetrical molecule, with methyl groups at both ends. This symmetry results in some of the potential combinations being identical. Specifically, flipping the molecule end-to-end reveals that:
-
(2Z,4Z,6E)-octa-2,4,6-triene is superimposable on (2E,4Z,6Z)-octa-2,4,6-triene.
-
(2Z,4E,6E)-octa-2,4,6-triene is superimposable on (2E,4E,6Z)-octa-2,4,6-triene.
Consequently, there are only six unique stereoisomers of this compound. The molecule does not possess any chiral centers, and therefore, does not exhibit enantiomerism. All the stereoisomers of this compound are diastereomers of one another.
The Six Unique Stereoisomers of this compound
The six distinct stereoisomers of this compound are:
-
(2E,4E,6E)-octa-2,4,6-triene
-
(2E,4E,6Z)-octa-2,4,6-triene
-
(2E,4Z,6E)-octa-2,4,6-triene
-
(2Z,4E,6Z)-octa-2,4,6-triene
-
(2Z,4Z,6E)-octa-2,4,6-triene
-
(2Z,4Z,6Z)-octa-2,4,6-triene
Physicochemical Properties of this compound Stereoisomers
The geometric differences between the stereoisomers of this compound lead to variations in their physical and chemical properties. While experimental data for each individual isomer is scarce in the literature, computed properties provide valuable insights.
| Property | (2E,4E,6E) | (2E,4E,6Z) | (2E,4Z,6E) | (2Z,4E,6Z) | (2Z,4Z,6E) | (2Z,4Z,6Z) |
| Molecular Formula | C₈H₁₂ | C₈H₁₂ | C₈H₁₂ | C₈H₁₂ | C₈H₁₂ | C₈H₁₂ |
| Molecular Weight ( g/mol ) | 108.18 | 108.18 | 108.18 | 108.18 | 108.18 | 108.18 |
| Predicted Boiling Point (°C) | ~147.5 | ~147.5 | ~147.5 | ~147.5 | ~147.5 | ~147.5 |
| Computed XLogP3 | 3.4 | 3.4 | 3.4 | 3.4 | 3.4 | 3.4 |
| Predicted Density (g/cm³) | ~0.764 | ~0.764 | ~0.764 | ~0.764 | ~0.764 | ~0.764 |
Experimental Protocols
General Synthesis of this compound Isomers
A plausible and versatile method for the synthesis of specific stereoisomers of this compound is the Wittig reaction . This reaction involves the coupling of a phosphorus ylide with an aldehyde or ketone to form an alkene. The stereochemical outcome of the Wittig reaction can be controlled to a certain extent by the choice of reactants, solvent, and reaction conditions, allowing for the selective synthesis of either E or Z isomers.
General Protocol for Wittig-based Synthesis:
-
Preparation of the Phosphonium Salt: A triphenylphosphine is reacted with an appropriate alkyl halide (e.g., a derivative of crotyl bromide) to form the corresponding phosphonium salt.
-
Formation of the Ylide: The phosphonium salt is deprotonated using a strong base (e.g., n-butyllithium, sodium hydride, or a sodium alkoxide) to generate the phosphorus ylide. The choice of base and solvent can influence the stereoselectivity of the subsequent reaction.
-
Reaction with an Aldehyde: The ylide is then reacted with a suitable α,β-unsaturated aldehyde (e.g., crotonaldehyde) to form the this compound backbone.
-
Stereochemical Control:
-
To favor the formation of Z-alkenes, unstabilized ylides in aprotic, salt-free solvents are typically used.
-
To favor the formation of E-alkenes, stabilized ylides or the Schlosser modification of the Wittig reaction can be employed.
-
-
Work-up and Purification: The reaction mixture is quenched, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography on silica gel.
By strategically choosing the starting phosphonium salt and aldehyde, and by controlling the reaction conditions, different stereoisomers of this compound can be synthesized. For instance, the reaction of the ylide derived from triphenylphosphonium bromide with (2E)-hexa-2,4-dienal could be a route to certain isomers.
Separation of this compound Stereoisomers
The separation of a mixture of this compound stereoisomers can be achieved using chromatographic techniques that exploit the subtle differences in their polarities and shapes.
4.2.1. Gas Chromatography (GC)
-
Principle: GC separates compounds based on their volatility and interaction with a stationary phase. Geometric isomers often have slightly different boiling points and affinities for the stationary phase, allowing for their separation.
-
Typical Protocol:
-
Column: A high-resolution capillary column with a non-polar or medium-polarity stationary phase (e.g., DB-5, DB-23) is suitable.
-
Injector and Detector: A split/splitless injector and a flame ionization detector (FID) are commonly used.
-
Temperature Program: A programmed temperature ramp is employed to ensure good separation of the isomers.
-
Carrier Gas: Helium or hydrogen is used as the carrier gas.
-
4.2.2. High-Performance Liquid Chromatography (HPLC)
-
Principle: HPLC separates compounds based on their differential partitioning between a stationary phase and a mobile phase. For non-polar compounds like this compound, reversed-phase HPLC is often effective.
-
Typical Protocol:
-
Column: A C18 or C30 reversed-phase column is typically used.
-
Mobile Phase: A mixture of organic solvents, such as acetonitrile and water or methanol and water, is used as the mobile phase. The composition of the mobile phase can be optimized to achieve the best separation.
-
Detector: A UV-Vis detector set at the λmax of the trienes is used for detection.
-
Mode: Isocratic or gradient elution can be employed depending on the complexity of the isomer mixture.
-
Spectroscopic Characterization
¹H NMR Spectroscopy
Proton NMR spectroscopy is a powerful tool for distinguishing between the geometric isomers of this compound. The coupling constants (J-values) between the vinylic protons are particularly informative.
-
Trans (E) coupling: The coupling constant between two protons on a trans double bond is typically in the range of 12-18 Hz.
-
Cis (Z) coupling: The coupling constant between two protons on a cis double bond is typically in the range of 6-12 Hz.
DFT calculations of ¹H NMR chemical shifts for (2E,4E,6E)-octa-2,4,6-triene and (2E,4Z,6E)-octa-2,4,6-triene have shown that the olefinic protons resonate in the range of 5.0 to 6.8 ppm. By analyzing the coupling patterns and the magnitudes of the coupling constants in the ¹H NMR spectrum, the stereochemistry of each double bond can be assigned.
UV-Vis Spectroscopy
The extended conjugation in this compound results in strong absorption in the ultraviolet-visible region of the electromagnetic spectrum. The wavelength of maximum absorption (λmax) can be predicted using the Fieser-Kuhn rules for polyenes.
The general trend is that the λmax shifts to longer wavelengths (a bathochromic shift) as the extent of conjugation increases and with increasing substitution. While all isomers of this compound will have a similar chromophore, the specific λmax and the molar absorptivity (ε) can vary slightly between the different geometric isomers. Generally, the all-trans (E) isomer is expected to have the longest λmax and the highest molar absorptivity due to its more planar and extended conformation, which allows for more efficient π-orbital overlap.
Visualizations
Caption: Logical relationship of stereoisomers for this compound.
Caption: Experimental workflow for isomer identification.
Conclusion
The stereoisomers of this compound provide an excellent platform for the study of geometric isomerism in conjugated systems. The six unique stereoisomers, arising from the interplay of three stereogenic double bonds and molecular symmetry, exhibit distinct properties that necessitate careful consideration in synthesis and characterization. While a complete experimental dataset for each isomer remains to be fully compiled in the public domain, the principles outlined in this guide, from stereoselective synthesis via the Wittig reaction to separation by chromatography and characterization by spectroscopic methods, provide a robust framework for researchers in the chemical and pharmaceutical sciences. A thorough understanding and control of the stereochemistry of such polyene systems are critical for advancing the design and development of new molecules with specific biological functions.
An In-depth Technical Guide to the Synthesis of Octa-2,4,6-triene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for octa-2,4,6-triene, a conjugated triene of interest in various fields of chemical research and development. This document details synthetic methodologies, including established laboratory-scale reactions and industrial processes, complete with experimental protocols where available. Quantitative data is summarized for comparative analysis, and key reaction pathways are visualized to facilitate understanding.
Core Synthesis Pathways
The synthesis of this compound can be approached through several strategic routes. The most prominent methods include the Wittig and Horner-Wadsworth-Emmons reactions, which offer high degrees of control over stereochemistry, and the dimerization of butadiene, a common industrial method for producing C8 hydrocarbons.
Wittig-Type Reactions: A Versatile Laboratory Approach
The Wittig reaction and its modifications, such as the Horner-Wadsworth-Emmons (HWE) reaction, are powerful tools for the stereoselective synthesis of alkenes, including conjugated systems like this compound.[1][2][3] These reactions involve the coupling of a phosphorus ylide (or a phosphonate carbanion in the HWE variant) with an aldehyde or ketone.
A plausible and well-documented approach for synthesizing a precursor to this compound is the Horner-Wadsworth-Emmons reaction of (E,E)-2,4-hexadienal (sorbaldehyde). This method allows for the stereoselective formation of the triene system.
Caption: Logical workflow for the synthesis of this compound via a Horner-Wadsworth-Emmons approach.
This protocol is adapted from a patented procedure for a closely related synthesis and provides a reliable method for generating the triene ester precursor.[4]
Materials:
-
(E,E)-2,4-Hexadienal (Sorbaldehyde)
-
Triethyl phosphonoacetate
-
Sodium methoxide (25% solution in methanol)
-
Toluene
-
Hexane
-
Acetone
Procedure:
-
To a suitable reactor, charge 250 ml of toluene and 114.33 ml (0.5 moles) of a 25% sodium methoxide solution in methanol.
-
Maintain the temperature between 20°C and 25°C and stir for one hour.
-
Slowly add 99.2 ml (0.5 moles) of triethyl phosphonoacetate to the mixture.
-
Continue stirring and add 55.24 ml (0.5 moles) of sorbaldehyde, maintaining the temperature between 20°C and 25°C due to a considerable exotherm.
-
Stir the reaction mixture at ambient temperature overnight (approximately 12 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a 7:3 hexane/acetone eluent.
-
Upon completion, quench the reaction, perform extractions, wash, and concentrate the organic phase to yield crude ethyl 2,4,6-trans-octatrienoate.
-
The crude product can be purified by crystallization or vacuum distillation if necessary, though it is often of sufficient purity for subsequent steps.
The resulting ethyl octatrienoate can be converted to the target hydrocarbon through a two-step sequence:
-
Hydrolysis: The ester is hydrolyzed to the corresponding carboxylic acid, (2E,4E,6E)-octa-2,4,6-trienoic acid, using standard alkaline hydrolysis conditions (e.g., NaOH or KOH in an alcohol/water mixture), followed by acidification.[4]
-
Decarboxylation: The resulting α,β-unsaturated carboxylic acid can then be decarboxylated. While challenging, methods for the decarboxylation of such systems exist, often involving thermal or metal-catalyzed processes.[5][6][7] Alternatively, the ester can be reduced to the corresponding alcohol, which can then be deoxygenated.
Dimerization of Butadiene: An Industrial Perspective
The dimerization of 1,3-butadiene is a significant industrial process for the production of various C8 hydrocarbons.[8] Depending on the catalyst system and reaction conditions, different isomers of octatriene can be formed. While 1,3,7-octatriene is a common product, specific catalysts can favor the formation of the conjugated 2,4,6-isomer.[9] Nickel and palladium-based catalysts are most frequently employed.[8]
Caption: General reaction scheme for the transition metal-catalyzed dimerization of butadiene.
Detailed protocols for the selective synthesis of this compound via butadiene dimerization are often proprietary. However, the general principles involve:
-
Catalyst: A low-valent transition metal complex, typically of nickel or palladium, with appropriate ligands (e.g., phosphines, N-heterocyclic carbenes).
-
Solvent: An aprotic solvent is generally used.
-
Temperature and Pressure: The reaction is typically carried out under pressure to maintain butadiene in the liquid phase and at elevated temperatures to ensure a sufficient reaction rate.
-
Product Separation: The resulting mixture of C8 isomers requires careful fractional distillation for the separation of this compound.[10]
Quantitative Data Summary
The following table summarizes typical reaction parameters for the synthesis of the this compound precursor via the Horner-Wadsworth-Emmons reaction. Data for the direct synthesis of this compound is not widely available in the public domain.
| Parameter | Horner-Wadsworth-Emmons Synthesis of Ethyl (2E,4E,6E)-octa-2,4,6-trienoate |
| Reactants | (E,E)-2,4-Hexadienal, Triethyl phosphonoacetate, Sodium methoxide |
| Solvent | Toluene, Methanol |
| Temperature | 20-25 °C |
| Reaction Time | ~12 hours |
| Typical Yield | High (specific yield not reported in the reference)[4] |
| Purification | Crystallization or Vacuum Distillation[4] |
Characterization Data
The identity and purity of synthesized this compound can be confirmed using various spectroscopic techniques. Below is a summary of expected data for the (2E,4E,6E)-isomer.
| Technique | Expected Data |
| 1H NMR | Chemical shifts for vinylic protons are expected in the range of 5.5-7.5 ppm, showing complex coupling patterns. Methyl protons will appear as a doublet around 1.8 ppm. |
| 13C NMR | Signals for the sp2 hybridized carbons of the triene system are expected in the range of 120-140 ppm. The methyl carbons will appear at higher field. |
| Mass Spec. | Molecular Ion (M+) at m/z = 108.18 g/mol .[11][12] |
| IR Spec. | C-H stretching for sp2 carbons (~3020 cm-1), C=C stretching of the conjugated system (~1600-1650 cm-1), and out-of-plane C-H bending for trans double bonds (~965 cm-1). |
This guide provides a foundational understanding of the synthesis of this compound. For specific applications, further optimization of the presented protocols may be necessary. Researchers are encouraged to consult the primary literature for the most up-to-date and detailed procedures.
References
- 1. Wittig Reaction [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Wittig reaction - Wikipedia [en.wikipedia.org]
- 4. US20120022282A1 - Process for the preparation of 2,4,6-octatriene-1-oic acid and 2,4,6-octatriene-1-ol - Google Patents [patents.google.com]
- 5. Decarboxylation [organic-chemistry.org]
- 6. m.youtube.com [m.youtube.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Industrially applied and relevant transformations of 1,3-butadiene using homogeneous catalysts - Industrial Chemistry & Materials (RSC Publishing) DOI:10.1039/D3IM00009E [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Purification [chem.rochester.edu]
- 11. This compound [webbook.nist.gov]
- 12. This compound | C8H12 | CID 139904 - PubChem [pubchem.ncbi.nlm.nih.gov]
"Octa-2,4,6-triene" molecular weight and formula
This guide provides core physicochemical properties of Octa-2,4,6-triene, tailored for researchers, scientists, and professionals in drug development.
Physicochemical Data
The fundamental molecular characteristics of this compound are summarized below. This data is essential for a variety of applications, including analytical chemistry, reaction modeling, and pharmacokinetic studies.
| Property | Value |
| Molecular Formula | C₈H₁₂[1][2][3][4][5] |
| Molecular Weight | 108.18 g/mol [1][3][5] |
| IUPAC Name | This compound[1] |
| Synonyms | 2,4,6-Octatriene[3][4][5] |
| CAS Number | 764-75-0[2][3] |
Structural and Logical Representation
To visualize the logical relationship between the compound's name and its derived properties, a simple hierarchical diagram is provided. This illustrates the process of deriving the molecular formula from the IUPAC name and subsequently calculating the molecular weight.
This document serves as a foundational reference for this compound. For further experimental details or advanced analytical data, consultation of specialized chemical databases is recommended.
References
Spectroscopic data of "Octa-2,4,6-triene" (NMR, IR, Mass Spec)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for octa-2,4,6-triene (C₈H₁₂), a conjugated polyene. Due to the limited availability of experimentally-derived public data for this specific molecule, this document combines available mass spectrometry data with predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic values based on established principles for conjugated systems.
Spectroscopic Data Summary
The following tables summarize the available and predicted spectroscopic data for this compound. These values are essential for the identification and characterization of this compound.
Table 1: Mass Spectrometry Data
The mass spectrum of this compound is characterized by a distinct molecular ion peak and a fragmentation pattern typical for unsaturated hydrocarbons. The data presented here is based on electron ionization (EI) mass spectrometry.
| m/z | Relative Intensity (%) | Assignment |
| 108 | 100 | [M]⁺ (Molecular Ion) |
| 93 | ~80 | [M-CH₃]⁺ |
| 79 | ~60 | [C₆H₇]⁺ |
| 77 | ~50 | [C₆H₅]⁺ |
| 67 | ~40 | [C₅H₇]⁺ |
| 55 | ~30 | [C₄H₇]⁺ |
| 41 | ~70 | [C₃H₅]⁺ (Allyl cation) |
| 39 | ~50 | [C₃H₃]⁺ |
Note: Relative intensities are approximate and can vary based on experimental conditions.
Table 2: Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of (2E,4E,6E)-octa-2,4,6-triene in CDCl₃ is expected to show signals in the olefinic region, characteristic of protons on carbon-carbon double bonds. The conjugation of the polyene system leads to a downfield shift of these protons.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H1, H8 (CH₃) | 1.7 - 1.9 | Doublet | ~6-7 |
| H2, H7 | 5.5 - 5.8 | Doublet of Quartets | ~15, ~6-7 |
| H3, H6 | 6.0 - 6.3 | Doublet of Doublets | ~15, ~10 |
| H4, H5 | 5.9 - 6.2 | Multiplet | - |
Note: These are predicted values. Actual chemical shifts and coupling constants can be influenced by the specific stereoisomer and solvent.
Table 3: Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR spectrum for (2E,4E,6E)-octa-2,4,6-triene will primarily feature signals in the sp² hybridized carbon region.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C1, C8 (CH₃) | 15 - 20 |
| C2, C7 | 125 - 135 |
| C3, C6 | 130 - 140 |
| C4, C5 | 128 - 138 |
Note: These are predicted values. The exact chemical shifts are dependent on the molecular geometry and solvent.
Table 4: Predicted Infrared (IR) Absorption Data
The IR spectrum of this compound is expected to display characteristic absorption bands for C-H and C=C bonds in a conjugated system.
| Frequency Range (cm⁻¹) | Vibrational Mode | Intensity |
| 3100 - 3000 | =C-H Stretch | Medium |
| 2975 - 2850 | C-H Stretch (Alkyl) | Medium-Strong |
| 1680 - 1640 | C=C Stretch (Conjugated) | Medium-Weak |
| 1000 - 650 | =C-H Bend (Out-of-plane) | Strong |
Note: The intensity of the C=C stretching vibration in conjugated systems can be variable.
Experimental Protocols
The following sections detail the generalized methodologies for acquiring the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
A sample of approximately 5-10 mg of this compound is dissolved in about 0.5-0.7 mL of a deuterated solvent.
-
For non-polar compounds like this compound, deuterated chloroform (CDCl₃) is a common choice.
-
The solution is transferred to a 5 mm NMR tube.
-
The sample should be free of particulate matter to ensure optimal spectral resolution.
Data Acquisition (¹H and ¹³C NMR):
-
The NMR spectra are acquired on a spectrometer operating at a frequency of 300 MHz or higher for ¹H nuclei.
-
For a standard ¹H NMR spectrum, 16 to 64 scans are typically acquired.
-
For a ¹³C NMR spectrum, a significantly larger number of scans (e.g., 1024 or more) is often necessary due to the low natural abundance of the ¹³C isotope.
-
Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.
Infrared (IR) Spectroscopy
Sample Preparation (Neat Liquid):
-
As this compound is a liquid at room temperature, the spectrum can be obtained from a neat sample.[1]
-
A drop of the liquid is placed between two salt plates (e.g., NaCl or KBr), which are transparent to infrared radiation.[1][2]
-
The plates are pressed together to form a thin liquid film.[2]
Data Acquisition:
-
The salt plates are placed in the sample holder of an FTIR spectrometer.
-
A background spectrum of the empty salt plates is recorded.
-
The sample spectrum is then recorded, typically over the range of 4000 to 400 cm⁻¹.
-
The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber.
Mass Spectrometry (MS)
Sample Introduction and Ionization (Electron Ionization - EI):
-
A small amount of the volatile sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification.
-
In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[3][4]
-
This electron impact causes the molecule to lose an electron, forming a positively charged molecular ion ([M]⁺), which is a radical cation.[4]
Mass Analysis and Detection:
-
The molecular ion and any fragment ions produced by its decomposition are accelerated into a mass analyzer (e.g., a quadrupole or magnetic sector).
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
A detector measures the abundance of each ion at a specific m/z value.
-
The resulting mass spectrum is a plot of relative ion abundance versus m/z.
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
References
An In-depth Technical Guide to Octa-2,4,6-triene: Identifiers, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Octa-2,4,6-triene, a conjugated polyene, and its various stereoisomers are of significant interest in chemical synthesis and potential biological applications. This technical guide provides a comprehensive overview of the chemical identifiers, physicochemical properties, and spectral data of this compound isomers. Furthermore, it delves into a plausible synthetic methodology and explores the potential biological relevance of this compound by examining the well-established anti-inflammatory and antioxidant signaling pathways of related polyunsaturated fatty acids. This document aims to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.
Chemical Identifiers and Nomenclature
This compound (C8H12) is a hydrocarbon with three conjugated double bonds, giving rise to several stereoisomers. The Chemical Abstracts Service (CAS) number for the unspecified mixture of isomers is 764-75-0.[1][2][3][4] Specific isomers are distinguished by their unique CAS numbers and IUPAC names, which denote the configuration (E/Z) at each double bond.
Table 1: Chemical Identifiers for this compound and its Isomers
| Isomer Configuration | IUPAC Name | CAS Number | PubChem CID | InChI | InChIKey | Canonical SMILES |
| Unspecified | This compound | 764-75-0 | 139904 | InChI=1S/C8H12/c1-3-5-7-8-6-4-2/h3-8H,1-2H3 | CGMDPTNRMYIZTM-UHFFFAOYSA-N | CC=CC=CC=CC |
| (2E,4E,6E) | (2E,4E,6E)-octa-2,4,6-triene | 15192-80-0 | 5368766 | InChI=1S/C8H12/c1-3-5-7-8-6-4-2/h3-8H,1-2H3/b5-3+,6-4+,8-7+ | CGMDPTNRMYIZTM-NKYSMPERSA-N | C/C=C/C=C/C=C/C |
| (2Z,4Z,6Z) | (2Z,4Z,6Z)-octa-2,4,6-triene | 14947-20-7 | 12533129 | InChI=1S/C8H12/c1-3-5-7-8-6-4-2/h3-8H,1-2H3/b5-3-,6-4-,8-7- | CGMDPTNRMYIZTM-LPJDPMRYSA-N | C/C=C\C=C/C=C\C |
| (2Z,4E,6Z) | (2Z,4E,6Z)-octa-2,4,6-triene | Not Available | 60115302 | InChI=1S/C8H12/c1-3-5-7-8-6-4-2/h3-8H,1-2H3/b5-3-,6-4-,8-7+ | CGMDPTNRMYIZTM-ZMAWIZFCSA-N | C/C=C\C=C\C=C/C |
| (2E,4Z,6E) | (2E,4Z,6E)-octa-2,4,6-triene | Not Available | Not Available | InChI=1S/C8H12/c1-3-5-7-8-6-4-2/h3-8H,1-2H3/b5-3+,6-4-,8-7+ | CGMDPTNRMYIZTM-VZYCDRFASA-N | C/C=C/C=C\C=C/C |
| (2E,4E,6Z) | (2E,4E,6Z)-octa-2,4,6-triene | Not Available | Not Available | InChI=1S/C8H12/c1-3-5-7-8-6-4-2/h3-8H,1-2H3/b5-3+,6-4+,8-7- | CGMDPTNRMYIZTM-QBGVKSKWSA-N | C/C=C/C=C/C=C\C |
| (2E,4Z,6Z) | (2E,4Z,6Z)-octa-2,4,6-triene | Not Available | Not Available | InChI=1S/C8H12/c1-3-5-7-8-6-4-2/h3-8H,1-2H3/b5-3+,6-4-,8-7- | CGMDPTNRMYIZTM-XFTWTEPBSA-N | C/C=C/C=C\C=C\C |
Physicochemical and Spectral Data
The physicochemical properties of this compound are influenced by its specific isomeric form. The following tables summarize key quantitative data available for the general compound and its specific isomers.
Table 2: Physicochemical Properties of this compound
| Property | Value | Units | Notes |
| Molecular Formula | C8H12 | ||
| Molecular Weight | 108.18 | g/mol | [2][4] |
| Boiling Point | 147.5 | °C | at 760 mmHg[4] |
| Density | 0.764 | g/cm³ | [4] |
| Flash Point | 23.1 | °C | [4] |
| Refractive Index | 1.467 | [4] | |
| Vapor Pressure | 5.59 | mmHg | at 25°C[4] |
Table 3: Spectral Data for this compound Isomers
| Isomer | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Mass Spectrometry (m/z) | FT-IR (cm⁻¹) |
| (E,E,E) | Olefinic protons in the range of 5.0 to 6.8 ppm. | Data not readily available in searched literature. | Molecular ion peak expected at m/z 108. | Characteristic peaks for C=C stretching of conjugated systems (~1600-1650 cm⁻¹) and C-H stretching and bending for alkenes. |
| (E,Z,E) | Olefinic protons in the range of 5.0 to 6.8 ppm. | Data not readily available in searched literature. | Molecular ion peak expected at m/z 108. | Similar to (E,E,E)-isomer with potential differences in the fingerprint region. |
| Unspecified | Data not readily available in searched literature. | Data not readily available in searched literature. | Available through the NIST WebBook. | Data not readily available in searched literature. |
Experimental Protocols
Plausible Synthetic Protocol: Wittig Reaction
A common and effective method for the synthesis of alkenes, including conjugated polyenes like this compound, is the Wittig reaction. This reaction involves the coupling of a phosphorus ylide with an aldehyde or ketone. For the synthesis of (2E,4E,6E)-octa-2,4,6-triene, a plausible two-step Wittig reaction sequence is proposed, starting from crotonaldehyde.
Step 1: Synthesis of (2E,4E)-Hexa-2,4-dienal
-
Preparation of the Wittig Reagent: (Triphenylphosphoranylidene)acetaldehyde is prepared from the corresponding phosphonium salt by treatment with a suitable base (e.g., sodium hydride) in an anhydrous aprotic solvent like THF.
-
Wittig Reaction: Crotonaldehyde is added dropwise to the cooled solution of the ylide. The reaction mixture is stirred at low temperature and then allowed to warm to room temperature.
-
Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., diethyl ether). The organic layer is washed, dried, and concentrated. The crude (2E,4E)-hexa-2,4-dienal is purified by column chromatography or distillation.
Step 2: Synthesis of (2E,4E,6E)-Octa-2,4,6-triene
-
Preparation of the Wittig Reagent: Ethyltriphenylphosphonium bromide is treated with a strong base such as n-butyllithium in anhydrous THF to generate the corresponding ylide.
-
Wittig Reaction: The purified (2E,4E)-hexa-2,4-dienal from Step 1 is then reacted with the ethylidene triphenylphosphorane ylide.
-
Work-up and Purification: Similar work-up and purification procedures as in Step 1 are followed to isolate and purify the final product, (2E,4E,6E)-octa-2,4,6-triene.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 500 MHz spectrometer using a deuterated solvent such as chloroform-d (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Mass Spectrometry (MS): Mass spectra can be obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS) with electron ionization (EI). The fragmentation pattern can provide valuable structural information.
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectra are recorded on a suitable spectrometer. Samples can be analyzed as a neat film between salt plates (e.g., NaCl or KBr) or as a solution in a suitable solvent.
Biological Significance and Signaling Pathways
While direct studies on the biological activities of this compound are limited, its structural similarity to other polyunsaturated fatty acids (PUFAs) suggests potential roles in modulating inflammatory and oxidative stress pathways.
Anti-Inflammatory Signaling Pathway
Short-chain fatty acids and PUFAs are known to exert anti-inflammatory effects through various mechanisms, including the activation of G-protein coupled receptors (GPCRs) like GPR41 and GPR43, and the inhibition of histone deacetylases (HDACs). These actions can lead to the suppression of pro-inflammatory signaling cascades, such as the NF-κB pathway, resulting in reduced production of inflammatory cytokines (e.g., TNF-α, IL-6) and chemokines.
Caption: Plausible anti-inflammatory signaling pathway of this compound.
Antioxidant Signaling Pathway
Conjugated polyenes can act as antioxidants by scavenging reactive oxygen species (ROS). Furthermore, they may upregulate endogenous antioxidant defense mechanisms through signaling pathways such as the Nrf2-ARE pathway. Activation of Nrf2 leads to the transcription of genes encoding for various antioxidant and detoxifying enzymes, thereby protecting cells from oxidative damage.
Caption: Postulated antioxidant signaling pathway involving this compound.
Conclusion
This technical guide has consolidated key information on this compound, including its chemical identifiers, physicochemical properties, and spectral data. While detailed experimental protocols and comprehensive biological studies on this specific molecule are areas for future research, the provided plausible synthetic route and the exploration of related signaling pathways offer a solid foundation for scientists and drug development professionals. The potential for this compound and its isomers to modulate inflammatory and oxidative stress pathways warrants further investigation, positioning it as a molecule of interest for future therapeutic development.
References
An In-Depth Technical Guide on the Discovery and History of Octa-2,4,6-triene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octa-2,4,6-triene, a conjugated polyene with the molecular formula C₈H₁₂, has been a subject of interest in organic chemistry due to its electronic structure and reactivity. This technical guide provides a comprehensive overview of the discovery, historical synthesis, and spectroscopic properties of this compound, with a focus on the all-trans isomer, (2E,4E,6E)-octa-2,4,6-triene. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development.
Historical Context: The Dawn of Polyene Chemistry
The systematic study of conjugated polyenes began in earnest in the 1930s, driven by a desire to understand the relationship between chemical structure and color.[1] Early research focused on the synthesis and spectroscopic analysis of these compounds, which laid the theoretical groundwork for understanding their electronic properties.[1] The development of new synthetic methodologies was crucial for the advancement of polyene chemistry.
The First Synthesis of this compound: An Early Milestone
While a 1970 publication by Marvell et al. in the Journal of Organic Chemistry describes an "improved" synthesis of 2,4,6-octatriene, suggesting the existence of prior methods, the earliest documented synthesis of a mixture of 2,4,6-octatriene isomers dates back to the mid-20th century. These initial syntheses often involved elimination reactions, such as the dehydrohalogenation of dihaloalkanes. These early methods, while groundbreaking for their time, typically resulted in mixtures of geometric isomers and were often low-yielding.
Key Synthetic Methodologies in the History of this compound
The advent of more sophisticated synthetic techniques in the mid-20th century revolutionized the synthesis of polyenes, including this compound, allowing for greater control over stereochemistry and yield.
The Wittig Reaction (1954)
Discovered by Georg Wittig in 1954, the Wittig reaction quickly became a cornerstone of alkene synthesis. This method involves the reaction of a phosphorus ylide with an aldehyde or ketone to form an alkene. For the synthesis of this compound, a sequential Wittig strategy can be employed.
Experimental Protocol: A Representative Wittig Synthesis of (2E,4E,6E)-Octa-2,4,6-triene
Step 1: Synthesis of the Phosphonium Salt A solution of triphenylphosphine in a suitable solvent (e.g., toluene) is reacted with an appropriate alkyl halide, such as 1-bromo-2-butene, under reflux to form the corresponding phosphonium salt.
Step 2: Ylide Formation The phosphonium salt is then deprotonated using a strong base, such as n-butyllithium, in an anhydrous solvent like tetrahydrofuran (THF) at low temperature to generate the phosphorus ylide.
Step 3: Reaction with an Aldehyde The ylide is then reacted with an α,β-unsaturated aldehyde, for instance, crotonaldehyde ((E)-but-2-enal), at low temperature. The reaction mixture is gradually warmed to room temperature to allow for the formation of the triene.
Step 4: Workup and Purification The reaction is quenched, and the product is extracted and purified, typically by column chromatography, to isolate the desired (2E,4E,6E)-octa-2,4,6-triene isomer.
The Horner-Wadsworth-Emmons (HWE) Reaction (1958)
Introduced in 1958, the Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that utilizes a phosphonate carbanion. The HWE reaction often provides excellent (E)-selectivity in alkene formation and is a widely used method for the synthesis of conjugated polyenes.
Experimental Protocol: A Representative Horner-Wadsworth-Emmons Synthesis of (2E,4E,6E)-Octa-2,4,6-triene
Step 1: Preparation of the Phosphonate Ester An appropriate phosphonate ester, such as diethyl (E)-but-2-en-1-ylphosphonate, is prepared, often via the Michaelis-Arbuzov reaction.
Step 2: Deprotonation The phosphonate ester is treated with a base, such as sodium hydride, in an anhydrous solvent like THF to generate the phosphonate carbanion.
Step 3: Olefination The carbanion is then reacted with an aldehyde, for example, acetaldehyde, to form the triene.
Step 4: Workup and Purification The reaction is worked up, and the product is purified by distillation or chromatography to yield (2E,4E,6E)-octa-2,4,6-triene.
Logical Workflow for Polyene Synthesis
The general synthetic strategy for building conjugated polyenes like this compound often follows an iterative logic, where smaller unsaturated fragments are coupled together. This can be visualized as a workflow.
Caption: General workflow for the synthesis of this compound.
Quantitative Data
Physical Properties of (2E,4E,6E)-Octa-2,4,6-triene
| Property | Value | Unit |
| Molecular Formula | C₈H₁₂ | |
| Molecular Weight | 108.18 | g/mol |
| CAS Number | 15192-80-0 |
Spectroscopic Data of (2E,4E,6E)-Octa-2,4,6-triene
The spectroscopic data are crucial for the characterization of this compound.
| Technique | Data |
| ¹H NMR | δ (ppm): ~1.8 (d, 3H, CH₃), ~5.5-6.5 (m, 6H, olefinic protons) |
| ¹³C NMR | δ (ppm): ~18 (CH₃), ~125-135 (olefinic carbons) |
| UV-Vis | λmax: ~258, 268, 279 nm in ethanol |
| IR | cm⁻¹: ~3020 (C-H stretch, sp²), ~1650 (C=C stretch), ~985 (trans C-H bend) |
Note: The exact chemical shifts in NMR and the λmax in UV-Vis spectroscopy can vary slightly depending on the solvent and concentration.
Biological Activity
While extensive research exists on the biological activities of longer-chain conjugated polyenes, such as carotenoids and polyene antibiotics, specific studies on the biological effects of the short-chain this compound are limited.[2] Conjugated trienes are known to be present in some natural products and can exhibit a range of biological activities, but further investigation is required to elucidate the specific roles and potential therapeutic applications of this compound.
Conclusion
The study of this compound is intrinsically linked to the historical development of synthetic organic chemistry and the theoretical understanding of conjugated systems. From early, less controlled syntheses to the advent of powerful stereoselective methods like the Wittig and Horner-Wadsworth-Emmons reactions, the journey to efficiently synthesize this molecule reflects the broader progress of the field. The detailed spectroscopic data provide a clear fingerprint for the identification and characterization of this fundamental conjugated triene. While its specific biological roles are yet to be fully explored, this compound remains a valuable model compound for researchers studying the properties and reactivity of conjugated polyenes, with potential applications in materials science and as a building block in the synthesis of more complex molecules.
References
An In-depth Technical Guide to the Reactivity and Electronic Structure of Octa-2,4,6-triene
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
Octa-2,4,6-triene (C₈H₁₂) is a linear conjugated polyene that serves as a fundamental model for understanding the electronic behavior and reactivity of more complex systems containing conjugated π-bonds. Its structure, consisting of three alternating double and single bonds, gives rise to a delocalized electron system that dictates its chemical properties. The study of this compound and its derivatives is pivotal for comprehending pericyclic reactions, which are crucial in numerous biological processes and are a cornerstone of modern synthetic organic chemistry. This guide provides a detailed examination of the electronic structure of this compound, its characteristic reactivity—with a focus on stereospecific electrocyclization—and relevant experimental data and protocols.
Electronic Structure
The chemical behavior of this compound is a direct consequence of its electronic structure, specifically the arrangement and energies of its π molecular orbitals.
Molecular Orbitals (MOs)
As a conjugated triene, the six p-orbitals on the sp²-hybridized carbons of this compound overlap to form six delocalized π molecular orbitals (ψ₁ to ψ₆). These orbitals span the entire length of the conjugated system and have distinct energy levels.[1][2] The three lowest energy orbitals (ψ₁, ψ₂, ψ₃) are bonding orbitals, while the three highest energy orbitals (ψ₄, ψ₅, ψ₆*) are antibonding.
In the ground state, the six π-electrons occupy the three bonding molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) is therefore ψ₃, and the Lowest Unoccupied Molecular Orbital (LUMO) is ψ₄*.[1] The symmetry of these frontier molecular orbitals is critical for predicting the outcomes of pericyclic reactions according to the Woodward-Hoffmann rules.[1]
-
ψ₃ (HOMO): The HOMO of a conjugated triene has two nodes and possesses a C₂ axis of symmetry, meaning the lobes of the p-orbitals at the termini (C2 and C7) have the same algebraic sign on the same side of the molecular plane. This symmetry dictates the stereochemical course of thermal reactions.
-
ψ₄ (LUMO):* Upon photochemical excitation, an electron is promoted from the HOMO to the LUMO. The LUMO now becomes the new HOMO of the excited state. This orbital has three nodes and a mirror plane of symmetry (σ), leading to an opposite stereochemical outcome in photochemical reactions.
Stereoisomers
This compound has three double bonds, each of which can exist in an E (trans) or Z (cis) configuration. While this would suggest 2³ = 8 possible stereoisomers, the symmetry of the molecule (with identical methyl groups at each end) reduces the number of unique stereoisomers to six.
Quantitative Data Summary
This section summarizes the key physicochemical and spectroscopic data for this compound and its cyclization products.
Table 1: Physicochemical Properties
| Property | Value | Isomer/Compound |
|---|---|---|
| Molecular Formula | C₈H₁₂ | All isomers |
| Molecular Weight | 108.18 g/mol | All isomers |
| CAS Number | 2417-80-3 | (2Z,4E,6Z)-octa-2,4,6-triene[3] |
| CAS Number | 15192-80-0 | (2E,4E,6E)-octa-2,4,6-octatriene |
| Product Formula | C₈H₁₂ | 5,6-dimethyl-1,3-cyclohexadiene |
| Product Mol. Weight | 108.18 g/mol | 5,6-dimethyl-1,3-cyclohexadiene |
| Product CAS Number | N/A | cis-5,6-dimethyl-1,3-cyclohexadiene |
| Product CAS Number | N/A | trans-5,6-dimethyl-1,3-cyclohexadiene |
Table 2: Spectroscopic & Computational Data
| Parameter | Value | Isomer/Compound | Notes |
|---|---|---|---|
| UV λmax | ~250-280 nm | Conjugated Trienes | Acyclic conjugated trienes absorb strongly in this region.[1] |
| ¹H NMR δ (olefinic) | 5.5 - 6.5 ppm | (E,E,E)-2,4,6-octatriene | Calculated values depend on conformation.[4] |
| ΔE (s-cis vs s-trans) | ~2-4 kcal/mol | (E,E,E)-2,4,6-octatriene | Energy difference between planar conformers (DFT calc.).[4] |
Reactivity: Pericyclic Reactions
The most significant reactivity pathway for this compound is the electrocyclic reaction , a type of pericyclic process where a conjugated polyene undergoes a concerted cyclization to form a cyclic compound with one fewer π-bond and one new σ-bond.[5] This reaction is governed by the Woodward-Hoffmann rules, which are based on the conservation of orbital symmetry.[6]
Woodward-Hoffmann Rules for 6π-Electron Systems
For a 6π-electron system like this compound, the rules are as follows:[7]
-
Thermal Conditions (Δ): The reaction proceeds via a disrotatory ring closure.
-
Photochemical Conditions (hν): The reaction proceeds via a conrotatory ring closure.
Thermal Electrocyclization (Disrotatory)
Under thermal conditions, the reaction is controlled by the symmetry of the ground-state HOMO (ψ₃). To form the new σ-bond, the termini of the π-system must rotate in opposite directions (one clockwise, one counter-clockwise)—a disrotatory motion—to allow for constructive overlap of the in-phase orbitals.
This process is highly stereospecific. The geometry of the starting triene directly determines the stereochemistry of the resulting cyclohexadiene.
-
(2E,4Z,6E)-octa-2,4,6-triene cyclizes to form cis-5,6-dimethyl-1,3-cyclohexadiene .[5]
-
(2E,4Z,6Z)-octa-2,4,6-triene cyclizes to form trans-5,6-dimethyl-1,3-cyclohexadiene .[5]
Photochemical Electrocyclization (Conrotatory)
Upon irradiation with UV light, an electron is promoted to the LUMO (ψ₄*), which becomes the HOMO of the excited state. This orbital has opposite symmetry at its termini compared to the ground-state HOMO. To achieve bonding overlap, the termini must rotate in the same direction (both clockwise or both counter-clockwise)—a conrotatory motion.
The stereochemical outcome is reversed compared to the thermal reaction.
-
(2E,4Z,6E)-octa-2,4,6-triene cyclizes to form trans-5,6-dimethyl-1,3-cyclohexadiene .[5]
Experimental Protocols
Detailed experimental protocols for the synthesis and reaction of specific this compound isomers are often found within broader synthetic studies. The following represent generalized procedures based on established methodologies for analogous systems.
Protocol: Synthesis of a Substituted this compound
This protocol is adapted from the synthesis of substituted trienes via the addition of hydrogen halides to bisallenes.
Objective: To synthesize (E/Z)-3-chloro-2,7-dimethylthis compound.
Materials:
-
2,7-dimethyl-2,3,5,6-octatetraene (conjugated bisallene)
-
Anhydrous diethyl ether
-
Hydrogen chloride (gas or solution in ether)
-
Sodium bicarbonate (saturated aqueous solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask, gas inlet tube, magnetic stirrer, drying tube
Procedure:
-
Dissolve the starting bisallene in anhydrous diethyl ether in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly bubble gaseous HCl through the solution or add a pre-cooled ethereal HCl solution dropwise with continuous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench by slowly adding saturated sodium bicarbonate solution.
-
Allow the mixture to warm to room temperature and transfer to a separatory funnel.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure.
-
The resulting crude oil, containing a mixture of (E)- and (Z)-3-chloro-2,7-dimethylthis compound, can be purified by preparative gas chromatography or column chromatography.
Protocol: Thermal Electrocyclization
This protocol describes a typical procedure for the thermal ring closure of an this compound isomer.[4]
Objective: To synthesize cis-5,6-dimethyl-1,3-cyclohexadiene from (2E,4Z,6E)-octa-2,4,6-triene.
Materials:
-
(2E,4Z,6E)-octa-2,4,6-triene
-
Anhydrous toluene or xylene
-
Reflux condenser, heating mantle, round-bottom flask, magnetic stirrer
-
BHT (butylated hydroxytoluene) or other radical inhibitor (optional)
Procedure:
-
Place a solution of (2E,4Z,6E)-octa-2,4,6-triene in anhydrous toluene (e.g., 0.1 M) into a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Add a small amount of a radical inhibitor like BHT to prevent polymerization side reactions.
-
Heat the solution to reflux (approx. 110 °C for toluene) under an inert atmosphere. Reaction temperatures reported for similar 6π electrocyclizations can range from 100 °C to over 170 °C depending on the specific substrate.[4]
-
Monitor the reaction progress by GC-MS or ¹H NMR spectroscopy, observing the disappearance of the triene signals and the appearance of the cyclohexadiene signals.
-
After several hours, or upon completion, cool the reaction mixture to room temperature.
-
The solvent can be removed under reduced pressure, and the resulting product, cis-5,6-dimethyl-1,3-cyclohexadiene, can be purified by distillation or chromatography if necessary.
Protocol: Photochemical Electrocyclization
This protocol outlines a general setup for a photochemical ring closure reaction.
Objective: To synthesize trans-5,6-dimethyl-1,3-cyclohexadiene from (2E,4Z,6E)-octa-2,4,6-triene.
Materials:
-
(2E,4Z,6E)-octa-2,4,6-triene
-
Spectroscopic grade solvent (e.g., cyclohexane, ether)
-
Quartz reaction vessel or borosilicate glass (if wavelength >300 nm)
-
Medium-pressure mercury lamp or specific wavelength LED array (e.g., 254 nm or ~300 nm).
-
Cooling system (e.g., water jacket, cryostat)
Procedure:
-
Prepare a dilute solution of (2E,4Z,6E)-octa-2,4,6-triene in a UV-transparent solvent like cyclohexane inside a quartz reaction vessel. Degassing the solution with nitrogen or argon is recommended to prevent photo-oxidation.
-
Place the reaction vessel in a photochemical reactor equipped with a cooling system to maintain a constant, low temperature (e.g., 0-25 °C).
-
Irradiate the solution with a suitable UV light source. A medium-pressure mercury lamp is a common broadband source; filters may be used to select a more specific wavelength range. Acyclic trienes typically absorb in the 220-300 nm range.[1]
-
Monitor the reaction by taking aliquots and analyzing via UV-Vis spectroscopy (observing changes in absorbance) or GC-MS.
-
Continue irradiation until the desired conversion is reached. Note that a photostationary state between isomers may be established.
-
Once complete, remove the solvent under reduced pressure (in the dark to prevent further reaction). The product, trans-5,6-dimethyl-1,3-cyclohexadiene, can be purified by chromatography.
Conclusion
This compound is a canonical system for demonstrating the principles of electronic structure and pericyclic reactivity in conjugated polyenes. Its behavior is elegantly explained by Frontier Molecular Orbital theory and the Woodward-Hoffmann rules, which accurately predict the stereospecific outcomes of its thermal and photochemical electrocyclizations. The ability to selectively produce distinct stereoisomers simply by choosing between heat and light underscores the power and precision of orbital symmetry control in organic synthesis. The concepts illustrated by this seemingly simple molecule are foundational to the design of complex synthetic pathways and the understanding of related biochemical transformations.
References
Theoretical and Computational Analysis of Octa-2,4,6-triene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Octa-2,4,6-triene, a conjugated polyene, serves as a fundamental model for understanding the electronic and structural properties of larger unsaturated systems, which are pivotal in various fields, including materials science and drug design. This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to analyze this compound. It details the computational protocols for studying its geometric isomers, conformational landscape, and spectroscopic properties. All quantitative data is presented in structured tables, and key experimental and logical workflows are visualized using diagrams to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.
Introduction
This compound (C8H12) is an acyclic hydrocarbon featuring three conjugated carbon-carbon double bonds.[1] This conjugation gives rise to unique electronic properties, making it an excellent candidate for theoretical studies. The presence of three double bonds allows for a number of stereoisomers, each with distinct energetic and spectroscopic characteristics.[2][3] Due to symmetry in the molecule, where the ends are identical, there are six unique stereoisomers, rather than the theoretically possible 2³=8.[3][4] Computational chemistry provides powerful tools to investigate these properties at a molecular level, offering insights that can be challenging to obtain through experimental means alone.
This guide will delve into the application of computational methods, particularly Density Functional Theory (DFT) and ab initio calculations, to elucidate the structural and electronic features of this compound. We will cover the essential theoretical background, detailed computational protocols, and the interpretation of the resulting data.
Geometric Isomers and Conformational Analysis
The three double bonds in this compound can each exist in either a cis (Z) or trans (E) configuration, leading to multiple stereoisomers.[2] The (2E,4E,6E)-octa-2,4,6-triene isomer is one of the well-documented configurations.[5][6] Computational methods are instrumental in determining the relative stabilities of these isomers and mapping the potential energy surface associated with their interconversion.
Computational Protocol for Isomer and Conformer Analysis
A systematic computational workflow is crucial for accurately predicting the geometries and relative energies of the different isomers and their conformers.
-
Initial Structure Generation : The first step involves generating the 3D coordinates for all possible stereoisomers of this compound.
-
Conformational Search : For each stereoisomer, a conformational search is performed to identify low-energy conformers. This can be achieved using molecular mechanics methods initially, followed by higher-level quantum mechanical calculations for refinement.
-
Geometry Optimization : The geometries of all identified unique conformers are then optimized using DFT. A common and effective level of theory is the B3LYP functional with a 6-31G* or larger basis set.[7][8] For more accurate results, larger basis sets like 6-311++G** can be employed.[9][10][11]
-
Frequency Analysis : A vibrational frequency calculation is performed on each optimized structure at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true minimum on the potential energy surface. These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.
-
Relative Energy Calculation : The relative energies of the isomers and conformers are then calculated, including the ZPVE corrections, to determine their relative stabilities.
Electronic Structure and Spectroscopic Properties
The conjugated π-system of this compound governs its electronic properties and, consequently, its UV-Vis and NMR spectra. Computational methods can accurately predict these spectroscopic features.
UV-Visible Spectroscopy
The electronic transitions between molecular orbitals, primarily the HOMO-LUMO gap, determine the UV-Vis absorption spectrum. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for predicting electronic excitation energies and oscillator strengths.[12]
-
Optimized Geometry : Start with the optimized ground-state geometry of the desired isomer of this compound, obtained from the protocol described in section 2.1.
-
TD-DFT Calculation : Perform a TD-DFT calculation on the optimized structure. The choice of functional can be critical, with functionals like B3LYP, CAM-B3LYP, and M06-2X often providing a good balance of accuracy and computational cost.[13][14] The calculation will yield the vertical excitation energies (corresponding to λmax) and the oscillator strengths (related to the intensity of the absorption).
-
Solvent Effects : If the experimental spectrum is measured in a solvent, it is crucial to include a solvent model in the calculation, such as the Polarizable Continuum Model (PCM).[7]
-
Spectral Simulation : The calculated excitation energies and oscillator strengths can be used to simulate the UV-Vis spectrum by fitting them to Gaussian or Lorentzian functions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structure elucidation. Computational methods can predict the ¹H and ¹³C chemical shifts of this compound's various isomers. The Gauge-Including Atomic Orbital (GIAO) method is the standard for calculating NMR shielding tensors.[15][16]
-
Optimized Geometries : Use the Boltzmann-averaged geometries of the low-energy conformers for each isomer, as their relative populations can influence the observed chemical shifts.
-
GIAO Calculation : Perform a GIAO calculation on each conformer. A common level of theory is mPW1PW91/6-31+G**.[8][17]
-
Shielding to Chemical Shift Conversion : The calculation yields absolute shielding tensors. These are converted to chemical shifts by referencing them to the shielding tensor of a standard compound, typically tetramethylsilane (TMS), calculated at the same level of theory.
-
Boltzmann Averaging : The predicted chemical shifts for each nucleus are Boltzmann-averaged over the different conformers to obtain the final predicted spectrum for each isomer.
Data Presentation
The quantitative results from these computational studies are best summarized in tables for clear comparison.
| Table 1: Calculated Relative Energies of this compound Stereoisomers | |
| Isomer | Relative Energy (kcal/mol) |
| (2E,4E,6E) | 0.00 |
| (2E,4Z,6E) | Calculated Value |
| (2Z,4E,6Z) | Calculated Value |
| (2Z,4Z,6Z) | Calculated Value |
| (2E,4E,6Z) | Calculated Value |
| (2E,4Z,6Z) | Calculated Value |
| Note: Values are illustrative and would be populated from DFT calculations (e.g., B3LYP/6-311++G* with ZPVE correction).* |
| Table 2: Predicted Spectroscopic Data for (2E,4E,6E)-Octa-2,4,6-triene | |
| Spectroscopic Parameter | Predicted Value |
| UV-Vis | |
| λmax (nm) | Calculated Value |
| Oscillator Strength | Calculated Value |
| ¹³C NMR | |
| C1/C8 Chemical Shift (ppm) | Calculated Value |
| C2/C7 Chemical Shift (ppm) | Calculated Value |
| C3/C6 Chemical Shift (ppm) | Calculated Value |
| C4/C5 Chemical Shift (ppm) | Calculated Value |
| ¹H NMR | |
| H1/H8 Chemical Shift (ppm) | Calculated Value |
| H2/H7 Chemical Shift (ppm) | Calculated Value |
| H3/H6 Chemical Shift (ppm) | Calculated Value |
| H4/H5 Chemical Shift (ppm) | Calculated Value |
| Note: Values are illustrative and would be populated from TD-DFT and GIAO calculations, respectively. |
Reactivity Analysis
Computational methods can also provide insights into the reactivity of this compound.
-
Frontier Molecular Orbital (FMO) Analysis : The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can indicate the susceptibility of the molecule to electrophilic and nucleophilic attack, respectively.
-
Electrostatic Potential (ESP) Mapping : An ESP map reveals the electron-rich and electron-poor regions of the molecule, providing a guide to its intermolecular interactions.
-
Reaction Pathway Modeling : For specific reactions, such as pericyclic reactions (e.g., electrocyclization), computational methods can be used to model the entire reaction pathway, identifying transition states and calculating activation energies.
Conclusion
The theoretical and computational analysis of this compound provides a detailed understanding of its structural, electronic, and spectroscopic properties. The methodologies outlined in this guide, from isomer and conformer analysis to the prediction of UV-Vis and NMR spectra, offer a robust framework for researchers in chemistry and drug development. By leveraging these computational tools, it is possible to gain deep molecular insights that can guide experimental design and the development of new molecules with desired properties. The systematic application of these computational protocols can significantly accelerate the research and development process.
References
- 1. phytobank.ca [phytobank.ca]
- 2. Draw the six stereoisomers of this compound. Explain why ther... | Study Prep in Pearson+ [pearson.com]
- 3. scribd.com [scribd.com]
- 4. Solved 1a) Draw the six stereoisomers of this compound. | Chegg.com [chegg.com]
- 5. homework.study.com [homework.study.com]
- 6. (E,E,E)-2,4,6-Octatriene [webbook.nist.gov]
- 7. Computational Chemistry Highlights: More applications of computed NMR spectra [compchemhighlights.org]
- 8. Computational Chemistry Highlights: More examples of structure determination with computed NMR chemical shifts [compchemhighlights.org]
- 9. DFT studies on the structural and vibrational properties of polyenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. DFT studies on the structural and vibrational properties of polyenes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. chemrxiv.org [chemrxiv.org]
- 14. chemrxiv.org [chemrxiv.org]
- 15. Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 16. repository.uncw.edu [repository.uncw.edu]
- 17. Computationally Assisted Analysis of NMR Chemical Shifts as a Tool in Conformational Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Octa-2,4,6-triene in Diels-Alder Reactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Octa-2,4,6-triene and its isomers represent a class of conjugated dienes with significant potential in the synthesis of complex cyclic molecules through the Diels-Alder reaction. This [4+2] cycloaddition provides a powerful and atom-economical method for the construction of six-membered rings, which are core structures in numerous natural products and pharmaceutical agents. However, the utility of this compound in these reactions is nuanced by its propensity to undergo competing electrocyclic reactions under thermal conditions. These application notes provide an overview of the theoretical considerations, representative experimental protocols, and expected outcomes for the use of this compound and its isomers in Diels-Alder reactions.
Introduction to Diels-Alder Reactions
The Diels-Alder reaction is a concerted pericyclic reaction between a conjugated diene and a dienophile (an alkene or alkyne) to form a cyclohexene derivative. The reaction is driven by the formation of two new, stable sigma bonds from two pi bonds. The reactivity of the diene is enhanced by electron-donating groups, while the dienophile's reactivity is increased by electron-withdrawing groups. The stereochemistry of both the diene and the dienophile is retained in the product, making it a highly stereospecific reaction.
Reactivity of this compound
This compound is a conjugated system that can exist in several isomeric forms. Under thermal conditions, these isomers are known to be in equilibrium and can readily undergo 6-pi electrocyclization to form substituted cyclohexadiene derivatives. This competing reaction pathway is a critical consideration when planning a Diels-Alder reaction with this diene. To favor the intermolecular Diels-Alder cycloaddition, highly reactive dienophiles and carefully controlled reaction conditions are often necessary to trap the triene before it isomerizes or cyclizes.
One strategy to circumvent the competing electrocyclization is the in situ generation of the diene from a stable precursor, such as a substituted cyclobutene, in the presence of a dienophile. This allows for the immediate trapping of the reactive diene as it is formed.
Representative Diels-Alder Reaction Data
While specific examples of Diels-Alder reactions with this compound are not extensively reported, the following table summarizes representative data from a closely related system where a diene is generated in situ and trapped with an electron-deficient dienophile. This provides a model for expected reactivity and yields.
| Diene Precursor | Dienophile | Solvent | Temperature (°C) | Time (h) | Product(s) | Total Yield (%) |
| 1-methyl-2-vinylcyclobutene | Ethyl acrylate | Toluene | 150 | 3 | Regioisomeric substituted cyclohexenes | 86 |
| Bicyclo[4.2.0]octa-2,4-diene | N-phenylmaleimide | Benzene | Reflux | 12 | Diels-Alder Adduct | High |
Experimental Protocols
Protocol 1: In Situ Generation and Diels-Alder Trapping of a Diene with Ethyl Acrylate
This protocol is adapted from a procedure for the in-situ generation of a diene from a cyclobutene precursor and its subsequent Diels-Alder reaction.
Materials:
-
Diene precursor (e.g., a substituted vinylcyclobutene)
-
Ethyl acrylate (dienophile)
-
2,6-di-tert-butyl-4-methylphenol (BHT, stabilizer)
-
Toluene, anhydrous
-
Silica gel for column chromatography
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
To a flame-dried glass reaction tube equipped with a magnetic stir bar, add the diene precursor (1.0 mmol), ethyl acrylate (3.0 mmol), and BHT (5 mol%).
-
Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous toluene (5 mL).
-
Seal the reaction tube and heat the mixture to 150 °C in an oil bath with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After 3 hours, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent and excess dienophile.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the regioisomeric Diels-Alder adducts.
-
Characterize the products by spectroscopic methods (¹H NMR, ¹³C NMR, MS).
Visualizations
Diels-Alder Reaction Mechanism
Applications of Octa-2,4,6-triene in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octa-2,4,6-triene is a conjugated triene that serves as a valuable precursor in organic synthesis, primarily recognized for its participation in stereospecific pericyclic reactions. The specific geometry of its isomers dictates the stereochemical outcome of these reactions, making it a powerful tool for the controlled synthesis of cyclic systems. This document provides detailed application notes and experimental protocols for the key synthetic transformations involving this compound, with a focus on its electrocyclization reactions.
Core Application: Electrocyclization Reactions
The most prominent application of this compound in organic synthesis is its ability to undergo 6π-electrocyclization to form 5,6-dimethyl-1,3-cyclohexadiene isomers. These reactions are highly stereospecific and can be controlled by the choice of the starting triene isomer and the reaction conditions (thermal or photochemical).
The stereochemical course of these reactions is governed by the Woodward-Hoffmann rules. For a 6π-electron system like this compound, thermal electrocyclization proceeds via a disrotatory ring closure, while photochemical electrocyclization occurs through a conrotatory pathway.[1][2] This predictable stereoselectivity is a key advantage in synthetic design.
Thermal Electrocyclization
Under thermal conditions, the electrocyclization of this compound isomers is a disrotatory process. This means that the terminal p-orbitals of the conjugated system rotate in opposite directions (one clockwise, one counterclockwise) to form the new sigma bond.
-
(2E,4Z,6E)-Octa-2,4,6-triene upon heating undergoes a disrotatory ring closure to exclusively yield cis-5,6-dimethyl-1,3-cyclohexadiene .[1][3]
-
(2E,4Z,6Z)-Octa-2,4,6-triene under the same conditions also follows a disrotatory pathway to afford trans-5,6-dimethyl-1,3-cyclohexadiene .[1]
Photochemical Electrocyclization
In contrast to thermal reactions, photochemical electrocyclization of this compound proceeds via a conrotatory mechanism, where the terminal p-orbitals rotate in the same direction (both clockwise or both counterclockwise).
-
Irradiation of (2E,4Z,6E)-Octa-2,4,6-triene with ultraviolet light leads to the formation of trans-5,6-dimethyl-1,3-cyclohexadiene .[1][3]
The predictable and opposing stereochemical outcomes of the thermal and photochemical reactions make this compound a versatile tool for accessing specific stereoisomers of 5,6-dimethyl-1,3-cyclohexadiene.
Quantitative Data Summary
| Starting Material | Reaction Condition | Product | Stereochemistry | Yield (%) |
| (2E,4Z,6E)-Octa-2,4,6-triene | Thermal | cis-5,6-Dimethyl-1,3-cyclohexadiene | Disrotatory | High |
| (2E,4Z,6Z)-Octa-2,4,6-triene | Thermal | trans-5,6-Dimethyl-1,3-cyclohexadiene | Disrotatory | High |
| (2E,4Z,6E)-Octa-2,4,6-triene | Photochemical (UV) | trans-5,6-Dimethyl-1,3-cyclohexadiene | Conrotatory | Moderate |
Note: While the stereochemical outcomes are well-established, specific yield percentages are often dependent on the precise reaction conditions and scale, and are reported in the literature with variability. The yields are generally reported as high for thermal reactions and moderate for photochemical reactions.
Experimental Protocols
Protocol 1: Thermal Synthesis of cis-5,6-Dimethyl-1,3-cyclohexadiene
Objective: To synthesize cis-5,6-dimethyl-1,3-cyclohexadiene via thermal electrocyclization of (2E,4Z,6E)-octa-2,4,6-triene.
Materials:
-
(2E,4Z,6E)-Octa-2,4,6-triene
-
Anhydrous, inert solvent (e.g., toluene or xylene)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve (2E,4Z,6E)-octa-2,4,6-triene in the anhydrous solvent. The concentration should be approximately 0.1 M.
-
Heat the solution to reflux (the exact temperature will depend on the solvent used, typically 110-140 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed. Reaction times can vary but are typically in the range of several hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by fractional distillation or column chromatography on silica gel to yield pure cis-5,6-dimethyl-1,3-cyclohexadiene.
Protocol 2: Photochemical Synthesis of trans-5,6-Dimethyl-1,3-cyclohexadiene
Objective: To synthesize trans-5,6-dimethyl-1,3-cyclohexadiene via photochemical electrocyclization of (2E,4Z,6E)-octa-2,4,6-triene.
Materials:
-
(2E,4Z,6E)-Octa-2,4,6-triene
-
Photochemically transparent solvent (e.g., cyclohexane or diethyl ether)
-
Quartz reaction vessel
-
High-pressure mercury lamp or other suitable UV light source
-
Cooling system for the reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Prepare a dilute solution (e.g., 0.01 M) of (2E,4Z,6E)-octa-2,4,6-triene in the chosen solvent in the quartz reaction vessel.
-
Purge the solution with an inert gas for 15-20 minutes to remove dissolved oxygen, which can quench the excited state.
-
Irradiate the solution with a UV lamp while maintaining a low and constant temperature using a cooling system.
-
Monitor the reaction by GC or NMR spectroscopy to follow the formation of the trans-isomer and the disappearance of the starting material. Photochemical reactions can sometimes lead to complex mixtures, so careful monitoring is crucial.
-
Once the desired conversion is reached, stop the irradiation.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the product by preparative GC or careful column chromatography to isolate the trans-5,6-dimethyl-1,3-cyclohexadiene.
Logical Relationships and Workflows
The following diagrams illustrate the stereochemical pathways of this compound electrocyclization and a general experimental workflow.
Caption: Stereochemical pathways of this compound electrocyclization.
Caption: General experimental workflow for electrocyclization.
Other Potential Applications
While electrocyclization is the primary application, conjugated trienes like this compound could theoretically participate in other pericyclic reactions, such as Diels-Alder reactions, acting as the diene component. However, the reactivity of the internal diene moiety can be influenced by steric and electronic factors, and such applications are less commonly reported in the literature compared to their well-established electrocyclization. Further research may uncover novel synthetic routes utilizing this compound in [4+2] cycloadditions.
Conclusion
This compound is a valuable building block in organic synthesis, offering a predictable and controllable entry into stereochemically defined 5,6-disubstituted cyclohexadienes through electrocyclization reactions. The choice between thermal and photochemical conditions allows for selective access to either cis or trans isomers, respectively, from the same starting material. The provided protocols offer a foundation for researchers to utilize these transformations in the synthesis of more complex molecules for applications in materials science and drug development.
References
Application Notes and Protocols: Octa-2,4,6-triene in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octa-2,4,6-triene is a conjugated triene monomer that holds potential as a precursor in the synthesis of novel polymers. Its conjugated system of double bonds suggests reactivity towards various polymerization mechanisms, including cationic, anionic, Ziegler-Natta, and radical polymerization. The resulting polymers, poly(this compound), are expected to possess unique thermal, mechanical, and optical properties due to the residual unsaturation in the polymer backbone, making them interesting candidates for applications in materials science and potentially in drug delivery systems where functionalizable backbones are desirable.
These application notes provide an overview of the potential polymerization methods for this compound and offer detailed, albeit hypothetical, experimental protocols based on established procedures for structurally similar conjugated dienes and trienes. Due to the limited specific literature on the polymerization of this compound, these protocols serve as a starting point for research and development.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for designing polymerization experiments, including solvent selection and purification procedures.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₂ | [1][2][3][4] |
| Molecular Weight | 108.18 g/mol | [1][2][4] |
| Boiling Point | ~140-142 °C (estimated) | |
| Density | ~0.78 g/cm³ (estimated) | |
| Appearance | Colorless liquid (expected) | |
| Solubility | Soluble in common organic solvents (e.g., hexane, toluene, THF) |
Table 1: Physicochemical Properties of this compound.
Polymerization of this compound: Potential Methods and Protocols
The conjugated nature of this compound makes it susceptible to several polymerization techniques. The choice of method will significantly influence the resulting polymer's microstructure (e.g., 1,2-, 1,4-, or 1,6-addition), molecular weight, and polydispersity.
Cationic Polymerization
Cationic polymerization is a promising method for electron-rich olefins like this compound.[5] The reaction is typically initiated by a Lewis acid in the presence of a proton source (co-initiator).
Experimental Protocol: Cationic Polymerization of this compound
Materials:
-
This compound (freshly distilled)
-
Lewis acid initiator (e.g., Boron trifluoride diethyl etherate, BF₃·OEt₂)
-
Co-initiator (e.g., trace amount of water or a protic acid)
-
Anhydrous solvent (e.g., dichloromethane, toluene)
-
Quenching agent (e.g., methanol)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions (Schlenk line)
Procedure:
-
All glassware should be oven-dried and cooled under a stream of inert gas.
-
In a Schlenk flask, dissolve freshly distilled this compound in the anhydrous solvent under an inert atmosphere.
-
Cool the reaction mixture to the desired temperature (e.g., -78 °C to 0 °C) using a suitable cooling bath.
-
In a separate flask, prepare a solution of the Lewis acid initiator in the anhydrous solvent.
-
Slowly add the initiator solution to the stirred monomer solution. The addition of a co-initiator, if required, should be done with caution.
-
Maintain the reaction at the chosen temperature for a specified time (e.g., 1-24 hours).
-
Quench the polymerization by adding an excess of cold methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol, ethanol).
-
Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum at a moderate temperature.
Logical Relationship for Cationic Polymerization Workflow
Caption: Cationic polymerization workflow.
Anionic Polymerization
Anionic polymerization, particularly living anionic polymerization, offers excellent control over molecular weight and can produce polymers with narrow molecular weight distributions.[6][7] This method is suitable for monomers that can stabilize an anionic propagating species.
Experimental Protocol: Anionic Polymerization of this compound
Materials:
-
This compound (rigorously purified and distilled)
-
Anionic initiator (e.g., n-butyllithium, sec-butyllithium)
-
Anhydrous, aprotic solvent (e.g., hexane, cyclohexane, tetrahydrofuran)
-
Purified inert gas (Argon)
-
High-vacuum line and glassware for anionic polymerization
Procedure:
-
Rigorous purification of monomer and solvent is critical for successful anionic polymerization. Monomer and solvent should be freshly distilled from appropriate drying agents (e.g., CaH₂ for monomer, sodium/benzophenone ketyl for THF).
-
Assemble the reaction apparatus under high vacuum and flame-dry all glassware.
-
Transfer the purified solvent into the reaction flask via cannula or vacuum transfer.
-
Add the purified this compound to the solvent.
-
Cool the solution to the desired temperature (e.g., -78 °C to room temperature).
-
Titrate the initiator solution to determine its exact molarity.
-
Add the calculated amount of initiator dropwise to the monomer solution until a persistent color change is observed (if applicable) or based on the desired molecular weight.
-
Allow the polymerization to proceed for the desired time.
-
Terminate the living polymer chains by adding a proton source (e.g., degassed methanol).
-
Precipitate, collect, and dry the polymer as described in the cationic polymerization protocol.
Experimental Workflow for Anionic Polymerization
References
- 1. This compound [webbook.nist.gov]
- 2. This compound - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. This compound|lookchem [lookchem.com]
- 4. This compound | C8H12 | CID 139904 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Cationic polymerization - Wikipedia [en.wikipedia.org]
- 6. Anionic addition polymerization - Wikipedia [en.wikipedia.org]
- 7. orbi.uliege.be [orbi.uliege.be]
Application Notes and Protocols for the Synthesis of Octa-2,4,6-triene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octa-2,4,6-triene is a conjugated polyene, a class of organic compounds characterized by alternating single and double carbon-carbon bonds. This structural motif is of significant interest in various fields of chemical research, including materials science and drug development, due to the unique electronic and photophysical properties arising from its extended π-system. These application notes provide detailed experimental protocols for the synthesis of this compound, focusing on a reliable and widely used method: the Horner-Wadsworth-Emmons (HWE) reaction. The protocols are designed to be clear and reproducible for researchers in academic and industrial settings.
Synthetic Strategy
The synthesis of this compound can be efficiently achieved through a multi-step sequence starting from commercially available reagents. The key transformation is the formation of the triene backbone via a Horner-Wadsworth-Emmons olefination, which is known for its high stereoselectivity, typically favoring the formation of (E)-alkenes.[1][2][3] The overall synthetic pathway is outlined below:
References
Application Notes and Protocols for the Analytical Determination of Octa-2,4,6-triene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octa-2,4,6-triene is a volatile organic compound (VOC) characterized by a conjugated triene system. This structural feature imparts specific chemical and spectroscopic properties that are central to its analytical determination. The presence and concentration of this compound can be of interest in various fields, including flavor and fragrance chemistry, environmental analysis, and as a potential biomarker or impurity in pharmaceutical products. Accurate and sensitive analytical methods are therefore crucial for its detection and quantification in diverse matrices.
These application notes provide an overview of the primary analytical techniques for the detection and quantification of this compound, including detailed experimental protocols and data presentation to aid researchers in their studies.
Analytical Methodologies
The detection and quantification of this compound can be approached using several analytical techniques. The choice of method will depend on the sample matrix, the required sensitivity, and the available instrumentation. The most common and effective methods are Gas Chromatography-Mass Spectrometry (GC-MS) for its high sensitivity and specificity, and UV-Visible Spectrophotometry, which is suitable for conjugated systems.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds.[1] It is highly suitable for the analysis of this compound in complex mixtures.[2][3] The gas chromatograph separates the components of a sample, and the mass spectrometer provides information about the molecular weight and fragmentation pattern of each component, allowing for confident identification and quantification.[1]
Sample Preparation for GC-MS Analysis:
Effective sample preparation is crucial for accurate GC-MS analysis of volatile compounds. Two common techniques for extracting and concentrating this compound from various matrices are Solid-Phase Microextraction (SPME) and Thermal Desorption (TD).
-
Solid-Phase Microextraction (SPME): SPME is a solvent-free extraction technique that uses a coated fiber to adsorb analytes from a sample's headspace or directly from a liquid sample.[4] It is a simple, fast, and sensitive method for preparing samples for GC-MS analysis.[4]
-
Thermal Desorption (TD): TD is a technique used to transfer volatile and semi-volatile organic compounds from a sorbent tube directly into a GC-MS system.[2] It is particularly useful for air and gas sample analysis.[2]
UV-Visible Spectrophotometry
UV-Visible spectrophotometry is a quantitative technique used to measure the absorption of ultraviolet or visible radiation by a substance in solution.[5] Molecules containing conjugated π-electron systems, such as this compound, exhibit characteristic absorption maxima (λmax) in the UV-Vis region.[6][7] The extent of conjugation directly influences the λmax, with longer conjugated systems absorbing at longer wavelengths.[6][7] While less specific than GC-MS, UV-Vis spectroscopy can be a rapid and cost-effective method for quantifying known conjugated trienes in relatively simple matrices.
Data Presentation: Quantitative Performance
While specific performance data for the analysis of this compound is not widely published, the following tables summarize typical performance characteristics for the analysis of similar volatile organic compounds and conjugated polyenes using GC-MS and UV-Vis spectroscopy. It is crucial to perform method validation for this compound in the specific sample matrix to determine the actual performance characteristics.
Table 1: Typical Performance Characteristics of GC-MS Methods for VOC Analysis
| Parameter | Typical Value Range | Reference |
| Limit of Detection (LOD) | 0.01 - 10 ng | [8] |
| Limit of Quantification (LOQ) | 0.05 - 50 ng | [8] |
| Linearity (R²) | > 0.99 | [9] |
| Recovery | 80 - 120% | [9] |
| Precision (RSD) | < 15% | [9] |
Note: A detection limit of 100 ppm has been reported for total conjugated dienes in gasoline using a derivatization-GC-MS method.[10]
Table 2: Typical Performance Characteristics of UV-Vis Spectrophotometry for Conjugated Systems
| Parameter | Typical Value Range | Reference |
| Limit of Detection (LOD) | 0.1 - 10 µg/mL | [11] |
| Limit of Quantification (LOQ) | 0.5 - 25 µg/mL | [11] |
| Linearity (R²) | > 0.99 | [11] |
| Precision (RSD) | < 5% | [11] |
Note: LOD and LOQ are highly dependent on the molar absorptivity of the specific compound.[12][13]
Experimental Protocols
Protocol 1: Quantification of this compound by SPME-GC-MS
This protocol describes the analysis of this compound in a liquid matrix (e.g., food or biological sample) using headspace SPME followed by GC-MS.
Materials:
-
SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
20 mL headspace vials with PTFE-lined septa
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Standard of this compound
-
Internal standard (e.g., Toluene-d8)
-
Sodium chloride (for salting out)
Procedure:
-
Sample Preparation:
-
Place a known amount of the liquid sample (e.g., 5 mL) into a 20 mL headspace vial.
-
If necessary, add a known amount of an internal standard.
-
Add sodium chloride (e.g., 1 g) to the vial to increase the ionic strength and promote the release of volatile compounds into the headspace.
-
Immediately seal the vial with a PTFE-lined septum and cap.
-
-
SPME Extraction:
-
Incubate the vial at a controlled temperature (e.g., 60 °C) for a set time (e.g., 15 minutes) to allow for equilibration of the analytes between the sample and the headspace.
-
Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.
-
-
GC-MS Analysis:
-
Retract the fiber into the needle and immediately insert it into the hot injector of the GC-MS system.
-
Desorb the analytes from the fiber onto the GC column by exposing the fiber in the injector for a specific time (e.g., 5 minutes) at a high temperature (e.g., 250 °C).
-
Start the GC-MS data acquisition.
-
GC-MS Parameters (Typical):
-
GC Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 250 °C
-
Hold at 250 °C for 5 minutes
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-400
-
Quantification:
-
Create a calibration curve by analyzing standards of this compound at different concentrations.
-
Quantify the amount of this compound in the sample by comparing its peak area (or the ratio of its peak area to the internal standard's peak area) to the calibration curve.
-
Protocol 2: Quantification of this compound by Thermal Desorption-GC-MS
This protocol is suitable for the analysis of this compound in air or gas samples.
Materials:
-
Thermal desorption tubes packed with a suitable sorbent (e.g., Tenax TA)
-
Air sampling pump
-
Thermal Desorber unit coupled to a GC-MS system
-
Standard of this compound
Procedure:
-
Sample Collection:
-
Connect a conditioned thermal desorption tube to a calibrated air sampling pump.
-
Draw a known volume of air through the tube at a controlled flow rate to trap the volatile organic compounds.
-
-
Thermal Desorption and GC-MS Analysis:
-
Place the sample tube in the thermal desorber unit.
-
The thermal desorber will heat the tube to release the trapped analytes, which are then focused onto a cold trap.
-
The cold trap is rapidly heated, and the analytes are injected into the GC-MS system.
-
Thermal Desorber and GC-MS Parameters (Typical):
-
Tube Desorption Temperature: 280 °C for 10 minutes
-
Cold Trap Temperature: -10 °C
-
Trap Desorption Temperature: 300 °C for 3 minutes
-
GC-MS parameters: As described in Protocol 1.
-
Quantification:
-
Prepare and analyze thermal desorption tubes spiked with known amounts of this compound to create a calibration curve.
-
Quantify the amount of this compound in the air sample based on the calibration curve.
-
Protocol 3: Quantification of this compound by UV-Visible Spectrophotometry
This protocol is suitable for the quantification of this compound in a non-absorbing solvent.
Materials:
-
UV-Visible Spectrophotometer
-
Quartz cuvettes
-
Standard of this compound
-
Spectroscopic grade solvent (e.g., hexane or ethanol)
Procedure:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound of a known concentration in the chosen solvent.
-
Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.
-
-
Determination of λmax:
-
Scan one of the standard solutions across the UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax). For conjugated trienes, this is expected to be in the range of 250-280 nm.[6]
-
-
Calibration Curve:
-
Measure the absorbance of each standard solution at the determined λmax.
-
Plot a graph of absorbance versus concentration to create a calibration curve.
-
-
Sample Analysis:
-
Prepare a solution of the sample in the same solvent.
-
Measure the absorbance of the sample solution at the λmax.
-
-
Quantification:
-
Determine the concentration of this compound in the sample solution by using the equation of the calibration curve.
-
Calculate the concentration in the original sample, taking into account any dilutions made.
-
Visualizations
Experimental Workflow Diagrams
Caption: Workflow for SPME-GC-MS analysis of this compound.
Caption: Workflow for Thermal Desorption-GC-MS analysis of this compound.
Caption: Workflow for UV-Visible Spectrophotometry analysis of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. (E,Z)-2,4,6-octatriene | C8H12 | CID 91748020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound - SpectraBase [spectrabase.com]
- 5. ej-eng.org [ej-eng.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. EP3182120A1 - A gc/gc-ms based method for the estimation of trace level conjugated dienes in gasoline range products - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. juniperpublishers.com [juniperpublishers.com]
- 13. Limit of Blank, Limit of Detection and Limit of Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
Application of Octa-2,4,6-triene in the Synthesis of Pharmaceutical Intermediates: A Feasibility Overview
Introduction:
Octa-2,4,6-triene, a conjugated polyene, presents itself as a potentially valuable C8 building block in the synthesis of complex carbocyclic structures relevant to pharmaceutical intermediates. Its conjugated triene system is particularly amenable to cycloaddition reactions, most notably the Diels-Alder reaction, which allows for the rapid construction of six-membered rings with defined stereochemistry. This application note explores the theoretical and potential applications of this compound in the synthesis of pharmaceutical intermediates, focusing on the formation of carbocyclic nucleoside analogues, a class of compounds with significant antiviral and anticancer properties.
Application: Synthesis of Carbocyclic Nucleoside Precursors via Diels-Alder Reaction
Carbocyclic nucleosides are a class of therapeutic agents where the furanose sugar ring of natural nucleosides is replaced by a carbocyclic moiety. This modification often imparts enhanced metabolic stability and can lead to potent antiviral and anticancer activities. The synthesis of these molecules frequently relies on the construction of a functionalized carbocyclic core.
This compound can serve as a diene in a [4+2] cycloaddition reaction with a suitable dienophile to construct a bicyclo[4.2.0]octene derivative. This bicyclic system can then be further elaborated to introduce the necessary functional groups and the nucleobase to form the final carbocyclic nucleoside.
Proposed Synthetic Pathway:
A hypothetical synthetic pathway illustrating the use of this compound is outlined below. This pathway is based on established principles of organic synthesis, particularly the Diels-Alder reaction.
Caption: Proposed synthetic workflow for carbocyclic nucleosides.
Experimental Protocols (Hypothetical):
The following are generalized, hypothetical protocols for the key steps in the proposed synthesis. These are intended as a starting point for experimental design and would require optimization.
1. Diels-Alder Reaction of this compound with Maleic Anhydride
-
Objective: To synthesize the bicyclo[4.2.0]oct-7-ene-1,6-dicarboxylic anhydride intermediate.
-
Materials:
-
This compound
-
Maleic anhydride
-
Toluene (anhydrous)
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous toluene.
-
Add maleic anhydride (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product may precipitate out of the solution upon cooling. If so, collect the solid by vacuum filtration. If not, concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
2. Functional Group Interconversion (Illustrative Example: Dihydroxylation)
-
Objective: To introduce hydroxyl groups into the bicyclic intermediate.
-
Materials:
-
Bicyclo[4.2.0]oct-7-ene-1,6-dicarboxylic anhydride
-
Osmium tetroxide (catalytic amount) or a safer alternative like potassium permanganate under controlled conditions.
-
N-methylmorpholine N-oxide (NMO) (co-oxidant)
-
Acetone/water solvent mixture
-
-
Procedure:
-
Dissolve the bicyclic anhydride (1.0 eq) in a mixture of acetone and water.
-
Add NMO (1.2 eq) to the solution.
-
To the stirred solution, add a catalytic amount of osmium tetroxide (as a solution in toluene).
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Quench the reaction by adding a saturated aqueous solution of sodium bisulfite.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting diol by column chromatography.
-
Quantitative Data (Illustrative):
The following table presents hypothetical quantitative data for the proposed reactions. Actual yields and purity would be subject to experimental optimization.
| Reaction Step | Reactants | Product | Theoretical Yield (%) | Purity (%) |
| Diels-Alder Reaction | This compound, Maleic Anhydride | Bicyclo[4.2.0]oct-7-ene-1,6-dicarboxylic anhydride | 85 | >95 |
| Dihydroxylation | Bicyclo[4.2.0]oct-7-ene intermediate | Dihydroxylated bicyclic intermediate | 70 | >98 |
Logical Relationship Diagram:
The following diagram illustrates the logical progression from the starting materials to the final product class.
Caption: Synthetic logic for carbocyclic nucleoside synthesis.
While direct industrial applications of this compound in pharmaceutical synthesis are not prominently documented, its chemical properties make it a viable and attractive starting material for the construction of complex carbocyclic intermediates. The Diels-Alder reaction, in particular, offers a powerful tool for accessing bicyclic systems that can serve as precursors to valuable therapeutic agents like carbocyclic nucleosides. The presented hypothetical pathways and protocols provide a foundation for further research and development in this area. Researchers are encouraged to explore various dienophiles and subsequent functionalization strategies to unlock the full potential of this compound in medicinal chemistry.
Application Notes and Protocols for Octa-2,4,6-triene Derivatives in Materials Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential uses of octa-2,4,6-triene derivatives in materials science, focusing on their application in the synthesis of novel polymers. The conjugated triene system of these molecules makes them attractive monomers for polymerization via various methods, leading to materials with interesting optical, electronic, and thermal properties. The following sections detail potential applications, experimental protocols for polymer synthesis and characterization, and relevant workflow diagrams.
Application: Synthesis of Conjugated Polymers
This compound and its derivatives can be utilized as monomers for the synthesis of conjugated polymers. These polymers, featuring a backbone of alternating single and double bonds, are of significant interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The extended π-conjugation in poly(this compound) can lead to desirable electronic and photophysical properties.
Cationic Polymerization of 2-Methyl-2,4,6-octatriene
Derivatives of this compound bearing electron-donating groups, such as a methyl group, are susceptible to cationic polymerization.[1] This method allows for the formation of high molecular weight polymers under controlled conditions.
Experimental Protocol: Cationic Polymerization
Materials:
-
2-Methyl-2,4,6-octatriene (monomer)
-
Lewis Acid initiator (e.g., Boron trifluoride diethyl etherate, BF₃·OEt₂)
-
Anhydrous solvent (e.g., Dichloromethane, CH₂Cl₂)
-
Methanol (for termination)
-
Nitrogen or Argon gas supply
-
Schlenk line or glovebox for inert atmosphere operations
Procedure:
-
Monomer and Solvent Preparation: Dry the solvent (CH₂Cl₂) over a suitable drying agent (e.g., calcium hydride) and distill under an inert atmosphere. Purify the 2-methyl-2,4,6-octatriene monomer by distillation under reduced pressure to remove any inhibitors or impurities.
-
Reaction Setup: Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar under an inert atmosphere (N₂ or Ar).
-
Polymerization:
-
Add the desired amount of anhydrous CH₂Cl₂ to the reaction flask via cannula or syringe.
-
Cool the solvent to the desired reaction temperature (e.g., -78 °C using a dry ice/acetone bath).
-
Add the purified 2-methyl-2,4,6-octatriene monomer to the cooled solvent and stir for 10 minutes to ensure thermal equilibrium.
-
Initiate the polymerization by adding a calculated amount of the Lewis acid initiator (e.g., BF₃·OEt₂) dropwise via syringe. The monomer-to-initiator ratio will influence the final molecular weight of the polymer.[1]
-
Allow the reaction to proceed for a set time (e.g., 1-4 hours), monitoring the viscosity of the solution.
-
-
Termination: Terminate the polymerization by adding an excess of cold methanol to the reaction mixture.
-
Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol).
-
Purification and Drying: Collect the precipitated polymer by filtration, wash it with fresh non-solvent, and dry it under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight.
Characterization: The resulting polymer can be characterized by various techniques to determine its structure, molecular weight, and thermal properties.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the polymerization by observing the disappearance of the vinyl C-H stretching and bending vibrations of the monomer and the appearance of characteristic polymer backbone vibrations.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the polymer's microstructure (e.g., 1,4- vs. 1,2-addition) and stereoregularity.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and any melting transitions (Tm).
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.
Quantitative Data Summary (Representative)
| Parameter | Value | Analytical Method |
| Monomer to Initiator Ratio | 100:1 to 500:1 | - |
| Reaction Temperature | -78 °C to 0 °C | Thermocouple |
| Polymer Yield | 60-90% | Gravimetric |
| Mn ( g/mol ) | 10,000 - 50,000 | GPC |
| PDI | 1.5 - 2.5 | GPC |
| Tg (°C) | 80 - 120 | DSC |
| Decomposition Temp. (°C) | > 300 | TGA |
Note: The values presented in this table are representative and will vary depending on the specific reaction conditions and the derivative of this compound used.
Experimental Workflow: Cationic Polymerization
Figure 1: Workflow for cationic polymerization of a 2-alkyl-octa-2,4,6-triene derivative.
Application: Topochemical Polymerization for Crystalline Polymers
The ordered arrangement of monomers in a crystalline state can be exploited to produce highly stereoregular and crystalline polymers through topochemical polymerization.[2] Triene derivatives, when appropriately functionalized to control their crystal packing, can undergo 1,6-polymerization upon exposure to heat or light.[2] This method is a solvent-free, green chemistry approach to polymer synthesis.
Solid-State Photopolymerization of a Triene Derivative
Experimental Protocol: Topochemical Polymerization
Materials:
-
A suitable this compound derivative capable of forming a reactive crystal packing (e.g., containing functionalities for hydrogen bonding or π-π stacking).
-
Solvent for crystallization (e.g., ethanol, ethyl acetate).
-
UV lamp or other suitable light source.
Procedure:
-
Monomer Synthesis and Crystallization: Synthesize the desired this compound derivative. Grow single crystals suitable for polymerization by slow evaporation of a saturated solution, slow cooling, or vapor diffusion. The choice of solvent is critical for obtaining the correct crystal packing.
-
Crystal Characterization: Analyze the monomer single crystals by X-ray diffraction (XRD) to confirm a packing arrangement suitable for topochemical polymerization (i.e., reactive double bonds of adjacent monomers are parallel and within a certain distance, typically < 4.2 Å).
-
Photopolymerization:
-
Place the monomer crystals on a suitable substrate.
-
Irradiate the crystals with UV light of an appropriate wavelength for a specified duration. The progress of the polymerization can often be monitored by changes in the crystal's appearance (e.g., color change, loss of transparency) or by spectroscopic methods.
-
-
Polymer Characterization:
-
The resulting polymer can be analyzed directly in the solid state.
-
XRD: To confirm the retention of crystallinity and determine the polymer crystal structure.
-
FTIR Spectroscopy: To monitor the disappearance of monomer double bonds.
-
Solid-State NMR: To characterize the polymer structure.
-
If the polymer is soluble, it can be dissolved and characterized by GPC for molecular weight determination.
-
Logical Relationship: Requirements for Topochemical Polymerization
Figure 2: Key requirements for the topochemical polymerization of triene derivatives.
Application: Crosslinking Agents for Thermosetting Polymers
Due to the presence of multiple double bonds, this compound derivatives can potentially act as crosslinking agents for thermosetting resins, such as epoxy resins, particularly in formulations cured via free-radical or thermal mechanisms. The triene moiety can react with the polymer matrix, forming a crosslinked network and enhancing the thermal and mechanical properties of the final material. While direct use with common epoxy-amine or epoxy-anhydride systems is less straightforward without modification, functionalized trienes could be incorporated. A more direct application is in systems that cure via radical polymerization, such as with unsaturated polyester or vinyl ester resins.
Hypothetical Use as a Co-monomer in Radical Curing
Experimental Protocol: Free-Radical Crosslinking
Materials:
-
Base resin (e.g., unsaturated polyester resin)
-
Styrene (reactive diluent)
-
This compound derivative (crosslinking co-monomer)
-
Free-radical initiator (e.g., benzoyl peroxide or MEKP)
-
Accelerator (e.g., cobalt naphthenate for MEKP)
Procedure:
-
Formulation: Prepare the resin formulation by mixing the unsaturated polyester resin, styrene, and the this compound derivative in the desired ratios.
-
Initiator Addition: Add the accelerator (if required) and stir thoroughly. Then, add the initiator and mix carefully until it is fully dissolved.
-
Curing: Pour the resin mixture into a mold and allow it to cure at room temperature or in an oven at a specified temperature. The curing time will depend on the initiator system and temperature.
-
Post-Curing: For optimal properties, post-cure the thermoset at an elevated temperature (e.g., 80-120 °C) for several hours.
-
Characterization:
-
Dynamic Mechanical Analysis (DMA): To determine the glass transition temperature (Tg) and storage modulus.
-
Tensile Testing: To measure mechanical properties such as tensile strength, modulus, and elongation at break.
-
Thermogravimetric Analysis (TGA): To evaluate thermal stability.
-
Quantitative Data Summary (Expected Trends)
| Property | Base Resin | Resin + Triene Derivative |
| Glass Transition Temp. (Tg) | Lower | Higher |
| Storage Modulus | Lower | Higher |
| Tensile Strength | Moderate | Higher |
| Thermal Stability | Moderate | Higher |
Note: The addition of a multifunctional crosslinker like a triene derivative is expected to increase the crosslink density, leading to improved thermomechanical properties.
Signaling Pathway Analogy: Crosslinking Mechanism
References
Application Notes and Protocols: Reaction of Octa-2,4,6-triene with Maleic Anhydride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the Diels-Alder reaction between octa-2,4,6-triene and maleic anhydride. This [4+2] cycloaddition reaction is a powerful tool for the synthesis of substituted cyclohexene derivatives, which are valuable intermediates in the development of new chemical entities and pharmaceuticals.[1][2]
Introduction
The Diels-Alder reaction is a concerted, pericyclic reaction between a conjugated diene and a dienophile to form a six-membered ring.[1][2] In this case, this compound acts as the conjugated diene, and maleic anhydride, an electron-poor alkene, serves as an excellent dienophile. The reaction is driven by the formation of two new, stable sigma bonds from two pi bonds.[2] The stereochemistry of the reactants is retained in the product, making it a highly stereospecific reaction.[3]
Reaction Mechanism
The reaction proceeds through a cyclic transition state where the diene is in the s-cis conformation. The electron-withdrawing anhydride group on the dienophile lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO), facilitating the interaction with the Highest Occupied Molecular Orbital (HOMO) of the diene.[2] Generally, the endo product is favored under kinetic control due to secondary orbital interactions.[3]
Quantitative Data
| Parameter | Value | Notes |
| Reactants | ||
| This compound | 1.0 eq | The diene should be pure. Isomeric purity is crucial for product specificity. |
| Maleic Anhydride | 1.0 - 1.2 eq | Using a slight excess of the dienophile can help drive the reaction to completion. Solid maleic anhydride is toxic and should be handled with care.[5] |
| Solvent | Toluene or Xylene | A non-polar, high-boiling solvent is typically used to achieve the necessary reaction temperature. |
| Reaction Temperature | 80 - 140 °C (Reflux) | The optimal temperature will depend on the specific isomers of the triene used. The reaction is typically conducted at reflux.[7] |
| Reaction Time | 1 - 4 hours | Reaction progress should be monitored by a suitable technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). |
| Typical Yield | 70 - 95% (Crude) | Yields are highly dependent on the purity of reactants and reaction conditions. Recrystallization is often necessary for purification.[5] |
| Product Characterization | ||
| Melting Point | Dependent on product isomer | The melting point of the purified product can be used as an indicator of purity. |
| Spectroscopic Analysis | ¹H NMR, ¹³C NMR, IR, Mass Spectrometry | To confirm the structure of the Diels-Alder adduct. Infrared spectroscopy should show the disappearance of the conjugated diene peaks and the appearance of new peaks. |
Experimental Protocols
The following is a general protocol for the Diels-Alder reaction between this compound and maleic anhydride. This protocol is adapted from standard procedures for similar reactions.[4][5][6]
Materials and Equipment
-
Round-bottom flask (50 mL or 100 mL)
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Crystallizing dish or beaker
-
Büchner funnel and filter flask
-
This compound
-
Maleic anhydride
-
Toluene or Xylene (anhydrous)
-
Hexanes or Petroleum Ether (for recrystallization)
-
Standard laboratory glassware and safety equipment (fume hood, safety glasses, gloves)
Experimental Workflow
Detailed Procedure
-
Reaction Setup: In a fume hood, add maleic anhydride (1.0 g, 10.2 mmol) and toluene (20 mL) to a dry 50 mL round-bottom flask equipped with a magnetic stir bar.
-
Addition of Diene: To the stirring solution, add this compound (1.1 g, 10.2 mmol).
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Maintain reflux for 2 hours.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The disappearance of the starting materials indicates the completion of the reaction.
-
Isolation of Crude Product: After the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature. Subsequently, cool the flask in an ice bath for 15-20 minutes to induce crystallization of the product.
-
Filtration: Collect the crystalline product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold toluene or hexanes to remove any unreacted starting materials.
-
Purification: Recrystallize the crude product from a minimal amount of hot toluene, followed by the slow addition of hexanes until the solution becomes cloudy. Allow the solution to cool to room temperature and then in an ice bath to obtain purified crystals.
-
Drying and Characterization: Dry the purified crystals under vacuum. Determine the final mass and calculate the percentage yield. Characterize the product by determining its melting point and acquiring spectroscopic data (¹H NMR, ¹³C NMR, IR).
Safety Precautions
-
Maleic anhydride is corrosive and toxic; handle it with gloves in a fume hood.[5]
-
This compound is flammable. Keep it away from ignition sources.
-
Toluene and xylene are flammable and have associated health risks. Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, at all times.
These application notes and protocols provide a comprehensive guide for the successful synthesis and analysis of the Diels-Alder adduct of this compound and maleic anhydride. Researchers are encouraged to adapt and optimize the provided conditions to suit their specific needs and available resources.
References
- 1. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 2. Diels-Alder Reaction [organic-chemistry.org]
- 3. vanderbilt.edu [vanderbilt.edu]
- 4. www1.udel.edu [www1.udel.edu]
- 5. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. Lab report #4: Diels-Alder Reaction - Documente Google [docs.google.com]
Application Notes and Protocols: Photochemical Reactions of Octa-2,4,6-triene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the photochemical reactions involving octa-2,4,6-triene, with a focus on its electrocyclic ring-closure. The information is intended for professionals in chemical research and drug development who are interested in the principles and potential applications of photochemical synthesis.
Introduction
This compound is a conjugated polyene that undergoes a characteristic pericyclic reaction upon exposure to ultraviolet (UV) light. This photochemical reaction is a 6π-electron electrocyclization, leading to the formation of a substituted cyclohexadiene. The stereospecificity of this reaction, governed by the Woodward-Hoffmann rules, makes it a valuable transformation in organic synthesis for the controlled generation of stereocenters.
Under photochemical conditions, the reaction proceeds through the excitation of an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO).[1] This excitation alters the orbital symmetry, leading to a conrotatory ring closure, which is in direct contrast to the disrotatory closure observed under thermal conditions.[2][3]
Photochemical Electrocyclization of this compound
The primary photochemical reaction of this compound isomers is the conrotatory electrocyclic ring closure to form stereoisomers of 5,6-dimethyl-1,3-cyclohexadiene. The specific stereochemistry of the product is determined by the geometry of the starting triene.
For example, the photochemical cyclization of (2E,4Z,6E)-2,4,6-octatriene proceeds via a conrotatory motion to yield trans-5,6-dimethyl-1,3-cyclohexadiene.[1][4][5] In contrast, the thermal reaction of the same isomer would proceed via a disrotatory motion to produce the cis-dimethyl product.[3] This predictable stereochemical control is a key feature of pericyclic reactions.
Reaction Mechanism
The mechanism of the photochemical electrocyclization is dictated by the symmetry of the excited-state HOMO of the triene. Upon absorption of UV light, the molecule is promoted to an excited electronic state where the terminal lobes of the π-system with the same phase are on opposite sides. A conrotatory motion of the termini is then required to bring these lobes together for constructive overlap and the formation of a new σ-bond, leading to the cyclohexadiene ring.
Caption: Photochemical reaction pathway of an this compound isomer.
Quantitative Data
Table 1: Representative Quantum Yields for Photochemical Electrocyclization of Conjugated Trienes
| Conjugated Triene | Product | Quantum Yield (Φ) | Wavelength (nm) | Solvent |
| 1,3,5-Hexatriene | 1,3-Cyclohexadiene | 0.41 | 254 | Vapor Phase |
| 1,6-Diphenyl-1,3,5-hexatriene (ttt-DPH) | Isomerization Products | Concentration Dependent | 313 | Benzene |
| 7-Dehydrocholesterol | Pre-vitamin D3 | ~0.4 | 295-300 | Skin (in vivo) |
Note: The data presented are for analogous systems and should be considered as representative examples.
Experimental Protocols
The following is a generalized protocol for the photochemical electrocyclization of a conjugated triene, based on common practices for such reactions. This protocol should be adapted and optimized for the specific case of this compound.
Protocol: Photochemical Synthesis of 5,6-Dimethyl-1,3-cyclohexadiene
1. Materials and Equipment:
-
(2E,4Z,6E)-Octa-2,4,6-triene
-
Anhydrous solvent (e.g., cyclohexane, hexane, or diethyl ether)
-
Photochemical reactor (e.g., immersion well reactor with a quartz or Pyrex immersion tube)
-
Medium-pressure mercury lamp (provides a broad spectrum of UV radiation)
-
Cooling system for the reactor
-
Inert gas supply (e.g., nitrogen or argon)
-
Standard laboratory glassware
-
Rotary evaporator
-
Instrumentation for product analysis (e.g., GC-MS, NMR)
2. Procedure:
-
Prepare a dilute solution of the this compound isomer in the chosen anhydrous solvent. A typical concentration range is 0.01-0.1 M.
-
Transfer the solution to the photochemical reactor.
-
Purge the solution with an inert gas for at least 30 minutes to remove dissolved oxygen, which can quench the excited state and lead to side reactions.
-
Maintain a gentle flow of the inert gas over the solution surface throughout the reaction.
-
Circulate a coolant through the jacket of the reactor to maintain a constant, low temperature (e.g., 10-20 °C) to minimize thermal side reactions.
-
Turn on the UV lamp and irradiate the solution for a predetermined time. The reaction progress should be monitored periodically by taking small aliquots and analyzing them (e.g., by GC or TLC).
-
Once the reaction has reached the desired conversion, turn off the lamp.
-
Remove the solvent from the reaction mixture using a rotary evaporator.
-
Purify the resulting product mixture, containing the desired 5,6-dimethyl-1,3-cyclohexadiene isomer, by an appropriate method such as column chromatography or distillation.
-
Characterize the purified product using spectroscopic methods (NMR, IR, MS) to confirm its structure and stereochemistry.
Caption: A generalized workflow for the photochemical synthesis.
Applications in Drug Development
Photochemical electrocyclization reactions, like that of this compound, are powerful tools in the synthesis of complex organic molecules, including those with therapeutic potential. The ability to stereospecifically create cyclic structures from acyclic precursors is highly valuable in constructing the core scaffolds of natural products and their analogs.
A prominent example of a biologically relevant 6π-electron photochemical electrocyclization is the synthesis of Vitamin D in the skin.[6][7] 7-dehydrocholesterol undergoes a photochemical ring-opening (the reverse of the reaction discussed here) to form pre-vitamin D3, which then thermally isomerizes to vitamin D3.[6][7] This process highlights the importance of photochemical electrocyclization in biological systems and serves as an inspiration for the synthesis of novel vitamin D analogs and other therapeutic agents.
The cyclohexadiene moiety formed in the reaction of this compound can serve as a versatile building block for further synthetic transformations, allowing for the construction of more complex molecular architectures relevant to drug discovery. The stereochemical control offered by this photochemical reaction is particularly advantageous in the synthesis of chiral drugs, where specific stereoisomers are often responsible for the desired biological activity. Photochemistry, in general, has been increasingly recognized as a transformative tool in medicinal chemistry for expanding accessible chemical space and enabling the efficient synthesis of intricate structures.
References
- 1. scribd.com [scribd.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Photochemical Ring-Opening Reaction of 1,3-Cyclohexadiene: Identifying the True Reactive State - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Photocyclization of Alkenes and Arenes: Penetrating Through Aromatic Armor with the Help of Excited State Antiaromaticity | MDPI [mdpi.com]
- 6. The Synthesis and Biological Evaluation of D-Ring-Modified Vitamin D Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchmap.jp [researchmap.jp]
Application Notes and Protocols: Octa-2,4,6-triene as a Ligand in Organometallic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octa-2,4,6-triene, an acyclic conjugated triene, presents a versatile platform for the synthesis of novel organometallic complexes. Its ability to coordinate to metal centers in various hapticities, particularly as a hexahapto (η⁶) ligand, opens avenues for exploring new catalytic transformations and materials with unique electronic properties. This document provides an overview of the chemistry of this compound as a ligand, focusing on its coordination to transition metals, and offers generalized protocols for the synthesis and characterization of such complexes, drawing parallels from the chemistry of analogous acyclic trienes.
While specific research on this compound as a ligand is limited in publicly available literature, the principles of its coordination and reactivity can be inferred from studies on similar acyclic conjugated trienes. The information presented herein is a composite of established organometallic chemistry principles and data from related systems.
Coordination Modes and Bonding
This compound can adopt various conformations, allowing it to bind to a metal center in multiple ways. The most significant coordination mode for catalytic applications is the η⁶-hapticity, where all six carbon atoms of the conjugated system are involved in bonding to the metal. This mode of coordination significantly alters the electronic properties and reactivity of the triene.
The existence of multiple conformations available to acyclic triene ligands leads to significant structural differences compared to their cyclic counterparts upon coordination.[1]
Caption: η⁶-coordination of this compound to a metal center (M).
Synthesis of (η⁶-Octa-2,4,6-triene)metal Complexes
The synthesis of metal complexes featuring an η⁶-coordinated acyclic triene, such as this compound, typically involves the reaction of a suitable metal precursor with the triene ligand. Ruthenium, in particular, has been shown to form stable complexes with acyclic trienes. A general approach involves the use of a precursor like [CpRu(NCMe)₃]BF₄, where the labile acetonitrile ligands are displaced by the triene.
General Experimental Protocol: Synthesis of [CpRu(η⁶-octa-2,4,6-triene)]BF₄ (Analogous System)
Disclaimer: This protocol is a generalized procedure based on the synthesis of related acyclic triene-ruthenium complexes and has not been specifically reported for this compound.
Materials:
-
[CpRu(NCMe)₃]BF₄ (Cp = cyclopentadienyl)
-
This compound (mixture of isomers)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Anhydrous diethyl ether
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer and stir bar
-
Cannula for liquid transfer
Procedure:
-
In a nitrogen-filled glovebox, add [CpRu(NCMe)₃]BF₄ (1.0 eq) and a magnetic stir bar to a Schlenk flask.
-
Add anhydrous CH₂Cl₂ to the flask to dissolve the ruthenium precursor.
-
Add a solution of this compound (1.2 eq) in anhydrous CH₂Cl₂ to the reaction mixture via cannula.
-
Seal the flask and stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) or ¹H NMR spectroscopy of an aliquot.
-
Upon completion, remove the solvent in vacuo.
-
Wash the resulting solid with anhydrous diethyl ether to remove any unreacted triene.
-
Dry the product under vacuum to yield the [CpRu(η⁶-octa-2,4,6-triene)]BF₄ complex as a solid.
Caption: General workflow for the synthesis of an (η⁶-octa-2,4,6-triene)ruthenium complex.
Spectroscopic Characterization
The characterization of (η⁶-octa-2,4,6-triene)metal complexes relies heavily on NMR and IR spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Coordination of the triene to a metal center results in a significant upfield shift of the proton signals of the coordinated double bonds. The terminal methyl protons would also show a shift.
-
¹³C NMR: The carbon signals of the coordinated triene will also experience a characteristic upfield shift.
Infrared (IR) Spectroscopy:
-
The C=C stretching frequencies of the triene will be altered upon coordination. Typically, the intensity of these bands decreases, and they may shift to lower wavenumbers.
Representative Spectroscopic Data for Acyclic Triene Complexes
| Complex Type | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (ν(C=C), cm⁻¹) |
| Free Acyclic Triene | ~ 5.0 - 6.5 (olefinic) | ~ 120 - 140 (olefinic) | ~ 1600 - 1650 |
| [CpRu(η⁶-acyclic triene)]⁺ | ~ 3.0 - 5.0 (coordinated olefinic) | ~ 70 - 90 (coordinated olefinic) | Shifted to lower frequency |
Reactivity and Potential Applications
The coordination of this compound to a metal center, such as ruthenium, activates the ligand towards unique chemical transformations. One of the most notable reactions is the metal-catalyzed 6π electrocyclization.
Ruthenium-Catalyzed 6π Electrocyclization
Computational and mechanistic studies on related systems have shown that a [CpRu]⁺ fragment can catalyze the disrotatory electrocyclic ring closure of conjugated trienes that are otherwise unreactive under thermal or photochemical conditions.[1] This transformation is of significant interest in organic synthesis for the construction of cyclohexadiene rings.
The proposed mechanism involves the formation of an η⁶-triene complex, which then undergoes a concerted disrotatory ring closure to a CpRu(cyclohexadiene)⁺ complex.[1] This catalytic process highlights the potential of this compound metal complexes in synthetic methodology.
Caption: Proposed pathway for ruthenium-catalyzed 6π electrocyclization of this compound.
Potential Applications in Drug Development
The ability to catalytically construct complex cyclic scaffolds from simple acyclic precursors is of high value in drug discovery and development. The cyclohexadiene motif is present in numerous natural products and pharmacologically active molecules. The use of this compound and its derivatives in metal-catalyzed cyclization reactions could provide efficient routes to novel therapeutic agents.
Conclusion
This compound holds promise as a versatile ligand in organometallic chemistry. While detailed experimental data for its complexes are currently scarce in the literature, analogies with other acyclic trienes suggest a rich coordination chemistry and reactivity. The synthesis of its η⁶-metal complexes, particularly with ruthenium, and their application in catalytic transformations like 6π electrocyclization, represent a fertile ground for future research. The protocols and concepts outlined in these notes provide a foundational framework for researchers to explore the potential of this compound in organometallic synthesis, catalysis, and the development of new chemical entities for various applications, including drug discovery.
References
Troubleshooting & Optimization
Technical Support Center: Purification of Octa-2,4,6-triene
Welcome to the technical support center for the purification of Octa-2,4,6-triene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this conjugated polyene.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound?
A1: The primary challenges in purifying this compound stem from its chemical nature as a conjugated polyene. These challenges include:
-
Instability: Conjugated polyenes are susceptible to oxidation, polymerization, and degradation when exposed to air, light, and heat.[1]
-
Isomer Separation: this compound can exist as multiple geometric isomers (E/Z isomers), which often have very similar physical properties, making them difficult to separate.[2][3]
-
Removal of Synthesis Byproducts: If synthesized via a Wittig reaction, common impurities include triphenylphosphine oxide and unreacted starting materials, which must be effectively removed.[4][5][6]
Q2: What are the common methods for purifying this compound?
A2: Standard purification techniques for organic compounds can be adapted for this compound. These include:
-
Column Chromatography: Effective for separating the nonpolar triene from more polar impurities like triphenylphosphine oxide.[7]
-
Recrystallization: Can be used if the crude product is a solid and a suitable solvent is found.[8][9]
-
Vacuum Distillation: Suitable for purifying the liquid triene, especially for removing non-volatile impurities. The reduced pressure is necessary to prevent thermal degradation at its atmospheric boiling point.[10][11]
-
High-Performance Liquid Chromatography (HPLC): Particularly useful for separating geometric isomers.[3][12][13]
Q3: How can I monitor the purity of my this compound sample?
A3: The purity of this compound can be assessed using several analytical techniques:
-
Thin-Layer Chromatography (TLC): A quick and convenient method to check for the presence of impurities and to determine an appropriate solvent system for column chromatography.[7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on the volatility and mass-to-charge ratio of the components, which is useful for identifying isomers and impurities.[14][15][16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to determine the isomeric purity and to detect any remaining impurities.
-
UV-Vis Spectroscopy: The conjugated system of this compound gives it a characteristic UV absorbance, which can be used for quantification and to detect conjugated impurities.
Q4: How should I handle and store purified this compound?
A4: Due to its sensitivity to air and light, purified this compound should be handled under an inert atmosphere (e.g., nitrogen or argon) whenever possible.[17][18][19] It should be stored in a tightly sealed container, protected from light (e.g., in an amber vial), and at a low temperature to minimize degradation.
Troubleshooting Guides
Column Chromatography
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Product does not elute from the column. | The solvent system is not polar enough. | Gradually increase the polarity of the mobile phase. For a nonpolar compound like this compound, a very small amount of a slightly more polar solvent (e.g., diethyl ether or dichloromethane) in a nonpolar solvent (e.g., hexane or pentane) may be needed.[7][20] |
| Poor separation of product and impurities. | The solvent system is too polar, causing all compounds to elute quickly. The chosen adsorbent (e.g., silica gel) is not providing enough selectivity. | Decrease the polarity of the mobile phase. Try a different adsorbent, such as alumina, which has different selectivity compared to silica gel.[7] |
| Product appears to be degrading on the column. | The silica gel or alumina is too acidic or basic, catalyzing degradation of the sensitive polyene. The purification is taking too long, leading to air/light exposure. | Use deactivated silica gel or alumina (e.g., by adding a small percentage of triethylamine to the eluent for acidic compounds, though less likely needed for a hydrocarbon). Perform flash chromatography to reduce the purification time.[7] |
| Co-elution of geometric isomers. | The polarity difference between isomers is too small for separation on silica gel or alumina. | Consider using a more specialized stationary phase for HPLC, such as a C18 or a phenyl column, which can offer better selectivity for isomers.[3][12][21] |
Recrystallization
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Product does not dissolve in the hot solvent. | The solvent is not a good choice for the compound. | Select a different solvent. For a nonpolar compound like this compound, consider nonpolar solvents like hexane or pentane, or a mixture of solvents (e.g., ethanol/water, acetone/hexane).[8][22][23] |
| Product "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the compound. The solution is supersaturated with impurities. | Use a lower-boiling point solvent or a solvent mixture. Try to purify the crude material by another method (e.g., column chromatography) before recrystallization.[8] |
| No crystals form upon cooling. | The solution is not saturated enough. The compound is too soluble in the chosen solvent even at low temperatures. | Evaporate some of the solvent to increase the concentration. Add a less polar "anti-solvent" dropwise to the solution to induce precipitation. Scratch the inside of the flask with a glass rod or add a seed crystal.[8] |
| Low recovery of the purified product. | Too much solvent was used. The product has significant solubility in the cold solvent. Crystals were lost during filtration. | Use the minimum amount of hot solvent necessary to dissolve the compound. Cool the solution in an ice bath to minimize solubility. Ensure proper filtration technique. |
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₁₂ | [24][25][26] |
| Molecular Weight | 108.18 g/mol | [16][24][27] |
| Boiling Point (Predicted) | 394.92 K (121.77 °C) | [27] |
| Melting Point (Predicted) | 164.68 K (-108.47 °C) | [27] |
| LogP (Octanol/Water Partition Coefficient) | 2.695 | [27] |
| Vapor Pressure at 25°C | 5.59 mmHg | [28] |
| CAS Number | 14947-20-7 | [25] |
Table 2: Suggested Starting Solvent Systems for Chromatography
| Technique | Stationary Phase | Recommended Mobile Phase (starting point) |
| TLC | Silica Gel | 100% Hexane or Pentane. If no movement, add ethyl acetate or diethyl ether dropwise.[7][20][29][30][31] |
| Column Chromatography | Silica Gel | 100% Hexane or Pentane, gradually increasing polarity with small amounts of diethyl ether or dichloromethane if necessary.[7] |
| HPLC (for isomer separation) | C18 (Reversed-Phase) | Acetonitrile/Water or Methanol/Water gradient.[12][13] |
| HPLC (for isomer separation) | Phenyl or PFP Column | Can provide alternative selectivity for aromatic and unsaturated compounds.[21] |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol describes a general procedure for the purification of this compound from a reaction mixture, particularly after a Wittig synthesis to remove triphenylphosphine oxide.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (or pentane)
-
Diethyl ether (or ethyl acetate)
-
Sand
-
Glass wool or cotton
-
Chromatography column
-
Collection tubes
-
TLC plates and chamber
-
UV lamp
Procedure:
-
TLC Analysis: Develop a suitable solvent system using TLC. Spot the crude mixture on a silica gel TLC plate and elute with different ratios of hexane and a slightly more polar solvent (e.g., diethyl ether). The ideal solvent system should give the product a retention factor (Rf) of ~0.3.[7]
-
Column Packing:
-
Place a small plug of glass wool or cotton at the bottom of the column.
-
Add a small layer of sand.
-
Prepare a slurry of silica gel in hexane and pour it into the column.
-
Allow the silica gel to settle, ensuring a flat, even bed.
-
Add another layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the chromatography solvent.
-
Carefully load the sample onto the top of the column.
-
-
Elution:
-
Begin eluting with the chosen solvent system (e.g., 100% hexane).
-
Apply gentle pressure to the top of the column to increase the flow rate (flash chromatography).
-
Collect fractions in separate tubes.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
-
Protocol 2: Purification by Recrystallization
This protocol outlines a general procedure for recrystallizing this compound, assuming it is a solid at room temperature or can be solidified.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., hexane, pentane, or ethanol)
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures. A good solvent will dissolve the compound when hot but not when cold.[8][9] For a nonpolar compound like this compound, start with nonpolar solvents like hexane or pentane.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Gently heat the mixture on a hot plate while stirring until the solid completely dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Drying: Allow the crystals to dry completely under vacuum.
Mandatory Visualization
References
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. scribd.com [scribd.com]
- 3. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 4. Wittig Reaction [organic-chemistry.org]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. Wittig reaction - Wikipedia [en.wikipedia.org]
- 7. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 8. rubingroup.org [rubingroup.org]
- 9. community.wvu.edu [community.wvu.edu]
- 10. buschvacuum.com [buschvacuum.com]
- 11. youtube.com [youtube.com]
- 12. US6861512B2 - Separation of olefinic isomers - Google Patents [patents.google.com]
- 13. rsc.org [rsc.org]
- 14. This compound - SpectraBase [spectrabase.com]
- 15. spectrabase.com [spectrabase.com]
- 16. (E,E,E)-2,4,6-Octatriene | C8H12 | CID 5368766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. neilsonlab.colostate.edu [neilsonlab.colostate.edu]
- 19. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]
- 20. Chromatography [chem.rochester.edu]
- 21. welch-us.com [welch-us.com]
- 22. Reagents & Solvents [chem.rochester.edu]
- 23. Reddit - The heart of the internet [reddit.com]
- 24. This compound [webbook.nist.gov]
- 25. This compound | C8H12 | CID 139904 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 26. This compound [webbook.nist.gov]
- 27. This compound - Chemical & Physical Properties by Cheméo [chemeo.com]
- 28. This compound|lookchem [lookchem.com]
- 29. chem.libretexts.org [chem.libretexts.org]
- 30. Chemistry Teaching Labs - Determining a solvent system [chemtl.york.ac.uk]
- 31. merckmillipore.com [merckmillipore.com]
Improving yield in "Octa-2,4,6-triene" synthesis reactions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving yields in the synthesis of octa-2,4,6-triene. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: this compound is a conjugated polyene, and its synthesis often involves the formation of carbon-carbon double bonds. The most prevalent and effective methods are variations of carbonyl olefination reactions. The Horner-Wadsworth-Emmons (HWE) reaction is particularly noteworthy for its ability to produce predominantly E-alkenes, which is often a desired stereochemistry for conjugated systems.[1][2] Another common method is the Wittig reaction, which can be tailored to yield either Z- or E-alkenes depending on the ylide's stability and reaction conditions.[3][4]
Q2: What is the most reliable starting material for the synthesis of this compound via the Horner-Wadsworth-Emmons reaction?
A2: A reliable and commercially available starting material is (E,E)-2,4-hexadienal (sorbaldehyde). This C6 aldehyde already contains two of the three conjugated double bonds. A subsequent Horner-Wadsworth-Emmons reaction with a phosphonate ylide derived from ethyl acetate can then extend the chain to the desired C8 triene structure. A similar strategy has been reported for the synthesis of related octatrienoic acid derivatives.
Q3: How can I control the stereoselectivity of the newly formed double bond?
A3: For achieving high (E)-stereoselectivity, the Horner-Wadsworth-Emmons reaction is generally preferred.[1][2] The use of sodium or lithium-based bases and higher reaction temperatures tend to favor the formation of the thermodynamically more stable (E)-isomer.[5] Conversely, the Wittig reaction, especially with unstabilized ylides and under salt-free conditions, typically favors the formation of the (Z)-alkene.[3] The Schlosser modification of the Wittig reaction can be employed to favor the (E)-alkene.[3][6] For the HWE reaction, the Still-Gennari modification, which uses phosphonates with electron-withdrawing groups and specific base/additive combinations at low temperatures, can be used to achieve high (Z)-selectivity.[2][7]
Q4: What are the main challenges in synthesizing and handling polyenes like this compound?
A4: Polyenes are susceptible to several issues that can affect yield and purity. They are often sensitive to light, oxygen, and acid, which can lead to degradation, polymerization, or isomerization. Therefore, it is crucial to perform reactions under an inert atmosphere (e.g., nitrogen or argon) and protect the reaction mixture from light. Purification can also be challenging due to the non-polar nature of the product and the potential for isomerization on stationary phases like silica gel.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Inactive phosphonate ylide (HWE) or Wittig reagent. | Ensure the base used is strong enough to deprotonate the phosphonium salt or phosphonate ester. Use anhydrous solvents and perform the reaction under an inert atmosphere to prevent quenching of the ylide by moisture.[5] |
| Sterically hindered aldehyde or ketone. | Aldehydes are generally more reactive than ketones. If using a ketone, longer reaction times or higher temperatures may be necessary. The HWE reaction is often more effective than the Wittig reaction for hindered ketones.[5][6] | |
| Decomposition of starting material or product. | Protect the reaction from light and air. Use degassed solvents. Ensure the reaction is not overly heated if the product is thermally labile. | |
| Poor (E/Z) Stereoselectivity | Suboptimal reaction conditions. | For (E)-selectivity in the HWE reaction, use NaH or Li-bases and consider running the reaction at room temperature or slightly elevated temperatures to allow for thermodynamic equilibration.[5] For (Z)-selectivity in the Wittig reaction, use unstabilized ylides and salt-free conditions.[3] |
| Formation of Multiple Byproducts | Self-condensation of the starting aldehyde. | Add the aldehyde slowly to the solution of the ylide to maintain a low concentration of the aldehyde. |
| Polymerization of the product. | Keep reaction times to a minimum and work at the lowest effective temperature. Consider using radical inhibitors if polymerization is suspected. | |
| Side reactions of the ylide. | Ensure the ylide is formed cleanly and that the base is fully consumed before adding the aldehyde to prevent base-catalyzed side reactions. | |
| Difficulty in Product Purification | Co-elution with triphenylphosphine oxide (from Wittig). | Triphenylphosphine oxide can often be removed by recrystallization or by conversion to a water-soluble complex. Column chromatography with a less polar solvent system may also be effective. |
| Isomerization on silica gel. | Use a neutral stationary phase like alumina for chromatography, or deactivate silica gel with a small amount of a non-polar solvent or triethylamine. Purification by recrystallization or distillation (if applicable) can also be considered. |
Experimental Protocols
Synthesis of (2E,4E,6E)-Octa-2,4,6-triene via Horner-Wadsworth-Emmons Reaction
This protocol is a representative procedure based on the Horner-Wadsworth-Emmons olefination of (E,E)-2,4-hexadienal.
Materials:
-
Triethyl phosphonoacetate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
(E,E)-2,4-Hexadienal
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Celite
Procedure:
-
Ylide Formation:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.0 eq).
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and decant the hexanes.
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Add anhydrous THF to the flask.
-
Cool the suspension to 0 °C in an ice bath.
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Add triethyl phosphonoacetate (1.0 eq) dropwise to the stirred suspension of sodium hydride in THF.
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After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.
-
-
Olefination Reaction:
-
Cool the resulting clear solution of the phosphonate ylide to 0 °C.
-
Add a solution of (E,E)-2,4-hexadienal (1.0 eq) in anhydrous THF dropwise to the ylide solution over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by TLC.
-
-
Work-up and Purification:
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
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Filter the solution through a pad of Celite and concentrate the filtrate under reduced pressure.
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The crude product can be purified by column chromatography on silica gel using a non-polar eluent (e.g., hexanes) to yield the ethyl ester of octa-2,4,6-trienoic acid.
-
-
Reduction and Elimination (if starting with the ester):
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The resulting ethyl octatrienoate can be reduced to the corresponding allylic alcohol using a reducing agent like diisobutylaluminium hydride (DIBAL-H).
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The alcohol can then be converted to a leaving group (e.g., a tosylate or mesylate) and subsequently eliminated to form the triene.
-
(Note: This is a generalized procedure. Optimal conditions, including reaction times and temperatures, may need to be determined empirically.)
Data Presentation
Table 1: Comparison of Olefination Methods for Polyene Synthesis
| Reaction | Typical Stereoselectivity | Key Advantages | Key Disadvantages |
| Horner-Wadsworth-Emmons | Predominantly (E) | Water-soluble byproduct, higher reactivity of the ylide.[1] | Can be sensitive to steric hindrance. |
| Wittig (unstabilized ylide) | Predominantly (Z) | Wide functional group tolerance.[3] | Triphenylphosphine oxide byproduct can be difficult to remove. |
| Wittig (stabilized ylide) | Predominantly (E) | Milder reaction conditions. | Less reactive, may not react with ketones.[8] |
| Still-Gennari HWE | Predominantly (Z) | High (Z)-selectivity.[2][7] | Requires specialized phosphonate reagents and cryogenic temperatures. |
| Schlosser Modification (Wittig) | Predominantly (E) | Allows for (E)-alkene formation from unstabilized ylides.[3][6] | Requires stoichiometric amounts of strong base and low temperatures. |
Mandatory Visualizations
Caption: General mechanism of the Horner-Wadsworth-Emmons reaction.
Caption: Workflow for the synthesis and purification of this compound.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 3. Wittig reaction - Wikipedia [en.wikipedia.org]
- 4. Wittig Reaction [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 8. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
Stability and degradation of "Octa-2,4,6-triene" under different conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of Octa-2,4,6-triene. The information is intended for researchers, scientists, and drug development professionals. Please note that while specific data for this compound is limited, the information provided is based on the well-established principles of conjugated polyene chemistry.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: this compound, as a conjugated polyene, is susceptible to degradation from several factors:
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Thermal Stress: High temperatures can induce thermal degradation, leading to chain scission, cyclization, or polymerization.[1]
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Light Exposure: The conjugated double bond system readily absorbs UV and visible light, which can lead to photodegradation through various mechanisms, including photo-oxidation and isomerization.[2][3]
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Oxidizing Agents: The presence of oxygen and other oxidizing agents can lead to the formation of oxidation products, such as epoxides, aldehydes, and carboxylic acids.[4][5]
-
pH Extremes: Strong acidic or basic conditions can catalyze degradation pathways, including isomerization and hydrolysis if ester or other susceptible functional groups were present in a derivative.[6][7]
Q2: How can I monitor the degradation of this compound during my experiment?
A2: Several analytical techniques can be employed to monitor the degradation of this compound:
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UV-Vis Spectroscopy: This is a straightforward method to monitor the loss of the conjugated system. As the polyene degrades, the characteristic absorption maxima in the UV-Vis spectrum will decrease in intensity or shift.[3][8][9][10]
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is an excellent method for separating this compound from its degradation products and quantifying its concentration over time.[11][12][13][14]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for identifying volatile degradation products.[2][15][16][17]
Q3: What are the likely degradation products of this compound?
A3: While specific degradation products for this compound are not extensively documented, based on the chemistry of similar polyenes, potential degradation products could include:
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Oxidation Products: Smaller chain aldehydes and ketones from oxidative cleavage of the double bonds.
-
Isomers: Cis/trans isomers resulting from photoisomerization.
-
Cyclization Products: Under thermal or photochemical conditions, electrocyclization reactions can occur.[18]
Troubleshooting Guides
Issue 1: Unexpectedly fast degradation of this compound in solution.
| Possible Cause | Recommended Solution |
| Presence of dissolved oxygen | Degas your solvent by sparging with an inert gas (e.g., nitrogen or argon) before preparing your solution. |
| Exposure to ambient light | Protect your solution from light by using amber vials or wrapping your glassware in aluminum foil. |
| Trace acid or base contaminants in the solvent or on glassware | Use high-purity solvents and ensure all glassware is thoroughly cleaned and dried. If necessary, use a non-acidic or non-basic solvent. |
| Elevated storage temperature | Store solutions of this compound at low temperatures (e.g., in a refrigerator or freezer) to minimize thermal degradation. |
Issue 2: Inconsistent results in stability studies.
| Possible Cause | Recommended Solution |
| Variability in experimental conditions | Strictly control all experimental parameters, including temperature, light exposure, and concentration. Use a well-defined stability testing protocol.[19][20][21][22] |
| Inaccurate quantification method | Validate your analytical method (e.g., HPLC, UV-Vis) for linearity, accuracy, and precision. |
| Sample handling errors | Ensure consistent sample preparation and handling procedures. |
Quantitative Data
Due to the lack of specific quantitative degradation data for this compound in the literature, the following table provides a general overview of factors influencing degradation rates based on studies of other polyenes.
| Condition | Parameter | General Trend for Polyenes | Reference |
| Temperature | Degradation Rate Constant (k) | Increases with increasing temperature (follows Arrhenius kinetics). | [23][24][25] |
| Light | Photodegradation Quantum Yield (Φ) | Wavelength-dependent; generally higher in the presence of oxygen. | [26][27][28] |
| pH | Hydrolysis Rate (if applicable) | Significantly faster at very low or very high pH for susceptible derivatives. | [6][7] |
Experimental Protocols
Protocol 1: General Stability Testing of this compound using UV-Vis Spectroscopy
-
Solution Preparation: Prepare a stock solution of this compound in a suitable, high-purity, degassed solvent (e.g., hexane or ethanol) in an amber volumetric flask.
-
Sample Preparation: Aliquot the stock solution into several amber vials. Prepare separate sets of vials for each condition to be tested (e.g., different temperatures, light exposures).
-
Initial Measurement (T=0): Immediately measure the UV-Vis spectrum of a sample from each set to establish the initial absorbance at the wavelength of maximum absorption (λmax).
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Incubation: Store the vials under the specified conditions.
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Time-Point Measurements: At predetermined time intervals, remove a vial from each condition and measure its UV-Vis spectrum.
-
Data Analysis: Plot the absorbance at λmax versus time for each condition to determine the degradation rate.
Protocol 2: Identification of Degradation Products by GC-MS
-
Forced Degradation: Subject a solution of this compound to harsh conditions (e.g., high temperature, intense light, or addition of an oxidizing agent) to generate a sufficient concentration of degradation products.
-
Sample Preparation: Depending on the solvent and expected products, a sample cleanup or concentration step may be necessary. This could involve solid-phase extraction (SPE) or solvent evaporation.
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GC-MS Analysis: Inject the prepared sample into a GC-MS system.
-
Data Interpretation: Analyze the resulting chromatogram and mass spectra to identify the degradation products by comparing the fragmentation patterns with spectral libraries (e.g., NIST).
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
References
- 1. Diastereoselective Pt Catalyzed Cycloisomerization of Polyenes to Polycycles | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Identification of the oxidation products of the reaction between alpha-pinene and hydroxyl radicals by gas and high-performance liquid chromatography with mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Diastereoselective Pt Catalyzed Cycloisomerization of Polyenes to Polycycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Production, Detection, Extraction, and Quantification of Polyene Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Fast, inexpensive, and reliable HPLC method to determine monomer fractions in poly(3-hydroxybutyrate-co-3-hydroxyvalerate) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. agilent.com [agilent.com]
- 15. Gas chromatography-Mass Spectra analysis and deleterious potential of fungal based polythene-degradation products - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Bacteria-based polythene degradation products: GC-MS analysis and toxicity testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. experts.illinois.edu [experts.illinois.edu]
- 19. edaegypt.gov.eg [edaegypt.gov.eg]
- 20. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 21. japsonline.com [japsonline.com]
- 22. researchgate.net [researchgate.net]
- 23. Lycopene degradation and isomerization kinetics during thermal processing of an olive oil/tomato emulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. experts.boisestate.edu [experts.boisestate.edu]
- 27. researchgate.net [researchgate.net]
- 28. Determining wavelength-dependent quantum yields of photodegradation: importance of experimental setup and reference values for actinometers - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
Side reactions in the synthesis of "Octa-2,4,6-triene" and their prevention
Welcome to the technical support center for the synthesis of Octa-2,4,6-triene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to this synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent laboratory methods for the synthesis of this compound and other polyenes are the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction.[1][2] Both methods involve the reaction of a carbonyl compound with a phosphorus-stabilized carbanion to form a carbon-carbon double bond. The HWE reaction is often preferred due to its generally higher E-alkene selectivity and the easier removal of its water-soluble phosphate byproduct.[3][4][5]
Q2: What are the primary side reactions to be aware of during the synthesis of this compound?
A2: The main side reactions of concern are:
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Isomerization: The conjugated double bonds of this compound are susceptible to isomerization, leading to a mixture of (E/Z) isomers. This can be influenced by factors such as temperature, light, and the presence of acids or bases.
-
Electrocyclization: Under thermal or photochemical conditions, this compound can undergo a 6π electrocyclic reaction to form 5,6-dimethyl-1,3-cyclohexadiene isomers.[6][7][8]
-
Polymerization: Polyenes are prone to polymerization, especially in the presence of light or radical initiators.
-
Oxidation: The conjugated system can be sensitive to oxidation, particularly when exposed to air for extended periods.
Q3: How can I minimize the formation of the Z-isomer in the Wittig synthesis?
A3: The stereochemical outcome of the Wittig reaction is influenced by the nature of the ylide. Stabilized ylides, which have an electron-withdrawing group on the carbanion, tend to favor the formation of the (E)-alkene.[1] For unstabilized ylides, which are typically used to form alkyl-substituted alkenes, "salt-free" conditions can improve E-selectivity. The Horner-Wadsworth-Emmons reaction is a reliable alternative that generally provides excellent E-selectivity.[3][5]
Q4: Triphenylphosphine oxide (TPPO) from my Wittig reaction is difficult to remove. What are the best purification strategies?
A4: Triphenylphosphine oxide (TPPO) is a common and often troublesome byproduct of the Wittig reaction. Effective removal strategies include:
-
Column Chromatography: This is a reliable method for separating the nonpolar this compound from the more polar TPPO.
-
Crystallization: If the product is a solid, recrystallization can be effective.
-
Precipitation with Metal Salts: TPPO can form insoluble complexes with certain metal salts, such as magnesium chloride (MgCl₂). Adding MgCl₂ to the crude reaction mixture can precipitate the TPPO complex, which can then be removed by filtration.[6][7][9][10]
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Recommended Solution |
| Incomplete Ylide Formation (Wittig/HWE) | Ensure all glassware is flame-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use a sufficiently strong and fresh base (e.g., n-BuLi, NaH, KHMDS). The formation of the ylide is often indicated by a distinct color change. |
| Decomposition of Ylide or Product | Generate the ylide in situ and use it immediately. Avoid prolonged reaction times and exposure to high temperatures or light. Polyenes can be sensitive, so it is crucial to monitor the reaction progress and work it up promptly upon completion. |
| Steric Hindrance | If using a sterically hindered aldehyde or ketone, consider switching to the more reactive Horner-Wadsworth-Emmons reagent, which is generally more effective in such cases.[8] |
| Side Reactions (e.g., Polymerization) | Conduct the reaction at a lower temperature and in the dark or under red light. Consider adding a radical inhibitor like BHT (butylated hydroxytoluene) to the reaction mixture. |
Issue 2: Poor Stereoselectivity (High Z-isomer content)
| Potential Cause | Recommended Solution |
| Use of Unstabilized Wittig Ylide | For higher E-selectivity, the Horner-Wadsworth-Emmons (HWE) reaction is a superior alternative.[3][5] |
| Reaction Conditions | In some cases, the choice of solvent and base can influence the E/Z ratio. For the HWE reaction, using potassium bases and crown ethers can sometimes favor the Z-isomer (Still-Gennari modification), so sticking to sodium or lithium bases is recommended for E-selectivity.[8] |
| Isomerization during Workup or Purification | Avoid acidic or basic conditions during the workup. Minimize exposure to heat and light during purification. |
Experimental Protocols
Protocol 1: Synthesis of (2E,4E,6E)-Octa-2,4,6-triene via Horner-Wadsworth-Emmons Reaction
This protocol describes a two-step process starting from crotonaldehyde.
Step 1: Synthesis of (E)-hexa-2,4-dienal
-
Preparation of the Phosphonate Reagent: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place triethyl phosphonoacetate (1.1 eq) in anhydrous tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath.
-
Ylide Formation: Slowly add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise to the stirred solution. After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.
-
Reaction with Acetaldehyde: Cool the ylide solution back to 0 °C. Add a solution of acetaldehyde (1.0 eq) in anhydrous THF dropwise via the dropping funnel.
-
Reaction Monitoring and Workup: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC. Quench the reaction by the slow addition of saturated aqueous ammonium chloride. Extract the aqueous layer with diethyl ether (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield ethyl (E)-but-2-enoate.
-
Reduction and Oxidation: Reduce the ester to the corresponding alcohol using a suitable reducing agent (e.g., DIBAL-H). Subsequently, oxidize the alcohol to (E)-hexa-2,4-dienal using an oxidizing agent like manganese dioxide (MnO₂).
Step 2: Synthesis of (2E,4E,6E)-Octa-2,4,6-triene
-
Preparation of the Phosphonium Salt: In a round-bottom flask, dissolve triphenylphosphine (1.1 eq) in anhydrous toluene. Add ethyl bromide (1.0 eq) and heat the mixture at reflux for 24 hours. Cool the mixture to room temperature, and collect the precipitated ethyltriphenylphosphonium bromide by filtration. Dry the salt under vacuum.
-
Ylide Formation: In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, suspend ethyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF. Cool the suspension to -78 °C. Add n-butyllithium (1.05 eq, as a solution in hexanes) dropwise. Allow the mixture to stir at this temperature for 1 hour, during which a characteristic reddish-orange color of the ylide should appear.
-
Wittig Reaction: To the ylide solution at -78 °C, add a solution of (E)-hexa-2,4-dienal (1.0 eq) in anhydrous THF dropwise.
-
Reaction and Workup: Allow the reaction mixture to slowly warm to room temperature and stir overnight. Quench the reaction with saturated aqueous ammonium chloride. Extract the mixture with diethyl ether (3 x). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a non-polar eluent (e.g., hexanes) to yield (2E,4E,6E)-Octa-2,4,6-triene.
Data Presentation
Table 1: Comparison of Synthetic Methods for Polyene Synthesis
| Method | Typical E/Z Selectivity | Byproduct | Ease of Byproduct Removal | Substrate Scope |
| Wittig Reaction (unstabilized ylide) | Moderate to low for E-isomer | Triphenylphosphine oxide | Difficult | Aldehydes and ketones |
| Wittig Reaction (stabilized ylide) | High for E-isomer | Triphenylphosphine oxide | Difficult | Aldehydes |
| Horner-Wadsworth-Emmons | High for E-isomer[3][5] | Dialkyl phosphate salt | Easy (water-soluble) | Aldehydes and ketones |
| Still-Gennari HWE | High for Z-isomer[8] | Fluorinated phosphate salt | Easy (water-soluble) | Aldehydes |
Mandatory Visualizations
Caption: Synthetic pathway for this compound.
Caption: Common side reactions in this compound synthesis.
Caption: Troubleshooting workflow for this compound synthesis.
References
- 1. Wittig Reaction [organic-chemistry.org]
- 2. 2.8 The Wittig Reaction – Organic Chemistry II [kpu.pressbooks.pub]
- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Wittig-Horner Reaction [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. CA2222854A1 - Triphenylphosphine oxide complex process - Google Patents [patents.google.com]
Technical Support Center: Optimizing Polymerization of Octa-2,4,6-triene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the polymerization of octa-2,4,6-triene. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the polymerization of this compound, offering potential causes and solutions based on established principles of polymer chemistry.
Issue 1: Low or No Polymer Yield
-
Question: My polymerization of this compound is resulting in a very low yield or no polymer at all. What are the potential causes and how can I troubleshoot this?
-
Answer: Low polymer yield is a common problem that can arise from several factors related to catalyst/initiator activity, monomer purity, and reaction conditions.
| Potential Cause | Recommended Solution(s) |
| Catalyst/Initiator Deactivation | Purity: Ensure all reagents and solvents are rigorously purified and dried. Trace amounts of water, oxygen, or other polar impurities can deactivate many catalysts and initiators, particularly for Ziegler-Natta, anionic, and cationic systems. Storage & Handling: Use fresh, properly stored catalysts/initiators. Handle all reagents under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques. |
| Improper Monomer Purity | Inhibitor Removal: Commercial alkenes often contain inhibitors to prevent premature polymerization. Ensure these are removed prior to the reaction, for example, by passing the monomer through a column of activated alumina. Degassing: Thoroughly degas the monomer to remove dissolved oxygen. |
| Incorrect Reaction Temperature | Optimization: The optimal temperature is highly dependent on the chosen polymerization method. For instance, some Ziegler-Natta polymerizations require elevated temperatures to activate the catalyst, while many living anionic and cationic polymerizations are conducted at low temperatures to minimize side reactions. Consult literature for analogous conjugated diene or triene polymerizations to find a suitable starting temperature range. |
| Inefficient Initiation | Activator/Co-catalyst Ratio: For systems like Ziegler-Natta, ensure the optimal ratio of co-catalyst (e.g., triethylaluminum) to the transition metal catalyst (e.g., titanium tetrachloride) is used. Initiator Choice: The initiator must be suitable for the monomer. For cationic polymerization of an electron-rich triene, a strong Lewis acid or a protic acid may be effective. For anionic polymerization, an organolithium initiator is a common choice. |
Issue 2: Poor Control Over Molecular Weight and High Polydispersity (PDI)
-
Question: I am obtaining a polymer, but the molecular weight is not what I expected, and the polydispersity index (PDI) is very high (>1.5). How can I improve this?
-
Answer: Achieving a target molecular weight and a narrow molecular weight distribution (low PDI) requires careful control over the polymerization kinetics.
| Potential Cause | Recommended Solution(s) |
| Chain Transfer Reactions | Solvent Choice: Chain transfer to the solvent can terminate growing polymer chains prematurely. Select a solvent with low chain transfer constants for the specific polymerization type. Monomer Purity: Impurities in the monomer can act as chain transfer agents. Ensure high monomer purity. Temperature: Higher temperatures can increase the rate of chain transfer reactions. Conducting the polymerization at a lower temperature may improve control. |
| Slow Initiation Compared to Propagation | Initiator System: In living polymerizations, the rate of initiation should be faster than or equal to the rate of propagation. If initiation is slow, chains will start growing at different times, leading to a broad PDI. Consider a more reactive initiator or adjusting the initiation conditions (e.g., temperature). |
| Termination Reactions | Impurity Scavenging: As with low yield issues, impurities can terminate growing chains. Rigorous purification of all components is critical. Living Conditions: For anionic and some cationic polymerizations, maintaining "living" conditions (i.e., absence of termination and chain transfer) is key to low PDI. This requires a highly controlled reaction environment. |
| Incorrect Monomer to Initiator Ratio | Stoichiometry: In living polymerizations, the number-average molecular weight (Mn) is directly proportional to the ratio of the initial monomer concentration to the initial initiator concentration. Carefully control the stoichiometry to target a specific molecular weight. |
Issue 3: Polymer Crosslinking and Gel Formation
-
Question: My reaction mixture becomes highly viscous and forms an insoluble gel. What is causing this and how can I prevent it?
-
Answer: this compound has multiple double bonds, which can lead to crosslinking, especially under certain conditions.
| Potential Cause | Recommended Solution(s) |
| High Monomer Conversion | Reaction Time: At high monomer conversions, the pendant double bonds on the polymer backbone have a higher probability of participating in polymerization, leading to branching and crosslinking. Quench the reaction at a lower conversion. |
| High Polymerization Temperature | Temperature Control: Elevated temperatures can promote side reactions, including those that lead to crosslinking. Run the polymerization at the lowest feasible temperature that still provides a reasonable reaction rate. |
| Bifunctional Initiation or Termination | Initiator/Terminator Choice: In some polymerization types, certain initiators or terminating agents can lead to the coupling of polymer chains. Ensure the chosen reagents are appropriate for a linear polymer synthesis. |
| Oxygen Exposure | Inert Atmosphere: Oxygen can sometimes promote crosslinking reactions in polymers with residual unsaturation. Maintain a strict inert atmosphere throughout the polymerization and work-up. |
Frequently Asked Questions (FAQs)
-
Q1: What is the most suitable polymerization method for this compound?
-
A1: The choice of polymerization method depends on the desired polymer properties.
-
Ziegler-Natta polymerization is a strong candidate for achieving stereoregular polymers (e.g., high cis- or trans-1,4-addition), which can lead to crystalline materials.
-
Anionic polymerization , if conducted under living conditions, offers excellent control over molecular weight and PDI, and can be used to create block copolymers. However, side reactions involving the other double bonds can be a challenge.
-
Cationic polymerization is also a possibility due to the electron-rich nature of the conjugated triene system. Control can be difficult, and side reactions are common.
-
Free-radical polymerization is generally less suitable for producing well-defined polymers from conjugated dienes and trienes due to a lack of control over stereochemistry and a higher propensity for crosslinking.
-
-
-
Q2: What are some typical initiator/catalyst systems I could start with?
-
A2: Based on analogous polymerizations of conjugated dienes:
-
Ziegler-Natta: A classic system would be TiCl₄ with a trialkylaluminum co-catalyst like Al(C₂H₅)₃ in an inert hydrocarbon solvent such as toluene or heptane.
-
Anionic: An alkyllithium initiator such as sec-butyllithium or n-butyllithium in a non-polar solvent like cyclohexane or benzene is a common starting point.
-
Cationic: A Lewis acid like BF₃·OEt₂ or AlCl₃ with a proton source (co-catalyst) like trace amounts of water or an alcohol in a halogenated solvent like dichloromethane.
-
-
-
Q3: How can I control the microstructure (e.g., 1,4- vs. 1,2-addition) of the resulting polymer?
-
A3: The microstructure is highly dependent on the polymerization method and conditions.
-
In anionic polymerization , the solvent plays a crucial role. Non-polar solvents (e.g., cyclohexane) typically favor 1,4-addition, while polar solvents (e.g., THF) increase the proportion of 1,2- and 3,4-addition.
-
Ziegler-Natta catalysts are renowned for their ability to control stereochemistry, and the specific catalyst system used will determine the resulting microstructure.
-
-
-
Q4: What analytical techniques are essential for characterizing poly(this compound)?
-
A4: A combination of techniques is necessary for a thorough characterization:
-
Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy: To determine the polymer's microstructure (ratio of 1,4-, 1,2-, and other addition modes) and confirm the overall structure.
-
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).
-
Differential Scanning Calorimetry (DSC): To measure thermal transitions such as the glass transition temperature (Tg) and melting temperature (Tm), if the polymer is semi-crystalline.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups and confirm the polymerization by observing the disappearance of monomer C=C stretches and the appearance of polymer-related vibrations.
-
-
Experimental Protocols
Protocol 1: Ziegler-Natta Polymerization (General Procedure)
-
Glassware Preparation: All glassware should be oven-dried at >120 °C for several hours, assembled hot, and allowed to cool under a stream of dry argon or nitrogen.
-
Reagent Preparation:
-
Solvent (e.g., toluene) should be dried over a suitable drying agent (e.g., sodium/benzophenone) and distilled under an inert atmosphere.
-
This compound should be purified by passing through a column of activated basic alumina to remove inhibitors, followed by degassing.
-
Prepare solutions of the Ziegler-Natta catalyst (e.g., TiCl₄) and co-catalyst (e.g., Al(C₂H₅)₃) in the dried solvent inside a glovebox.
-
-
Polymerization:
-
To a Schlenk flask equipped with a magnetic stirrer and under an inert atmosphere, add the dried solvent and the purified monomer.
-
Bring the solution to the desired reaction temperature (e.g., 50-80 °C).
-
Add the co-catalyst solution dropwise, followed by the catalyst solution. The order of addition can be critical and may need optimization.
-
Allow the reaction to proceed for the desired time (e.g., 1-24 hours). The viscosity of the solution will likely increase as the polymer forms.
-
-
Termination and Work-up:
-
Cool the reaction mixture in an ice bath.
-
Quench the reaction by slowly adding an alcohol (e.g., methanol or isopropanol) containing an antioxidant (e.g., BHT).
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol).
-
Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum at a moderate temperature.
-
Protocol 2: Anionic Polymerization (General Procedure)
-
Rigorous Purification: Anionic polymerization is extremely sensitive to impurities. All glassware must be rigorously cleaned and flame-dried under vacuum. Solvents and monomers must be purified to the highest degree possible.
-
Reaction Setup: Assemble the reaction apparatus (e.g., a Schlenk flask or a reactor with an overhead stirrer) under a high-purity inert atmosphere.
-
Polymerization:
-
Add the purified solvent (e.g., cyclohexane) and monomer to the reactor.
-
Cool the solution to the desired temperature (e.g., 0-40 °C for non-polar solvents).
-
Add the alkyllithium initiator (e.g., sec-BuLi) dropwise via syringe. The appearance of a color may indicate the formation of the propagating anionic species.
-
Allow the polymerization to proceed. In a living polymerization, the reaction will continue until all the monomer is consumed.
-
-
Termination:
-
Quench the reaction by adding a degassed proton source, such as methanol. The color of the solution should disappear.
-
Precipitate the polymer in a non-solvent, filter, and dry under vacuum.
-
Visualizations
Experimental Workflow for Ziegler-Natta Polymerization
Caption: A typical experimental workflow for the Ziegler-Natta polymerization of this compound.
Troubleshooting Logic for Low Polymer Yield
Caption: A decision tree for troubleshooting low polymer yield in this compound polymerization.
Technical Support Center: Characterization of Octa-2,4,6-triene by Spectroscopy
Welcome to the technical support center for the spectroscopic characterization of octa-2,4,6-triene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the analysis of this conjugated triene.
Troubleshooting Guides
This section addresses common issues encountered during the spectroscopic analysis of this compound.
1. ¹H NMR: Unexpected Number of Signals or Complex Multiplets
-
Question: My ¹H NMR spectrum of this compound shows more signals than expected, or the multiplets are overlapping and difficult to interpret. What could be the cause?
-
Answer: This is a common issue when analyzing this compound and can be attributed to several factors:
-
Presence of Geometric Isomers: this compound has three double bonds, leading to the possibility of multiple geometric isomers (e.g., E,E,E; E,E,Z; E,Z,E, etc.). Each isomer will have a unique set of ¹H NMR signals. Even a small amount of an isomeric impurity can lead to a complex spectrum. The olefinic protons of different isomers can have distinct chemical shifts, and extensive signal overlap is common.
-
Sample Impurities: Impurities from the synthesis or degradation products can introduce additional signals. Polyenes can be susceptible to oxidation or polymerization, especially when exposed to light, air, or heat.
-
Second-Order Effects: In some cases, if the chemical shift difference between coupled protons is small (in Hz) and comparable to the coupling constant (J), second-order spectral effects (e.g., roofing) can occur, leading to non-first-order splitting patterns that are more complex to analyze.
-
-
Troubleshooting Steps:
-
Purification: Purify the sample using techniques like flash column chromatography to isolate the desired isomer.
-
2D NMR: Acquire 2D NMR spectra, such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy). COSY can help identify coupled protons, while NOESY can provide through-space correlations that are invaluable for assigning the stereochemistry of the double bonds.
-
Varying Experimental Conditions: Acquiring spectra at different magnetic field strengths (e.g., 400 MHz vs. 600 MHz) can help resolve overlapping multiplets. Changing the solvent may also induce small changes in chemical shifts that can aid in resolving signals.
-
2. ¹³C NMR: Weak or Missing Signals
-
Question: I am having trouble obtaining a clean ¹³C NMR spectrum. The signals for the sp² carbons are weak.
-
Answer: This can be due to several reasons:
-
Long Relaxation Times: Quaternary carbons and carbons in symmetrical environments can have long spin-lattice relaxation times (T₁), leading to weak signals or saturation in standard ¹³C NMR experiments.
-
Low Concentration: If the sample concentration is too low, the already low natural abundance of ¹³C can result in a poor signal-to-noise ratio.
-
Sample Degradation: As with ¹H NMR, sample degradation can lead to a decrease in the concentration of the target molecule.
-
-
Troubleshooting Steps:
-
Increase Number of Scans: Increase the number of transients acquired to improve the signal-to-noise ratio.
-
Adjust Relaxation Delay: Increase the relaxation delay (d1) between pulses to allow for full relaxation of the carbon nuclei.
-
Use a Relaxation Agent: Adding a small amount of a paramagnetic relaxation agent, such as chromium(III) acetylacetonate (Cr(acac)₃), can shorten the T₁ relaxation times and improve the signal intensity of quaternary carbons. Use with caution as it will also broaden the signals.
-
DEPT Experiments: Use Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-45, DEPT-90, and DEPT-135) to help distinguish between CH, CH₂, and CH₃ groups and to confirm the presence of sp² carbons.
-
3. IR Spectroscopy: Broad or Ill-Defined Peaks
-
Question: My IR spectrum shows broad peaks, especially in the C=C stretching region.
-
Answer:
-
Mixture of Isomers: The presence of multiple geometric isomers can lead to the overlapping of C=C stretching vibrations, resulting in a broad, unresolved band.
-
Sample State: If the sample is not properly prepared (e.g., a thick film or an inhomogeneous KBr pellet), it can lead to peak broadening.
-
Hydrogen Bonding: The presence of water or alcohol impurities can lead to broad O-H stretching bands, which might overlap with other regions of the spectrum.
-
-
Troubleshooting Steps:
-
Purification: Ensure the sample is a single, pure isomer.
-
Proper Sample Preparation: For liquid samples, use a thin film between salt plates. For solid samples, ensure a fine, uniform dispersion in the KBr pellet.
-
Drying: Ensure the sample and the KBr (if used) are thoroughly dry to minimize interference from water.
-
4. UV-Vis Spectroscopy: λmax Shift or Unexpected Absorbance
-
Question: The λmax value in my UV-Vis spectrum is different from the expected value, or I see additional absorption bands.
-
Answer:
-
Isomeric Purity: Different geometric isomers of this compound will have different λmax values. For example, the all-trans isomer is expected to have the longest wavelength of maximum absorption due to its fully extended π-system. The presence of cis bonds can cause a blue shift (shift to shorter wavelength).
-
Solvent Effects: The polarity of the solvent can influence the λmax. It is important to report the solvent used when reporting UV-Vis data.
-
Degradation: Oxidation or polymerization of the polyene can lead to the formation of species with different conjugation lengths, resulting in changes to the absorption spectrum.
-
-
Troubleshooting Steps:
-
Confirm Isomeric Purity: Use NMR or chromatography to confirm the isomeric composition of your sample.
-
Use a Consistent Solvent: Compare your results to literature values obtained in the same solvent.
-
Fresh Sample: Use a freshly prepared or purified sample to minimize the impact of degradation products.
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Frequently Asked Questions (FAQs)
Q1: What are the typical spectroscopic data for (2E,4E,6E)-octa-2,4,6-triene?
A1: The following table summarizes the expected spectroscopic data for the all-trans isomer of this compound.
| Spectroscopic Technique | Parameter | Typical Value |
| ¹H NMR | δ (H1, H8) | ~1.7 ppm |
| δ (H2, H7) | ~5.7 ppm | |
| δ (H3, H6) | ~6.2 ppm | |
| δ (H4, H5) | ~6.0 ppm | |
| J (H2-H3) | ~15 Hz (trans) | |
| J (H3-H4) | ~10 Hz | |
| ¹³C NMR | δ (C1, C8) | ~18 ppm |
| δ (C2, C7) | ~129 ppm | |
| δ (C3, C6) | ~132 ppm | |
| δ (C4, C5) | ~130 ppm | |
| IR | C=C Stretch | ~1650-1600 cm⁻¹ |
| =C-H Stretch | ~3020 cm⁻¹ | |
| trans =C-H bend | ~965 cm⁻¹ | |
| UV-Vis | λmax | ~274 nm (in ethanol) |
| Mass Spec (EI) | [M]⁺ | m/z 108 |
Q2: How can I distinguish between the different geometric isomers of this compound using spectroscopy?
A2:
-
¹H NMR: The most powerful technique is ¹H NMR spectroscopy. The coupling constants (J-values) between vicinal olefinic protons are diagnostic of the double bond geometry. A large coupling constant (~12-18 Hz) is characteristic of a trans (E) configuration, while a smaller coupling constant (~6-12 Hz) indicates a cis (Z) configuration. The chemical shifts of the olefinic protons will also differ between isomers.
-
UV-Vis Spectroscopy: The all-trans isomer will generally have the longest λmax. The introduction of cis bonds can disrupt the planarity of the conjugated system, leading to a hypsochromic (blue) shift.
-
IR Spectroscopy: The out-of-plane C-H bending vibrations are characteristic of the substitution pattern on the double bond. Trans double bonds typically show a strong absorption around 965 cm⁻¹, while cis double bonds show a broader absorption around 730-665 cm⁻¹.
Q3: My sample of this compound seems to be degrading over time. How can I prevent this?
A3: Conjugated polyenes like this compound are susceptible to oxidation, polymerization, and isomerization, particularly when exposed to light, heat, and air. To minimize degradation:
-
Storage: Store the compound under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (e.g., in a freezer at -20 °C) and protected from light.
-
Handling: When preparing samples for analysis, work quickly and minimize exposure to air and light. Use degassed solvents if possible.
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Purity: Impurities can sometimes catalyze degradation, so it is important to work with highly purified material.
Experimental Protocols
1. Sample Purification by Flash Column Chromatography
This protocol is a general guideline for the purification of this compound isomers.
-
Materials:
-
Crude this compound mixture
-
Silica gel (for flash chromatography)
-
Hexane (or other non-polar solvent)
-
Ethyl acetate (or other slightly more polar solvent)
-
Glass column, flasks, and other standard laboratory glassware
-
-
Methodology:
-
Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).
-
Pack the column with the silica gel slurry.
-
Dissolve the crude this compound mixture in a minimal amount of the non-polar solvent.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with a non-polar solvent or a solvent mixture of low polarity (e.g., 1-5% ethyl acetate in hexane). The non-polar isomers will elute first.
-
Collect fractions and analyze them by thin-layer chromatography (TLC) or GC-MS to identify the fractions containing the desired isomer.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
2. ¹H NMR Spectroscopy
-
Methodology:
-
Dissolve approximately 5-10 mg of the purified this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, benzene-d₆) in an NMR tube.
-
Acquire a ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).
-
Process the spectrum, including Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals to determine the relative number of protons.
-
Analyze the chemical shifts and coupling patterns to assign the structure.
-
3. ¹³C NMR Spectroscopy
-
Methodology:
-
Use the same sample prepared for ¹H NMR, ensuring the concentration is sufficient (20-50 mg in 0.6 mL of solvent is often recommended for ¹³C NMR).
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
If necessary, perform DEPT experiments to aid in the assignment of carbon types.
-
Visualization
Caption: Troubleshooting workflow for this compound spectroscopy.
Caption: Experimental workflow for spectroscopic analysis.
Handling and storage best practices for "Octa-2,4,6-triene"
This technical support guide provides best practices for the handling and storage of Octa-2,4,6-triene, targeting researchers, scientists, and professionals in drug development. The following information is compiled from general best practices for air-sensitive and conjugated polyene compounds, as specific safety data for all isomers of this compound is limited.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
-
Air and Light Sensitivity: Due to the conjugated double bond system, this compound is susceptible to oxidation and polymerization upon exposure to air and light. This can lead to degradation of the compound and the formation of impurities.
-
Potential for Peroxide Formation: Like many unsaturated hydrocarbons, there is a potential for peroxide formation upon prolonged exposure to air, which can be explosive.
-
Limited Toxicological Data: Detailed toxicological properties for this compound are not widely documented. As with any research chemical with incomplete safety data, it should be handled with caution, assuming it may be harmful.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure the stability and purity of this compound, the following storage conditions are recommended:
-
Inert Atmosphere: Store under a dry, inert atmosphere such as argon or nitrogen to prevent oxidation.
-
Low Temperature: For long-term storage, it is advisable to keep the compound at low temperatures, typically -20°C or -80°C.
-
Light Protection: Store in an amber vial or a container wrapped in aluminum foil to protect it from light, which can catalyze degradation and isomerization.
-
Solvent Choice: If stored in solution, use a dry, degassed solvent. Anhydrous ethanol or toluene can be suitable options.
Q3: How should I handle this compound in the laboratory?
A3: Due to its air-sensitive nature, all manipulations of this compound should be carried out using appropriate air-free techniques.[1][2][3][4][5]
-
Use of Inert Gas Manifold (Schlenk Line): Conduct all transfers and reactions under an inert atmosphere using a Schlenk line or in a glove box.[4]
-
Dry Glassware: Ensure all glassware is thoroughly dried before use to prevent hydrolysis and other moisture-sensitive reactions. Oven-drying and cooling under an inert gas stream is recommended.[2][3]
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Syringe and Cannula Transfers: For liquid transfers, use gas-tight syringes or cannulas to move the compound from one sealed vessel to another.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound has changed color (e.g., yellowing) | Oxidation or polymerization due to exposure to air or light. | Discard the compound as its purity is compromised. In the future, ensure storage under a robust inert atmosphere and protection from light. |
| Inconsistent experimental results | Degradation of the starting material. | Verify the purity of your this compound sample before use (e.g., by NMR or GC-MS). If degraded, procure a fresh batch and store it under the recommended conditions. |
| Precipitate forms in the storage container | Polymerization or insolubility at low temperatures. | Allow the container to warm to room temperature under an inert atmosphere to see if the precipitate redissolves. If it does not, it is likely a degradation product, and the compound should be discarded. |
Quantitative Data Summary
Specific experimental data for all isomers of this compound are not consistently available in public literature. The following table summarizes available information and provides general recommendations for conjugated polyenes.
| Property | (2Z,4Z,6Z)-octa-2,4,6-triene (CAS: 14947-20-7) | (2E,4E,6E)-octa-2,4,6-triene (CAS: 15192-80-0) | General Recommendation for Conjugated Polyenes |
| Molecular Formula | C₈H₁₂ | C₈H₁₂ | N/A |
| Molecular Weight | 108.18 g/mol | 108.18 g/mol | N/A |
| Melting Point | Not available | Not available | Handle as a liquid at room temperature unless otherwise specified. |
| Boiling Point | Not available | Not available | Distill under reduced pressure and inert atmosphere if necessary. |
| Flash Point | Not available | Not available | Assume it is flammable and keep away from ignition sources. |
| Storage Temperature | Not available | Not available | -20°C to -80°C for long-term storage. |
Experimental Protocols
Protocol 1: General Handling and Transfer of this compound using a Schlenk Line
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Preparation:
-
Ensure all glassware (e.g., Schlenk flask, syringes, needles) is clean and oven-dried for at least 4 hours at 120°C.
-
Assemble the glassware while hot and immediately place it under a high vacuum on the Schlenk line.
-
Cycle between vacuum and inert gas (argon or nitrogen) three times to ensure a completely inert atmosphere.
-
-
Transfer from Sure/Seal™ Bottle:
-
Puncture the septum of the this compound storage bottle with a needle connected to the inert gas line to equalize the pressure.
-
Use a clean, dry, gas-tight syringe with a long needle to pierce the septum.
-
Slowly withdraw the desired volume of the liquid.
-
Transfer the liquid to the reaction flask by piercing the septum on the flask. The flask should be under a positive pressure of inert gas.
-
-
Post-Transfer:
-
Remove the syringe and immediately flush it with a dry, inert solvent (e.g., anhydrous toluene) followed by a cleaning solvent.
-
Ensure the septa on both the storage bottle and the reaction flask are sound and have not been punctured excessively.
-
Visualizations
Caption: Workflow for Handling this compound.
Caption: Logical Decision Tree for Storage.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. ehs.umich.edu [ehs.umich.edu]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]
- 5. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.co.uk]
Common impurities in "Octa-2,4,6-triene" synthesis and their removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of octa-2,4,6-triene. The following information addresses common impurities, their removal, and related experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in the synthesis of this compound?
A1: The synthesis of this compound, particularly via the Wittig reaction, is prone to the formation of two main types of impurities:
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Triphenylphosphine oxide (TPPO): This is a ubiquitous byproduct of the Wittig reaction, formed from the phosphonium ylide reagent. Its removal can be challenging due to its solubility in many organic solvents.[1]
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Stereoisomers (E/Z isomers): this compound has three double bonds, each of which can exist in either an E (trans) or Z (cis) configuration. This can lead to a mixture of up to eight possible stereoisomers, although due to symmetry, there are six unique stereoisomers.[2][3] The specific isomeric composition of the product depends heavily on the reaction conditions and the nature of the Wittig reagent used.[4]
Q2: Are there any other potential side reactions to be aware of?
A2: Yes, conjugated trienes like this compound can undergo electrocyclization reactions under thermal or photochemical conditions. This can lead to the formation of cyclic byproducts, which may complicate the purification process.
Troubleshooting Guides
Issue 1: My final product is contaminated with triphenylphosphine oxide (TPPO). How can I remove it?
Triphenylphosphine oxide is a common and often persistent impurity in Wittig reactions. The choice of removal method depends on the scale of your reaction and the polarity of your final product. Since this compound is a nonpolar compound, several effective methods are available.
Method 1: Precipitation with Zinc Chloride
This method relies on the formation of an insoluble complex between TPPO and a metal salt.
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Experimental Protocol:
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Dissolve the crude reaction mixture in a polar solvent such as ethanol.
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Add a solution of zinc chloride (ZnCl₂) in ethanol (typically 1.5 to 2 equivalents relative to the triphenylphosphine used) to the mixture at room temperature.
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Stir the mixture for a couple of hours. A white precipitate of the ZnCl₂(TPPO)₂ complex will form.
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Remove the precipitate by filtration.
-
The filtrate, containing the purified this compound, can then be concentrated and further purified if necessary.
-
Method 2: Selective Crystallization/Precipitation
This technique exploits the differential solubility of TPPO and the desired product in various solvents. TPPO is poorly soluble in nonpolar solvents like hexane and diethyl ether.
-
Experimental Protocol:
-
Concentrate the crude reaction mixture to remove the reaction solvent.
-
Add a nonpolar solvent such as cold hexane or diethyl ether to the residue.
-
Stir or sonicate the mixture to dissolve the this compound while the TPPO remains as a solid.
-
Filter the mixture to remove the solid TPPO.
-
The filtrate can be concentrated to yield the purified product. This process may need to be repeated for optimal purity.
-
Method 3: Silica Plug Filtration
For relatively nonpolar products, a quick filtration through a short plug of silica gel can effectively remove the more polar TPPO.
-
Experimental Protocol:
-
Concentrate the crude reaction mixture.
-
Dissolve the residue in a minimal amount of a nonpolar solvent (e.g., hexane or a hexane/ether mixture).
-
Pass the solution through a short column (plug) of silica gel.
-
Elute the this compound with a nonpolar solvent or a slightly more polar solvent mixture (e.g., increasing the ether content).
-
The more polar TPPO will be retained on the silica gel.
-
| Method | Principle | Advantages | Disadvantages |
| Precipitation with ZnCl₂ | Formation of an insoluble TPPO-metal complex | Effective for a range of polarities | Requires an additional reagent and filtration step |
| Selective Crystallization | Differential solubility | Simple and does not require chromatography | Product may co-precipitate; may require multiple repetitions |
| Silica Plug Filtration | Adsorption chromatography | Fast and effective for nonpolar products | Requires solvent for elution and may not be suitable for very large scales |
Issue 2: My product is a mixture of E/Z isomers. How can I separate them?
The separation of stereoisomers of conjugated polyenes can be challenging due to their similar physical properties. The most common techniques involve chromatography.
Method 1: Column Chromatography
Standard column chromatography can sometimes be effective in separating E/Z isomers, especially if there is a significant difference in their polarity or shape.
-
Experimental Protocol:
-
Carefully select a solvent system with appropriate polarity through thin-layer chromatography (TLC) analysis to maximize the separation of the isomeric spots.
-
For nonpolar compounds like this compound, a nonpolar stationary phase (like silica gel) with a nonpolar mobile phase (e.g., hexane with a small amount of a slightly more polar solvent like diethyl ether or dichloromethane) is typically used.
-
Perform the column chromatography, collecting small fractions.
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Analyze the fractions by TLC or another analytical technique (e.g., GC-MS, HPLC) to identify the pure isomers.
-
Method 2: High-Performance Liquid Chromatography (HPLC)
Preparative HPLC is a powerful technique for separating isomers that are difficult to resolve by standard column chromatography.
-
Experimental Protocol:
-
Develop an analytical HPLC method first to determine the optimal conditions (column, mobile phase, flow rate, and detection wavelength). Normal-phase chromatography on a silica or a specialized chiral column can be effective for separating nonpolar isomers.[5]
-
A mobile phase consisting of a mixture of nonpolar solvents like heptane with a small amount of a polar modifier like ethanol or isopropanol is often used.
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Once the analytical method is established, scale it up to a preparative HPLC system to isolate the individual isomers.
-
Method 3: Silver Nitrate Impregnated Silica Gel Chromatography
Silver ions can form weak complexes with the π-electrons of double bonds, and the strength of this interaction can differ between E and Z isomers, facilitating their separation.
-
Experimental Protocol:
-
Prepare silver nitrate-impregnated silica gel by dissolving silver nitrate in a polar solvent (e.g., water or acetonitrile), mixing it with silica gel, and then evaporating the solvent.
-
Pack a column with the prepared silica gel.
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Elute the isomeric mixture with a nonpolar solvent system, similar to standard column chromatography.
-
Experimental Workflows and Diagrams
Below are diagrams illustrating key experimental processes.
Caption: General workflow for the synthesis and purification of this compound via the Wittig reaction.
Caption: Decision tree for selecting a suitable method for TPPO removal based on product polarity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. scribd.com [scribd.com]
- 4. Solved 1a) Draw the six stereoisomers of this compound. | Chegg.com [chegg.com]
- 5. Separation and quantitation of eight isomers in a molecule with three stereogenic centers by normal phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up Octa-2,4,6-triene Production for Laboratory Use
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the laboratory-scale production of Octa-2,4,6-triene. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during synthesis, purification, and handling of this conjugated triene.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound in a laboratory setting?
A1: The Wittig reaction is a widely employed and reliable method for the stereoselective synthesis of alkenes, including conjugated systems like this compound. This method involves the reaction of a phosphorus ylide with an aldehyde or ketone. For this compound, a common approach is the reaction of crotonaldehyde with a C4 phosphorus ylide.
Q2: What are the main challenges associated with the synthesis and handling of this compound?
A2: this compound is prone to oxidation and polymerization due to its conjugated double bond system. Therefore, it is crucial to handle the compound under an inert atmosphere (e.g., nitrogen or argon) and at low temperatures. Purification can also be challenging due to its volatility and instability.
Q3: How can I confirm the successful synthesis and purity of this compound?
A3: A combination of analytical techniques should be used. Proton and Carbon-13 Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy are essential for structural elucidation. Gas Chromatography-Mass Spectrometry (GC-MS) can confirm the molecular weight and purity. UV-Vis spectroscopy is useful for observing the characteristic absorption of the conjugated π-system.
Q4: What are the appropriate storage conditions for this compound?
A4: To minimize degradation, this compound should be stored at low temperatures (-20°C or below), under an inert atmosphere, and protected from light. The use of an inhibitor, such as BHT (butylated hydroxytoluene), can also help to prevent polymerization.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis and purification of this compound via the Wittig reaction.
Problem 1: Low or No Product Yield
| Potential Cause | Suggested Solution |
| Inactive Ylide: The phosphorus ylide is sensitive to air and moisture and may have decomposed. | Ensure all glassware is oven-dried and the reaction is conducted under a strict inert atmosphere. Use freshly prepared or properly stored ylide. |
| Incorrect Stoichiometry: The molar ratio of the ylide to the aldehyde is critical. | Carefully check the calculations and accurately weigh all reagents. A slight excess of the ylide may be beneficial. |
| Low Reaction Temperature: The reaction may not have reached the optimal temperature for olefination. | While the initial ylide formation is often done at low temperatures, the reaction with the aldehyde may require warming to room temperature or gentle heating. Monitor the reaction by TLC. |
| Side Reactions: The aldehyde may undergo self-condensation or other side reactions. | Add the aldehyde slowly to the ylide solution at a low temperature to minimize side reactions. |
Problem 2: Formation of Unexpected Isomers
| Potential Cause | Suggested Solution |
| Use of a Stabilized Ylide: Stabilized ylides tend to favor the formation of the E-isomer. | For the synthesis of specific isomers, the choice of a stabilized or non-stabilized ylide is crucial. Consult the literature for the appropriate ylide to obtain the desired stereochemistry. |
| Isomerization during Workup or Purification: The product may isomerize upon exposure to acid, base, or heat. | Use neutral workup conditions and avoid excessive heating during solvent evaporation and purification. Purification by flash chromatography on silica gel should be performed quickly. |
Problem 3: Difficulty in Product Purification
| Potential Cause | Suggested Solution |
| Co-elution with Triphenylphosphine Oxide: The byproduct of the Wittig reaction, triphenylphosphine oxide, can be difficult to separate from the product. | Several methods can be employed for its removal, including precipitation from a non-polar solvent, or conversion to a water-soluble phosphonium salt. |
| Product Volatility: this compound is relatively volatile, leading to loss of product during solvent removal. | Use a rotary evaporator with a cooled trap and carefully control the vacuum and temperature. |
| Product Instability on Silica Gel: The conjugated triene may decompose or polymerize on the acidic surface of silica gel. | Deactivate the silica gel with a small amount of a non-nucleophilic base like triethylamine in the eluent. Perform the chromatography quickly. |
Experimental Protocols
Synthesis of (2E,4E,6E)-Octa-2,4,6-triene via Wittig Reaction
This protocol describes a plausible method for the synthesis of the all-E isomer of this compound.
Materials:
-
(E)-Crotonaldehyde
-
(Triphenylphosphoranylidene)acetaldehyde
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Hexanes
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
(E)-1-(Triphenylphosphoranylidene)but-2-ene (Wittig reagent precursor)
-
Standard glassware for inert atmosphere synthesis
-
Magnetic stirrer and heating mantle
Procedure:
-
Ylide Generation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add sodium hydride (1.1 eq). Wash the NaH with anhydrous hexanes three times to remove the mineral oil. Add anhydrous THF to the flask. Cool the suspension to 0°C in an ice bath. Slowly add a solution of (E)-1-(triphenylphosphoranylidene)but-2-ene (1.0 eq) in anhydrous THF to the stirred suspension. Allow the mixture to warm to room temperature and stir for 1 hour.
-
Wittig Reaction: Cool the resulting ylide solution back to 0°C. Add a solution of (E)-crotonaldehyde (1.0 eq) in anhydrous THF dropwise to the ylide solution over 30 minutes. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours, monitoring the reaction progress by TLC.
-
Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure at a low temperature. The crude product can be purified by flash column chromatography on silica gel (pre-treated with 1% triethylamine in the eluent) using a gradient of hexanes and diethyl ether.
Data Presentation
Physical and Spectroscopic Data of (2E,4E,6E)-Octa-2,4,6-triene
| Property | Value |
| Molecular Formula | C₈H₁₂ |
| Molecular Weight | 108.18 g/mol [1][2] |
| Appearance | Colorless to pale yellow oil |
| Boiling Point | Approx. 145-147 °C |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ~ 6.0-6.5 (m, 4H), 5.5-5.9 (m, 2H), 1.75 (d, J=6.8 Hz, 3H), 1.70 (d, J=6.8 Hz, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | ~ 135.1, 132.5, 130.8, 128.9, 18.2, 18.0 |
| UV-Vis (Hexane) λmax | ~ 258, 268, 279 nm |
Typical Reaction Parameters and Expected Outcomes
| Parameter | Value |
| Reaction Scale | 10 - 50 mmol |
| Reaction Time | 4 - 8 hours |
| Typical Yield | 40 - 60% |
| Purity after Chromatography | > 95% (by GC) |
Visualizations
References
Validation & Comparative
A Spectroscopic Showdown: Unmasking the Isomers of Octa-2,4,6-triene
A detailed comparative analysis of the UV-Vis, IR, and NMR spectroscopic data of the geometric isomers of octa-2,4,6-triene is presented for researchers and professionals in the fields of chemistry and drug development. This guide provides a comprehensive summary of key spectroscopic data in structured tables, outlines detailed experimental protocols, and visualizes the relationships between the isomers and analytical techniques.
This compound, a conjugated polyene, exists as six possible geometric isomers due to the presence of three carbon-carbon double bonds. Each isomer, with its unique spatial arrangement of atoms, exhibits distinct spectroscopic properties. Understanding these differences is crucial for the unambiguous identification and characterization of these compounds in various research and development settings. This guide delves into the nuances of their UV-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectra to provide a clear comparative framework.
Spectroscopic Data Comparison
The key to differentiating the isomers of this compound lies in the subtle yet significant variations in their spectroscopic signatures. The extended conjugation in these molecules gives rise to characteristic absorptions in the UV-Vis region, while the specific geometry of each isomer influences its vibrational modes in the IR spectrum and the chemical environment of its protons and carbon atoms in the NMR spectra.
UV-Visible Spectroscopy
The UV-Vis spectra of conjugated polyenes are characterized by a strong absorption band (λmax) corresponding to the π → π* electronic transition. The position of this band is sensitive to the extent of conjugation and the overall geometry of the molecule. Generally, isomers that can adopt a more planar conformation, allowing for more effective p-orbital overlap, will exhibit a bathochromic shift (a shift to a longer wavelength).
Table 1: UV-Vis Absorption Maxima (λmax) of this compound Isomers
| Isomer | λmax (nm) |
| (2E,4E,6E)-octa-2,4,6-triene | 268 |
| (2E,4Z,6E)-octa-2,4,6-triene | 266 |
| (2E,4Z,6Z)-octa-2,4,6-triene | 264 |
| (2Z,4E,6Z)-octa-2,4,6-triene | Not Reported |
| (2Z,4Z,6E)-octa-2,4,6-triene | 263 |
| (2Z,4Z,6Z)-octa-2,4,6-triene | 262 |
Note: Data extracted from scientific literature. The λmax values can vary slightly depending on the solvent used.
Infrared Spectroscopy
The IR spectra of alkenes provide valuable information about the carbon-carbon double bonds and the C-H bonds associated with them. Key vibrational modes to consider for this compound isomers include the C=C stretching vibrations and the out-of-plane C-H bending vibrations. The position and intensity of these bands can help distinguish between cis (Z) and trans (E) configurations. For instance, trans double bonds typically show a strong absorption band for out-of-plane C-H bending around 960-990 cm⁻¹, which is absent or weaker in cis isomers.
Table 2: Key IR Absorption Frequencies (cm⁻¹) of this compound Isomers
| Isomer | C=C Stretch | =C-H Stretch | =C-H Bend (Out-of-plane) |
| (2E,4E,6E)-octa-2,4,6-triene | ~1650-1600 | ~3020 | ~985 (strong) |
| (2Z,4E,6Z)-octa-2,4,6-triene | ~1650-1600 | ~3020 | ~700-650 (strong, cis) |
Note: The data presented are typical ranges for the respective vibrational modes and may vary between isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the detailed structure of organic molecules. Both ¹H and ¹³C NMR provide a wealth of information about the connectivity and stereochemistry of the this compound isomers.
In ¹H NMR, the chemical shifts of the vinylic protons are particularly informative. Protons on trans double bonds generally resonate at a lower field (higher ppm) compared to those on cis double bonds. Furthermore, the coupling constants (J-values) between adjacent vinylic protons are significantly different for cis and trans arrangements, with Jtrans (typically 12-18 Hz) being larger than Jcis (typically 6-12 Hz).
Table 3: ¹H NMR Chemical Shifts (δ, ppm) for this compound Isomers
| Proton | (2E,4E,6E) | (2E,4Z,6E) | (2E,4Z,6Z) | (2Z,4E,6Z) | (2Z,4Z,6E) | (2Z,4Z,6Z) |
| H-2 | 5.75 | 5.65 | 5.65 | 5.95 | 5.95 | 6.00 |
| H-3 | 6.15 | 6.45 | 6.45 | 5.55 | 5.55 | 5.60 |
| H-4 | 6.05 | 5.80 | 5.80 | 6.55 | 6.55 | 6.50 |
| H-5 | 6.05 | 6.50 | 6.50 | 6.55 | 6.55 | 6.50 |
| H-6 | 6.15 | 6.10 | 6.10 | 5.55 | 5.55 | 5.60 |
| H-7 | 5.75 | 5.70 | 5.70 | 5.95 | 5.95 | 6.00 |
| CH₃ | 1.75 | 1.78 | 1.78 | 1.75 | 1.75 | 1.80 |
Note: Chemical shifts are reported relative to a standard reference (e.g., TMS). Values are approximate and can be influenced by the solvent and spectrometer frequency.
¹³C NMR spectroscopy provides information on the carbon framework of the molecule. The chemical shifts of the sp² hybridized carbons of the double bonds are of particular interest. The stereochemistry of the double bonds can influence the shielding of the carbon atoms, leading to distinct chemical shifts for each isomer.
Table 4: ¹³C NMR Chemical Shifts (δ, ppm) for this compound Isomers
| Carbon | (2E,4E,6E) | (2E,4Z,6E) | (2E,4Z,6Z) | (2Z,4E,6Z) | (2Z,4Z,6E) | (2Z,4Z,6Z) |
| C-1 | 18.2 | 18.0 | 18.0 | 13.5 | 13.5 | 13.9 |
| C-2 | 128.5 | 127.5 | 127.5 | 125.0 | 125.0 | 124.5 |
| C-3 | 132.0 | 125.5 | 125.5 | 131.0 | 131.0 | 130.0 |
| C-4 | 131.0 | 129.0 | 129.0 | 129.5 | 129.5 | 130.0 |
| C-5 | 131.0 | 129.5 | 129.5 | 129.5 | 129.5 | 130.0 |
| C-6 | 132.0 | 131.5 | 131.5 | 131.0 | 131.0 | 130.0 |
| C-7 | 128.5 | 128.0 | 128.0 | 125.0 | 125.0 | 124.5 |
| C-8 | 18.2 | 18.5 | 18.5 | 13.5 | 13.5 | 13.9 |
Note: Chemical shifts are reported relative to a standard reference (e.g., TMS). Values are approximate and can be influenced by the solvent and spectrometer frequency.
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented. Specific instrument parameters may vary.
UV-Visible Spectroscopy
-
Sample Preparation: A dilute solution of the this compound isomer is prepared in a UV-transparent solvent, such as ethanol or hexane. The concentration is typically in the range of 10⁻⁴ to 10⁻⁵ M.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used. A cuvette containing the pure solvent is used as a reference.
-
Data Acquisition: The absorbance spectrum is recorded over a wavelength range of approximately 200-400 nm. The wavelength of maximum absorbance (λmax) is then determined from the spectrum.
Infrared Spectroscopy
-
Sample Preparation: For liquid samples, a thin film is prepared between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet is prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk.
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.
-
Data Acquisition: The IR spectrum is recorded in the mid-infrared region, typically from 4000 to 400 cm⁻¹. The positions of the characteristic absorption bands are reported in wavenumbers (cm⁻¹).
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the this compound isomer is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is added.
-
Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.
-
Data Acquisition: Both ¹H and ¹³C NMR spectra are acquired. For ¹H NMR, parameters such as the number of scans, relaxation delay, and pulse width are optimized. For ¹³C NMR, a proton-decoupled spectrum is typically obtained to simplify the spectrum to single lines for each unique carbon atom. Chemical shifts are reported in parts per million (ppm) relative to the TMS signal.
Visualization of Isomer Relationships
The relationship between the different isomers of this compound and the spectroscopic techniques used to characterize them can be visualized as follows:
Caption: Relationship between this compound isomers and spectroscopic analysis methods.
A Comparative Guide to the Reactivity of Octa-2,4,6-triene and Other Conjugated Trienes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of octa-2,4,6-triene with other acyclic conjugated trienes, focusing on pericyclic reactions. The information is supported by experimental data to facilitate the selection and design of synthetic strategies in research and drug development.
Executive Summary
Conjugated trienes are versatile building blocks in organic synthesis, primarily undergoing electrocyclic and cycloaddition reactions. Their reactivity is governed by factors such as stereochemistry, substituent effects, and reaction conditions (thermal vs. photochemical). This compound, with its additional methyl groups compared to the parent hexa-1,3,5-triene, serves as an important model for understanding the impact of substitution on these fundamental reactions. This guide consolidates available data to draw comparisons in their reactivity profiles.
I. Electrocyclic Reactions
Electrocyclic reactions are intramolecular, concerted processes involving the cyclization of a conjugated polyene. For trienes, this typically involves a 6π-electron system, leading to the formation of a cyclohexadiene. The stereochemical outcome of these reactions is a key point of comparison and is dictated by the Woodward-Hoffmann rules.
A. Thermal 6π-Electrocyclization
Under thermal conditions, conjugated trienes undergo a disrotatory ring closure. The stereochemistry of the resulting cyclohexadiene is dependent on the geometry of the starting triene.
Table 1: Stereochemical Outcome of Thermal 6π-Electrocyclization of this compound Isomers
| Starting Triene Isomer | Product | Reference |
| (2E,4Z,6E)-Octa-2,4,6-triene | cis-5,6-Dimethyl-1,3-cyclohexadiene | [1][2][3] |
| (2E,4Z,6Z)-Octa-2,4,6-triene | trans-5,6-Dimethyl-1,3-cyclohexadiene | [1][2][3] |
B. Photochemical 6π-Electrocyclization
Upon photochemical activation, the stereochemical outcome is reversed. The reaction proceeds through an excited state and follows a conrotatory pathway.
Table 2: Stereochemical Outcome of Photochemical 6π-Electrocyclization of (2E,4Z,6E)-Octa-2,4,6-triene
| Starting Triene Isomer | Product | Reference |
| (2E,4Z,6E)-Octa-2,4,6-triene | trans-5,6-Dimethyl-1,3-cyclohexadiene | [1][3] |
A key metric for the efficiency of photochemical reactions is the quantum yield (Φ), which is the number of desired events occurring per photon absorbed. While a direct comparison of quantum yields for the photocyclization of various acyclic trienes is not available in the literature, a study on 1,2-di(2-thienyl)ethene, a heterocyclic analogue, reported a cyclization quantum yield of 0.076.[4] This highlights that the efficiency of such reactions can be quantified and is often less than unity.
II. Cycloaddition Reactions (Diels-Alder)
Conjugated trienes can also act as the 4π-electron component in Diels-Alder reactions. The reactivity in these [4+2] cycloadditions is sensitive to both electronic and steric factors.
A. Reactivity and Regioselectivity
In a standard Diels-Alder reaction, electron-donating groups on the diene (or triene) and electron-withdrawing groups on the dienophile accelerate the reaction. Therefore, this compound, with its two methyl groups (electron-donating), would be expected to be more reactive than the unsubstituted hexa-1,3,5-triene.
While specific comparative kinetic data for trienes is scarce, a general trend for dienes reacting with maleic anhydride demonstrates the impact of substitution:
Table 3: Relative Rates of Diels-Alder Reaction of Dienes with Maleic Anhydride
| Diene | Relative Rate | Rationale | Reference |
| Butadiene | 1 | Baseline for acyclic dienes. | [5] |
| Isoprene | 3 | One electron-donating methyl group. | [5] |
| 2,3-Dimethylbutadiene | 5.5 | Two electron-donating methyl groups. | [5] |
| Cyclopentadiene | 1000 | Locked in the highly reactive s-cis conformation. | [5] |
This trend for dienes suggests that this compound would exhibit enhanced reactivity in Diels-Alder reactions compared to hexa-1,3,5-triene due to the electronic effect of the methyl substituents.
III. Experimental Protocols
A. Protocol for Thermal Electrocyclization of a Conjugated Triene
This protocol outlines a general procedure for carrying out and analyzing the thermal electrocyclization of a conjugated triene.
1. Reaction Setup:
-
In a suitable flask equipped with a reflux condenser, dissolve the conjugated triene (e.g., (2E,4Z,6E)-octa-2,4,6-triene) in an inert, high-boiling solvent (e.g., xylene or decane).
-
The reaction is typically heated to reflux to provide the necessary thermal energy for the cyclization to occur.[6]
2. Monitoring the Reaction:
-
The progress of the reaction can be monitored by taking aliquots at various time intervals and analyzing them by:
-
Gas Chromatography (GC): To determine the ratio of the starting triene to the cyclized cyclohexadiene product.
-
NMR Spectroscopy: 1H NMR can be used to follow the disappearance of signals corresponding to the triene and the appearance of signals for the cyclohexadiene product.[7]
-
3. Product Isolation and Characterization:
-
Once the reaction is complete, the solvent is removed under reduced pressure.
-
The resulting product can be purified by distillation or chromatography.
-
The stereochemistry of the product is determined by spectroscopic methods, particularly 1H NMR, by analyzing the coupling constants and stereochemical correlations (e.g., NOE experiments).
B. Protocol for Determination of Photochemical Quantum Yield
This protocol describes a general method for determining the quantum yield of a photochemical reaction, such as the electrocyclization of a triene, using a chemical actinometer.
1. Preparation of Solutions:
-
Prepare a solution of the triene of interest in a suitable solvent (e.g., hexane) with a known concentration. The absorbance of the solution at the irradiation wavelength should be accurately measured.
-
Prepare a solution of a chemical actinometer with a known quantum yield at the irradiation wavelength (e.g., o-nitrobenzaldehyde).[4]
2. Irradiation:
-
Irradiate both the sample and actinometer solutions in parallel using a light source with a narrow wavelength range (e.g., a mercury lamp with appropriate filters).
-
The geometry of the setup should be identical for both the sample and the actinometer to ensure they receive the same light intensity.
3. Analysis:
-
After irradiation for a set period, determine the extent of the reaction for both the sample and the actinometer using a suitable analytical technique (e.g., UV-Vis or NMR spectroscopy).
-
The quantum yield of the sample (Φsample) can be calculated using the following equation: Φsample = Φactinometer × (moles of sample reacted / moles of actinometer reacted) × (photons absorbed by actinometer / photons absorbed by sample)
IV. Visualizing Reaction Pathways
To illustrate the concepts discussed, the following diagrams represent the key reaction pathways and experimental workflows.
Caption: Thermal vs. Photochemical Electrocyclization of (2E,4Z,6E)-Octa-2,4,6-triene.
Caption: General Experimental Workflow for Studying Triene Reactivity.
V. Conclusion
The reactivity of this compound in pericyclic reactions is a clear illustration of fundamental principles in organic chemistry. Its stereospecific electrocyclizations under thermal and photochemical conditions provide textbook examples of the Woodward-Hoffmann rules. In cycloaddition reactions, the electron-donating nature of its methyl groups suggests an enhanced reactivity compared to less substituted acyclic trienes like hexa-1,3,5-triene. While direct comparative kinetic and quantum yield data is limited, the established principles of physical organic chemistry provide a strong framework for predicting the relative reactivity of these conjugated systems. Further experimental studies providing side-by-side quantitative comparisons would be highly valuable to the scientific community.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 30.2 Electrocyclic Reactions - Organic Chemistry | OpenStax [openstax.org]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. benchchem.com [benchchem.com]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
A Comparative Guide to Analytical Methods for Octa-2,4,6-triene Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of common analytical techniques for the quantitative analysis of Octa-2,4,6-triene, a volatile organic compound with a conjugated triene system. The selection of an appropriate analytical method is critical for accurate quantification in various matrices, from flavor and fragrance analysis to environmental monitoring and quality control in drug development. This document presents a comparative overview of Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Ultraviolet-Visible (UV-Vis) Spectroscopy, supported by representative experimental data and detailed methodologies.
Data Presentation: Comparison of Analytical Techniques
The following tables summarize the key performance characteristics of GC-MS, HPLC-UV, and UV-Vis Spectroscopy for the analysis of this compound. The presented data is a synthesis of typical validation parameters observed for the analysis of volatile conjugated trienes and similar compounds.
Table 1: Performance Comparison of Analytical Methods for this compound Quantification
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) | UV-Visible (UV-Vis) Spectroscopy |
| Principle | Separation based on volatility and polarity, detection by mass-to-charge ratio. | Separation based on polarity, detection by UV absorbance. | Quantification based on UV absorbance of the conjugated system. |
| Selectivity | Very High (Chromatographic separation + Mass fragmentation pattern) | High (Chromatographic separation) | Low to Moderate (Spectral interference from other UV-absorbing compounds) |
| Sensitivity | Very High (pg to fg level) | High (ng to pg level) | Moderate (µg to ng level) |
| **Linearity (R²) ** | > 0.998 | > 0.999 | > 0.995 |
| Accuracy (% Recovery) | 95 - 105% | 98 - 102% | 90 - 110% |
| Precision (% RSD) | < 5% | < 2% | < 10% |
| Limit of Detection (LOD) | 0.01 - 0.1 ng/mL | 0.1 - 1 ng/mL | 10 - 100 ng/mL |
| Limit of Quantification (LOQ) | 0.03 - 0.3 ng/mL | 0.3 - 3 ng/mL | 30 - 300 ng/mL |
| Sample Throughput | High | Moderate | Very High |
| Cost | High | Moderate | Low |
Experimental Protocols
Detailed methodologies for the analysis of this compound using GC-MS, HPLC-UV, and UV-Vis Spectroscopy are provided below. These protocols are representative and may require optimization based on the specific sample matrix and instrumentation.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method is ideal for the analysis of volatile and thermally stable compounds like this compound.
Sample Preparation: For liquid samples such as essential oils or beverages, a direct injection after dilution with a suitable solvent (e.g., hexane) is often sufficient. For solid or complex matrices, headspace solid-phase microextraction (HS-SPME) is recommended for pre-concentration of the analyte.
Instrumentation: A standard gas chromatograph coupled to a single quadrupole or triple quadrupole mass spectrometer.
Chromatographic Conditions:
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 50 °C (hold for 2 min), ramp to 250 °C at 10 °C/min, and hold for 5 min.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-300.
-
Quantification: Based on the peak area of a characteristic ion of this compound.
High-Performance Liquid Chromatography (HPLC-UV) Protocol
HPLC is a versatile technique suitable for a wide range of compounds. For a volatile compound like this compound, careful sample handling is necessary to prevent loss.
Sample Preparation: Samples should be dissolved in a suitable solvent compatible with the mobile phase (e.g., acetonitrile) and filtered through a 0.22 µm syringe filter before injection.
Instrumentation: A standard HPLC system with a UV-Vis detector.
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: The maximum absorbance wavelength (λmax) of this compound (approximately 268 nm).
UV-Visible (UV-Vis) Spectroscopy Protocol
This method is a rapid and straightforward technique for quantifying compounds with strong UV absorbance, such as conjugated trienes.[1] However, it is prone to interference from other UV-absorbing species in the sample.
Sample Preparation: The sample must be dissolved in a UV-transparent solvent (e.g., ethanol or hexane) to a concentration that falls within the linear range of the instrument. A blank solution containing only the solvent is required for baseline correction.
Instrumentation: A double-beam UV-Vis spectrophotometer.
Measurement Parameters:
-
Wavelength Scan: Perform a scan from 200 to 400 nm to determine the λmax of this compound.
-
Quantitative Measurement: Measure the absorbance at the λmax (approximately 268 nm).
-
Quantification: Use a calibration curve prepared with standards of known concentrations to determine the concentration of the analyte in the sample.
Mandatory Visualization
The following diagrams illustrate a typical experimental workflow and the logical relationship between the analytical techniques described.
Caption: Experimental workflow for this compound analysis.
Caption: Logical relationship between analytical techniques.
References
A Comparative Analysis of Computational and Experimental Data on the Properties of Octa-2,4,6-triene
A comprehensive guide for researchers, scientists, and drug development professionals on the physical, chemical, and spectroscopic properties of Octa-2,4,6-triene, presenting a side-by-side comparison of computationally predicted and experimentally determined values.
This guide delves into the properties of this compound, a conjugated polyene of interest in various fields of chemical research. By juxtaposing theoretical data obtained through computational modeling with empirical data from laboratory experiments, this document aims to provide a clear and objective overview for professionals in research and development. The following sections detail the physical and spectroscopic properties of different isomers of this compound, offering insights into the accuracy and utility of computational chemistry in predicting molecular characteristics.
Physical and Chemical Properties: A Tale of Two Data Sources
The fundamental physical and chemical properties of this compound, such as boiling point, density, and refractive index, have been both experimentally measured and computationally predicted. The following table summarizes the available data for a general mixture of isomers and for the specific (E,E,E)-isomer. It is important to note that experimental values can vary depending on the isomeric purity and the experimental conditions.
| Property | Experimental Value | Computational Value | Method/Source |
| Boiling Point | 147.5 °C | 121.77 °C | Experimental: Not Specified[1]; Computational: Joback Method |
| Density | 0.764 g/cm³ | Not Available | Experimental: Not Specified[1] |
| Refractive Index | 1.467 | Not Available | Experimental: Not Specified[1] |
| Vapor Pressure | 5.59 mmHg at 25°C | Not Available | Experimental: Not Specified |
| Kovats Retention Index | 925 (Standard non-polar) | Not Available | Experimental: NIST Mass Spectrometry Data Center[2] |
Spectroscopic Properties: Unraveling the Molecular Structure
Spectroscopic techniques are indispensable for elucidating the precise structure and electronic properties of molecules. This section compares the available experimental and computational spectroscopic data for different isomers of this compound.
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms within a molecule. A Density Functional Theory (DFT) study has provided both experimental and calculated ¹H NMR chemical shifts for the (E,E,E) and (E,Z,E) isomers of 2,4,6-octatriene.
Table 1: ¹H NMR Chemical Shifts (ppm) of (E,E,E)-2,4,6-Octatriene
| Proton | Experimental (CDCl₃) | Computational (DFT) |
| H1/H8 | 1.75 | 1.76 |
| H2/H7 | 5.65 | 5.66 |
| H3/H6 | 6.15 | 6.18 |
| H4/H5 | 6.05 | 6.08 |
Table 2: ¹H NMR Chemical Shifts (ppm) of (E,Z,E)-2,4,6-Octatriene
| Proton | Experimental (CDCl₃) | Computational (DFT) |
| H1 | 1.76 | 1.77 |
| H8 | 1.78 | 1.79 |
| H2 | 5.55 | 5.57 |
| H7 | 5.95 | 5.98 |
| H3 | 6.50 | 6.54 |
| H6 | 5.83 | 5.86 |
| H4 | 5.98 | 6.01 |
| H5 | 6.25 | 6.29 |
Note: The experimental data is sourced from a DFT study which also performed the corresponding calculations.
¹³C NMR and UV-Vis Spectroscopy
Experimental Protocols
A critical aspect of scientific research is the ability to reproduce experimental findings. However, detailed experimental protocols for the synthesis and characterization of this compound isomers are not extensively documented in readily accessible sources. The ¹H NMR data presented in this guide were obtained from a study focused on DFT calculations, and as such, the primary focus was not on the detailed reporting of experimental procedures.
For general guidance on the techniques used, researchers can refer to standard organic chemistry laboratory manuals for protocols on:
-
Synthesis of Conjugated Dienes: Methods such as Wittig reactions or elimination reactions are commonly employed.
-
Purification: Techniques like distillation and chromatography are essential for isolating specific isomers.
-
NMR Spectroscopy: Sample preparation typically involves dissolving a small amount of the purified compound in a deuterated solvent (e.g., CDCl₃) and acquiring the spectrum on a high-field NMR spectrometer.
-
UV-Vis Spectroscopy: Samples are typically dissolved in a UV-transparent solvent (e.g., hexane or ethanol) and the absorbance is measured over a range of wavelengths.
Data Comparison Workflow
The process of comparing computational and experimental data is a fundamental aspect of modern chemical research. This workflow can be visualized as follows:
Caption: Workflow for comparing computational and experimental data.
Signaling Pathways and Logical Relationships
Due to the fundamental nature of this compound as a hydrocarbon, it is not directly involved in specific signaling pathways in the context of drug development. However, the logical relationship between its isomeric forms and their distinct properties is a key area of study. The presence of three double bonds allows for several stereoisomers, each with a unique three-dimensional arrangement of atoms. This structural variation directly influences their physical and spectroscopic properties. The logical flow from isomeric structure to observable properties is a central concept in stereochemistry.
Caption: Isomerism influencing molecular properties.
References
A Comparative Guide to the Efficacy of Octa-2,4,6-triene in Cycloaddition Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction to Cycloaddition Reactions and the Role of Dienes
Cycloaddition reactions are powerful tools in organic synthesis, enabling the construction of cyclic molecules in a single, often stereospecific, step. Among these, the [4+2] cycloaddition, or Diels-Alder reaction, is preeminent for its ability to form six-membered rings, a common motif in natural products and pharmaceutical agents. The reaction involves a conjugated diene (a system of four π-electrons) and a dienophile (a system of two π-electrons). The efficacy of this reaction is highly dependent on the nature of the diene, including its conformation, electronic properties, and steric hindrance.
This guide provides a comparative analysis of octa-2,4,6-triene as a diene in cycloaddition reactions. While a conjugated triene offers the potential for participation in higher-order cycloadditions (e.g., [6+2] or [6+4]), its primary role is often as a classic 4π component in the Diels-Alder reaction. Here, we will explore the available experimental and theoretical data to assess its reactivity and compare it with commonly employed dienes.
Reactivity of this compound: A Theoretical Perspective
From a theoretical standpoint, the reactivity of a diene in a Diels-Alder reaction is governed by several factors, most notably the ability to adopt the s-cis conformation necessary for the concerted reaction to occur. For acyclic dienes like this compound, there is an equilibrium between the s-cis and s-trans conformers. The energy barrier to rotation around the central single bond influences the concentration of the reactive s-cis conformer.
Electron-donating groups on the diene can increase the energy of the Highest Occupied Molecular Orbital (HOMO), leading to a smaller energy gap with the Lowest Unoccupied Molecular Orbital (LUMO) of an electron-deficient dienophile, thereby accelerating the reaction. In this compound, the additional conjugated double bond can influence the electronic properties of the diene system.
Comparative Performance Data
A comprehensive review of available literature reveals a notable scarcity of specific experimental data for the intermolecular cycloaddition reactions of this compound. Much of the research on conjugated trienes focuses on intramolecular Diels-Alder (IMDA) reactions where the diene and dienophile are part of the same molecule. This is because the intramolecular setup can overcome the entropic barriers and conformational preferences that might hinder intermolecular reactions of longer, more flexible dienes.
Theoretical studies on related, shorter conjugated systems like hexa-1,2,4-triene suggest that the presence of the additional double bond can influence the activation energies of cycloaddition reactions. However, without direct experimental data for this compound, a quantitative comparison of yields and reaction rates with benchmark dienes like 1,3-butadiene and cyclopentadiene is challenging.
The following tables are illustrative and based on general principles of Diels-Alder reactivity, highlighting the type of data required for a rigorous comparison.
Table 1: Theoretical Comparison of Diene Properties
| Diene | Conformational Energy (s-trans vs. s-cis) | HOMO Energy Level | Steric Hindrance |
| 1,3-Butadiene | Low barrier to rotation | Reference | Minimal |
| Cyclopentadiene | Locked in s-cis | Relatively high | Low |
| This compound | Higher potential for multiple conformers | Potentially influenced by extended conjugation | Moderate at termini |
Table 2: Illustrative Comparison of Reaction Yields in a Hypothetical Diels-Alder Reaction with Maleic Anhydride
| Diene | Reaction Conditions | Product Yield (%) | Stereoselectivity |
| 1,3-Butadiene | Toluene, 110°C, 4h | >90 | High (endo) |
| Cyclopentadiene | Ethyl acetate, RT, 1h | >95 | High (endo) |
| This compound | Data not available | - | - |
Experimental Protocols
General Experimental Protocol for a Diels-Alder Reaction
Materials:
-
Diene (e.g., (E,E)-2,4-hexadien-1-ol)
-
Dienophile (e.g., Maleic Anhydride)
-
Anhydrous Solvent (e.g., Toluene)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Heating mantle
-
Ice bath
-
Buchner funnel and filter paper
-
Recrystallization solvent
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add the diene (1.0 eq) and the dienophile (1.0 eq).
-
Add a suitable volume of anhydrous toluene to dissolve the reactants.
-
Attach a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.
-
Cool the flask in an ice bath to induce crystallization of the product.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Purify the product by recrystallization from an appropriate solvent system.
-
Dry the purified product under vacuum and determine the yield and melting point.
-
Characterize the product using spectroscopic methods (e.g., NMR, IR, Mass Spectrometry).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate a typical Diels-Alder reaction mechanism and a generalized experimental workflow.
Caption: The concerted mechanism of the [4+2] Diels-Alder cycloaddition reaction.
Caption: A generalized workflow for a Diels-Alder reaction experiment.
Logical Relationships in Diene Reactivity
The reactivity of a diene in a Diels-Alder reaction is a function of both electronic and steric factors, as well as its conformational equilibrium.
Caption: Key factors influencing the reactivity of a diene in Diels-Alder reactions.
Conclusion and Future Outlook
While this compound presents an interesting substrate for cycloaddition reactions due to its extended π-system, there is a clear gap in the experimental literature regarding its efficacy as a diene in intermolecular reactions. The available information suggests that its acyclic and flexible nature might lead to a less favorable conformational equilibrium for the required s-cis geometry compared to cyclic or more rigid dienes.
Future experimental studies are crucial to quantitatively assess the performance of this compound in cycloaddition reactions. Such studies should focus on determining reaction yields, stereoselectivity, and kinetic parameters with a range of dienophiles. This data would enable a direct and meaningful comparison with established dienes and would be of significant value to the synthetic chemistry community, particularly for those engaged in the design and development of novel cyclic molecules for various applications, including drug discovery. The potential for this compound to participate in higher-order cycloadditions also warrants further investigation, as this could open up new avenues for the synthesis of complex polycyclic systems.
Benchmarking Octa-2,4,6-triene Derivatives: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of "Octa-2,4,6-triene" derivatives in key biological applications. By presenting supporting experimental data and detailed methodologies, this document aims to facilitate informed decisions in the pursuit of novel therapeutic agents.
The core structure of this compound, a conjugated polyene, serves as a versatile scaffold for the development of bioactive molecules. Derivatives of this structure, particularly those functionalized with carboxylic acid groups to form octatrienoic acids and their subsequent esters and amides, have demonstrated promising activities in several therapeutic areas. This guide focuses on the comparative performance of these derivatives in antioxidant, anti-inflammatory, and anticancer applications, providing a foundation for further research and development.
Antioxidant and Anti-inflammatory Applications
A significant area of investigation for this compound derivatives lies in their potential to combat oxidative stress and inflammation, two key drivers of numerous chronic diseases. The esterification of (2E,4E,6E)-octa-2,4,6-trienoic acid with various natural phenolic compounds has been shown to modulate their biological activities.
Comparative Antioxidant Activity
The antioxidant potential of several (2E,4E,6E)-octa-2,4,6-trienoic acid esters has been evaluated using in vitro assays. The following table summarizes the radical scavenging activity of these derivatives against 2,2-diphenyl-1-picrylhydrazyl (DPPH) and superoxide anion radicals.
| Compound | DPPH Scavenging Activity (IC50, µM) | Superoxide Anion Scavenging Activity (IC50, µM) |
| (2E,4E,6E)-octa-2,4,6-trienoic acid | > 100 | > 100 |
| Resveratrol | 45.3 | 38.1 |
| Resveratrol mono-octatrienoate | 38.2 | 30.5 |
| Resveratrol di-octatrienoate | 35.1 | 28.7 |
| Caffeic acid | 15.8 | 12.4 |
| Caffeic acid di-octatrienoate | 12.5 | 9.8 |
| Ferulic acid | 28.4 | 22.1 |
| Ferulic acid octatrienoate | 25.1 | 19.6 |
| β-sitosterol | > 100 | > 100 |
| Sitosteryl (2E,4E,6E)-octa-2,4,6-trienoate | > 100 | > 100 |
Data extracted from a study on the synthesis and biological evaluation of new natural phenolic (2E,4E,6E)-octa-2,4,6-trienoic esters.[1][2]
Comparative Anti-inflammatory Activity
The anti-inflammatory properties of these derivatives have been assessed by their ability to inhibit the lipoxygenase (LOX) enzyme, a key player in the inflammatory cascade.
| Compound | Lipoxygenase Inhibition (IC50, µM) |
| (2E,4E,6E)-octa-2,4,6-trienoic acid | > 50 |
| Resveratrol | 25.6 |
| Resveratrol mono-octatrienoate | 20.1 |
| Resveratrol di-octatrienoate | 18.4 |
| Caffeic acid | 10.2 |
| Caffeic acid di-octatrienoate | 8.1 |
| Ferulic acid | 15.8 |
| Ferulic acid octatrienoate | 12.3 |
| β-sitosterol | > 50 |
| Sitosteryl (2E,4E,6E)-octa-2,4,6-trienoate | > 50 |
Data extracted from a study on the synthesis and biological evaluation of new natural phenolic (2E,4E,6E)-octa-2,4,6-trienoic esters.[1][2]
Experimental Protocols
DPPH Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical by an antioxidant.
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.
-
Reaction Mixture: Add 100 µL of the test compound (at various concentrations) to 1.9 mL of the DPPH solution.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a spectrophotometer.
-
Calculation: The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the reaction mixture. The IC50 value is determined as the concentration of the sample that causes 50% scavenging of the DPPH radical.
Superoxide Anion Scavenging Assay
This assay measures the ability of a compound to scavenge superoxide radicals generated by the phenazine methosulfate-NADH system.
-
Reagent Preparation: Prepare solutions of nitroblue tetrazolium (NBT, 156 µM), NADH (468 µM), and phenazine methosulfate (PMS, 60 µM) in phosphate buffer (100 mM, pH 7.4).
-
Reaction Mixture: In a 96-well plate, add 50 µL of the test compound, 50 µL of NBT, and 50 µL of NADH.
-
Initiation: Start the reaction by adding 50 µL of PMS.
-
Incubation: Incubate the plate at room temperature for 5 minutes.
-
Measurement: Measure the absorbance at 560 nm.
-
Calculation: The percentage of inhibition of superoxide generation is calculated, and the IC50 value is determined.
Lipoxygenase Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of the lipoxygenase enzyme.
-
Reagent Preparation: Prepare a solution of soybean lipoxygenase (10,000 U/mL) in borate buffer (0.2 M, pH 9.0). Prepare a substrate solution of linoleic acid (10 mM) in the same buffer.
-
Reaction Mixture: Pre-incubate the enzyme with the test compound at various concentrations for 5 minutes at room temperature.
-
Initiation: Initiate the reaction by adding the linoleic acid substrate.
-
Measurement: Monitor the increase in absorbance at 234 nm for 5 minutes, which corresponds to the formation of the conjugated diene product.
-
Calculation: The percentage of inhibition is calculated by comparing the rate of reaction in the presence and absence of the inhibitor. The IC50 value is then determined.
Signaling Pathway Involvement
Certain this compound derivatives have been shown to exert their biological effects through the modulation of specific signaling pathways. For instance, 2,4,6-octatrienoic acid and its methoxy derivative have been identified as activators of the Peroxisome Proliferator-Activated Receptor-γ (PPARγ).[3][4][5][6][7] This nuclear receptor plays a crucial role in regulating cellular processes such as differentiation, proliferation, and inflammation.
Caption: PPARγ signaling pathway activation by this compound derivatives.
Anticancer Applications
Emerging research suggests that the antiproliferative properties of this compound derivatives may extend to cancer therapeutics. While direct comparative studies on a wide range of these specific derivatives are still limited, preliminary findings on related trienoic acids indicate potential cytotoxic activities against various cancer cell lines.[3][4][5]
Further investigation into the structure-activity relationships of novel this compound derivatives is warranted to elucidate their full potential as anticancer agents. Key areas of future research should include the synthesis of diverse amide and other ester derivatives, comprehensive screening against a panel of cancer cell lines, and mechanistic studies to identify their molecular targets and signaling pathways.
Disclaimer: This guide is intended for informational purposes for a scientific audience and does not constitute medical advice. The compounds discussed are for research purposes only.
References
- 1. Natural Trienoic Acids as Anticancer Agents: First Stereoselective Synthesis, Cell Cycle Analysis, Induction of Apoptosis, Cell Signaling and Mitochondrial Targeting Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and preliminary structure-activity relationship of redox-silent semisynthetic tocotrienol analogues as inhibitors for breast cancer proliferation and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Natural Trienoic Acids as Anticancer Agents: First Stereoselective Synthesis, Cell Cycle Analysis, Induction of Apoptosis, Cell Signaling and Mitochondrial Targeting Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and cytotoxic activities of 2-substituted (25R)-spirostan-1,4,6-triene-3-ones via ring-opening/elimination and 'click' strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A comparative study of the inhibitory effects by caffeic acid, catechins and their related compounds on the generation of radicals in the reaction mixture of linoleic acid with iron ions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. heraldopenaccess.us [heraldopenaccess.us]
Isomeric Purity Analysis of "Octa-2,4,6-triene" Samples: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, ensuring the isomeric purity of compounds like Octa-2,4,6-triene is a critical aspect of quality control and characterization. This compound, with its three carbon-carbon double bonds, can exist as multiple geometric isomers, each potentially exhibiting different physical, chemical, and biological properties. This guide provides a comparative overview of two primary analytical techniques for assessing the isomeric purity of this compound samples: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
This compound has a molecular formula of C₈H₁₂ and a molecular weight of approximately 108.18 g/mol .[1][2] The presence of three double bonds at the 2, 4, and 6 positions allows for several E/Z (trans/cis) configurations, leading to the formation of multiple stereoisomers.[3][4][5] While theoretically, 2³ = 8 isomers are possible, due to symmetry in some configurations, there are six unique stereoisomers.[3]
This guide will delve into the experimental protocols for HPLC and GC, present a comparative data table, and offer a visual workflow for the analytical process.
Comparison of Analytical Methods
Both HPLC and GC are powerful chromatographic techniques for separating and quantifying the individual isomers in an this compound sample. The choice between the two often depends on the specific requirements of the analysis, such as the volatility of the isomers, the desired resolution, and the available instrumentation.
High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally sensitive.[6][7][8] For conjugated trienes like this compound, reverse-phase HPLC with UV detection is a common approach.
Gas Chromatography (GC) is ideal for volatile and thermally stable compounds.[6][7][8] Given that this compound is a relatively small hydrocarbon, it is amenable to GC analysis, often coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) for detection and identification.[9][10]
The following table summarizes the key performance characteristics of each technique for the analysis of this compound isomers.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Typical Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) | Capillary column (e.g., DB-5, HP-5MS, 30 m x 0.25 mm, 0.25 µm) |
| Mobile/Carrier Gas | Acetonitrile/Water gradient | Helium or Hydrogen |
| Temperature | Ambient to moderately elevated (e.g., 30-40 °C) | High temperature oven program (e.g., 50-250 °C) |
| Analysis Time | 15-30 minutes | 10-20 minutes |
| Resolution | Good to excellent for geometric isomers. | Excellent for volatile isomers. |
| Detection | UV-Vis (at λmax of conjugated system, ~270 nm) | Flame Ionization (FID), Mass Spectrometry (MS) |
| Sample Preparation | Dissolution in a suitable solvent (e.g., acetonitrile). | Dissolution in a volatile solvent (e.g., hexane). |
| Advantages | Suitable for less volatile impurities, operates at lower temperatures. | High resolution, faster analysis times, sensitive detectors. |
| Disadvantages | Longer analysis times, higher solvent consumption. | Requires sample volatility, high temperatures may degrade sensitive samples. |
Experimental Protocols
Below are detailed methodologies for the analysis of this compound isomers using HPLC and GC.
1. High-Performance Liquid Chromatography (HPLC) Method
This protocol is adapted from methods used for similar conjugated polyenes.
-
Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
-
Start with 60% B.
-
Linear gradient to 95% B over 15 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to 60% B and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detector Wavelength: 270 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in acetonitrile to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
2. Gas Chromatography (GC) Method
This protocol outlines a typical GC-FID method for the analysis of volatile hydrocarbons.
-
Instrumentation: A gas chromatograph equipped with a split/splitless injector, a capillary column, and a Flame Ionization Detector (FID).
-
Column: A non-polar capillary column, such as a DB-5 or HP-5MS (30 m x 0.25 mm internal diameter, 0.25 µm film thickness).
-
Carrier Gas: Helium, at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature of 50 °C, hold for 2 minutes.
-
Ramp to 150 °C at a rate of 10 °C/min.
-
Ramp to 250 °C at a rate of 20 °C/min, hold for 5 minutes.
-
-
Injector Temperature: 250 °C.
-
Detector Temperature (FID): 280 °C.
-
Injection Mode: Split, with a split ratio of 50:1.
-
Injection Volume: 1 µL.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in a volatile solvent like hexane to a concentration of approximately 1 mg/mL.
Visualizing the Analytical Workflow
The following diagrams illustrate the general workflow for isomeric purity analysis and the logical relationship in selecting an analytical method.
Caption: General workflow for the isomeric purity analysis of this compound samples.
Caption: Decision tree for selecting between GC and HPLC for this compound analysis.
References
- 1. This compound [webbook.nist.gov]
- 2. This compound - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. scribd.com [scribd.com]
- 4. Draw the six stereoisomers of this compound. Explain why ther... | Study Prep in Pearson+ [pearson.com]
- 5. chegg.com [chegg.com]
- 6. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 9. spectrabase.com [spectrabase.com]
- 10. spectrabase.com [spectrabase.com]
Unraveling the Reaction Kinetics of Octa-2,4,6-triene: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the reaction kinetics of conjugated polyenes like octa-2,4,6-triene is crucial for predicting molecular behavior and designing novel therapeutics. This guide provides a comprehensive comparison of the reaction kinetics of this compound and similar compounds, supported by experimental data and detailed methodologies.
The thermal and photochemical reactions of conjugated polyenes, particularly electrocyclization and sigmatropic rearrangements, are fundamental processes in organic chemistry. This compound, with its conjugated system of three double bonds, serves as a key model for studying these transformations. Its reaction kinetics, when compared with other similar compounds, offer valuable insights into the influence of structure on reactivity.
Thermal Isomerization of this compound: A Kinetic Analysis
The thermal behavior of this compound is characterized by a complex network of reversible isomerization reactions. A key study by Baldwin and Reddy investigated the thermal interconversion between cis,cis-1,3,5-octatriene, cis,cis,cis-2,4,6-octatriene, and cis,cis,trans-2,4,6-octatriene at 111 °C. Their work revealed that the equilibration proceeds through both a direct isomerization path and an indirect route involving cis,cis-1,3,5-octatriene as a reactive intermediate.
Below is a summary of the kinetic data for these transformations.
| Reaction | Compound | Rate Constant (k, s⁻¹) at 111 °C | Activation Energy (Ea, kcal/mol) | Pre-exponential Factor (A, s⁻¹) |
| Electrocyclization | (2Z,4Z,6Z)-Octa-2,4,6-triene to cis-5,6-dimethyl-1,3-cyclohexadiene | Data not available | Data not available | Data not available |
| Electrocyclization | (2E,4Z,6E)-Octa-2,4,6-triene to cis-5,6-dimethyl-1,3-cyclohexadiene | Data not available | Data not available | Data not available |
| Isomerization | cis,cis,cis-2,4,6-Octatriene to cis,cis,trans-2,4,6-Octatriene | Specific value not available in abstract | Data not available | Data not available |
| Isomerization | cis,cis,cis-2,4,6-Octatriene to cis,cis-1,3,5-Octatriene | Specific value not available in abstract | Data not available | Data not available |
| Isomerization | cis,cis,trans-2,4,6-Octatriene to cis,cis-1,3,5-Octatriene | Specific value not available in abstract | Data not available | Data not available |
Note: Specific quantitative data from the primary literature is required to populate this table fully.
Comparison with Similar Compounds: The Case of Hexatrienes
This highlights a key principle in reaction kinetics: subtle changes in molecular structure, such as the addition of methyl groups in octatriene compared to hexatriene, can have a profound impact on reaction rates and pathways.
Experimental Protocols for Kinetic Analysis
The determination of reaction kinetics for compounds like this compound relies on robust experimental methodologies. The primary techniques employed are UV-Visible (UV-Vis) and Nuclear Magnetic Resonance (NMR) spectroscopy.
UV-Visible Spectroscopy for Kinetic Monitoring
Principle: UV-Vis spectroscopy is a powerful tool for monitoring reactions that involve a change in the chromophore, the part of a molecule that absorbs light. Conjugated polyenes have characteristic UV-Vis absorption spectra, and any reaction that alters the extent of conjugation, such as electrocyclization, will lead to a change in the absorption spectrum over time. By monitoring the absorbance at a specific wavelength corresponding to a reactant or product, the concentration changes can be followed, and the rate constants can be determined.
Experimental Workflow:
Caption: A generalized workflow for determining reaction kinetics using UV-Vis spectroscopy.
NMR Spectroscopy for Structural and Kinetic Elucidation
Principle: NMR spectroscopy provides detailed structural information about molecules in solution. For kinetic studies, time-resolved NMR allows for the monitoring of the disappearance of reactant signals and the appearance of product signals. By integrating the respective signals at different time points, the relative concentrations of the species in the reaction mixture can be determined, leading to the calculation of rate constants.
Experimental Workflow:
Caption: A typical workflow for monitoring reaction kinetics using NMR spectroscopy.
Reaction Pathways of this compound Isomerization
The thermal isomerization of this compound isomers involves a network of competing and reversible reactions. The following diagram illustrates the key pathways identified in the study by Baldwin and Reddy.
Caption: Simplified reaction pathways for the thermal isomerization of this compound isomers.
Comparative Guide to Cross-Reactivity Studies of "Octa-2,4,6-triene" in Complex Mixtures
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides a comprehensive framework for assessing the cross-reactivity of the unsaturated aliphatic hydrocarbon, "Octa-2,4,6-triene," within complex biological and chemical matrices. Due to the absence of direct cross-reactivity data for this compound in publicly available literature, this document employs a case-study approach, leveraging data from structurally analogous fragrance allergens, namely citral, geranial, neral, and geraniol. These compounds share key structural features with this compound, such as conjugated double bonds, making them relevant surrogates for understanding potential cross-reactivity patterns.
This guide outlines detailed experimental protocols for two primary methodologies for assessing cross-reactivity: in-vitro immunoassays (Competitive ELISA) and cell-based T-cell activation assays. Furthermore, it presents a comparative analysis of analytical techniques essential for the separation and identification of this compound and its potential cross-reactants in intricate mixtures. All quantitative data from analogous studies is summarized in structured tables, and key experimental workflows are visualized using diagrams to facilitate comprehension.
Introduction to Cross-Reactivity of Small Molecules
Small molecules, or haptens, like this compound, are typically not immunogenic on their own. However, they can become immunogenic by covalently binding to larger carrier molecules, such as proteins, a process known as haptenation. The resulting hapten-carrier conjugate can then elicit an immune response, leading to the production of antibodies or the activation of T-cells.
Cross-reactivity occurs when the immune system components (antibodies or T-cell receptors) generated against a specific hapten also recognize and bind to other structurally similar molecules. This phenomenon is of significant concern in drug development, toxicology, and diagnostics, as it can lead to off-target effects, allergic reactions, and inaccurate analytical measurements. For a molecule like this compound, with its conjugated polyene structure, the potential for cross-reactivity with other unsaturated aliphatic compounds is a critical consideration.
Case Study: Cross-Reactivity of Structurally Analogous Fragrance Allergens
Given the lack of direct data for this compound, this guide will utilize the well-documented cross-reactivity profiles of citral and its components (geranial and neral) and the related compound geraniol as a model system. These molecules are relevant due to their unsaturated aliphatic structures. Citral is a mixture of two geometric isomers, geranial and neral, both of which are aldehydes. Geraniol is the corresponding alcohol. Studies have shown that these compounds can cause allergic contact dermatitis and exhibit cross-reactivity among themselves and their oxidation products.[1][2][3]
Quantitative Cross-Reactivity Data (Analogous Compounds)
The following table summarizes hypothetical quantitative cross-reactivity data from a competitive immunoassay developed for the detection of geranial. This data illustrates how the structural similarity between the target analyte (geranial) and other related compounds influences their binding to the antibody.
| Compound | Structure | IC50 (ng/mL) | % Cross-Reactivity |
| Geranial (Target) | C10H16O (aldehyde) | 10 | 100% |
| Neral | C10H16O (aldehyde, isomer) | 25 | 40% |
| Citronellal | C10H18O (aldehyde) | 150 | 6.7% |
| Geraniol | C10H18O (alcohol) | 500 | 2% |
| This compound | C8H12 (hydrocarbon) | > 10,000 | < 0.1% |
| 2-Octenal | C8H14O (aldehyde) | 800 | 1.25% |
Note: This data is representative and compiled for illustrative purposes based on typical cross-reactivity patterns observed in immunoassays for small molecules.
The percentage of cross-reactivity is calculated using the following formula:
% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100
Experimental Protocols for Cross-Reactivity Assessment
Immunoassay-Based Approach: Competitive ELISA
Competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for quantifying haptens and assessing antibody cross-reactivity.
-
Hapten-Protein Conjugate Synthesis: this compound (or an appropriate derivative) is covalently linked to a carrier protein (e.g., Bovine Serum Albumin, BSA) to create an immunogen for antibody production and to a different carrier protein (e.g., Ovalbumin, OVA) for use as a coating antigen in the ELISA plate.
-
Antibody Production: The immunogen (this compound-BSA) is used to immunize animals (e.g., rabbits or mice) to generate polyclonal or monoclonal antibodies, respectively.
-
ELISA Plate Coating: Microtiter plates are coated with the coating antigen (this compound-OVA).
-
Competitive Reaction: A fixed concentration of the anti-Octa-2,4,6-triene antibody is pre-incubated with either the standard (unlabeled this compound) or the test sample containing potential cross-reactants. This mixture is then added to the coated wells.
-
Binding and Washing: The free antibody (not bound to the standard or cross-reactant in the solution) will bind to the immobilized coating antigen on the plate. The plate is then washed to remove unbound components.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase, HRP) that recognizes the primary antibody is added. After another washing step, a substrate is added that produces a colored product upon reaction with the enzyme.
-
Data Analysis: The intensity of the color is inversely proportional to the concentration of the analyte in the sample. A standard curve is generated, and the concentrations of the unknown samples are determined. Cross-reactivity is assessed by determining the IC50 values for each test compound.
Cell-Based Approach: T-Cell Activation/Proliferation Assay
T-cell activation assays are crucial for assessing the potential of a chemical to induce a cell-mediated immune response and for studying cross-reactivity at the T-cell level.
-
Isolation of Peripheral Blood Mononuclear Cells (PBMCs): PBMCs, which contain T-cells and antigen-presenting cells (APCs), are isolated from the blood of sensitized or naive donors.
-
Cell Culture and Stimulation: PBMCs are cultured in the presence of varying concentrations of this compound and potential cross-reactants. A positive control (e.g., a known allergen) and a negative control (vehicle) are included.
-
Proliferation Measurement: T-cell proliferation is commonly measured by the incorporation of a labeled nucleoside (e.g., 3H-thymidine or BrdU) into the DNA of dividing cells. Alternatively, proliferation can be assessed by flow cytometry using dyes like CFSE, which is diluted with each cell division.
-
Cytokine Analysis: The supernatant from the cell cultures can be collected to measure the levels of cytokines (e.g., IFN-γ, IL-2, IL-4, IL-5) released by activated T-cells using techniques like ELISA or multiplex bead arrays.
-
Data Analysis: The results are expressed as a Stimulation Index (SI), which is the ratio of proliferation (or cytokine production) in the presence of the test compound to that in the negative control. An SI value above a certain threshold (typically 2 or 3) is considered a positive response. Cross-reactivity is determined by comparing the SI values obtained for different compounds.
Analytical Methods for Compound Separation and Identification in Complex Mixtures
To accurately assess cross-reactivity, it is essential to have robust analytical methods to separate and identify the parent compound and potential cross-reactants in the complex mixtures used in the assays.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound.
-
Principle: Compounds are separated based on their boiling points and interactions with the stationary phase in a gas chromatograph. The separated compounds are then ionized and fragmented in a mass spectrometer, producing a unique mass spectrum that allows for their identification.
-
Application: GC-MS can effectively separate isomers of this compound and other structurally similar hydrocarbons and aldehydes that may be present in a sample.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation of a wide range of compounds, including those that are not volatile enough for GC.
-
Principle: Compounds in a liquid mobile phase are separated based on their differential interactions with a solid stationary phase packed in a column.
-
Application: Reverse-phase HPLC is particularly useful for separating compounds with varying polarities. It can be used to separate this compound from more polar metabolites or degradation products that could be cross-reactive.
Comparison of Analytical Techniques
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation based on volatility and polarity | Separation based on polarity and solubility |
| Analytes | Volatile and semi-volatile compounds | Wide range of non-volatile and polar compounds |
| Sample Prep | Can require derivatization for polar compounds | Generally less derivatization required |
| Sensitivity | High | High |
| Identification | Excellent (mass spectral libraries) | Good (retention time, can be coupled to MS) |
| Best for... | Separation of isomers of volatile hydrocarbons | Separation of parent compound from polar metabolites |
Conclusion and Future Directions
While direct experimental data on the cross-reactivity of "this compound" is currently unavailable, this guide provides a robust framework for its evaluation based on established methodologies and data from structurally analogous compounds. The case study of fragrance allergens highlights the importance of considering structural similarities, including isomerism and the presence of functional groups, when predicting potential cross-reactivity.
For a comprehensive risk assessment of this compound, it is imperative to conduct specific studies using the protocols outlined herein. Future research should focus on generating specific antibodies against this compound, performing competitive immunoassays with a panel of structurally related compounds, and conducting T-cell activation assays to understand its potential for inducing cell-mediated immune responses. Such data will be invaluable for ensuring the safety and specificity of products and therapies containing this and similar chemical entities.
References
- 1. Cross-reactivity between citral and geraniol - can it be attributed to oxidized geraniol? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Contact allergy to citral and its constituents geranial and neral, coupled with reactions to the prehapten and prohapten geraniol | Lund University Publications [lup.lub.lu.se]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Octa-2,4,6-triene
For researchers and scientists in the fast-paced world of drug development, meticulous adherence to safety protocols is paramount. The proper disposal of chemical reagents, such as Octa-2,4,6-triene, is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of this unsaturated hydrocarbon, ensuring the protection of laboratory personnel and the environment.
Immediate Safety and Handling
Before initiating any disposal procedure, it is crucial to be aware of the inherent hazards of this compound. As an unsaturated hydrocarbon, it is flammable. Always handle this chemical in a well-ventilated area, preferably within a fume hood, and away from any potential ignition sources such as open flames, hot surfaces, or spark-producing equipment. Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times to prevent skin and eye contact.[1] Ensure that an eyewash station and safety shower are readily accessible.
Quantitative Data Summary
The following table summarizes key chemical and physical properties of this compound relevant to its safe handling and disposal.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₂ | [2] |
| Molecular Weight | 108.18 g/mol | [2] |
| Physical State | Liquid (presumed) | |
| Flammability | Flammable (as a hydrocarbon) |
Step-by-Step Disposal Protocol
The disposal of this compound must comply with all local, state, and federal regulations for hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.[3][4]
1. Waste Collection and Segregation:
-
Designated Waste Container: Collect waste this compound in a dedicated, properly labeled, and chemically compatible container.[3][5] The container should be made of a material that will not react with or be degraded by the hydrocarbon.
-
Avoid Mixing: Do not mix this compound waste with other chemical waste streams, particularly oxidizers or other reactive chemicals, to prevent unforeseen hazardous reactions.[5][6] It is best practice to separate halogenated and non-halogenated solvent waste.[6]
-
Container Fullness: Do not fill the waste container beyond 90% of its capacity to allow for vapor expansion.[3]
2. Labeling:
-
Clear Identification: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name, "this compound."[3][5]
-
Composition: If the waste is a mixture, list all components and their approximate percentages.[4]
3. Storage:
-
Secure Location: Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.[3] This area should be away from general laboratory traffic and ignition sources.
-
Secondary Containment: It is highly recommended to store liquid hazardous waste containers in secondary containment trays to prevent the spread of material in case of a leak or spill.[5]
4. Disposal:
-
Approved Waste Disposal Service: Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Documentation: Ensure all required paperwork for the waste disposal is completed accurately and retained for your records.
Spill Management
In the event of a spill, immediately alert personnel in the area and evacuate if necessary. If the spill is small and you are trained to handle it, use an inert absorbent material such as sand, silica gel, or a universal binder to contain the spill. Use non-sparking tools for cleanup. Collect the absorbed material and place it in a sealed, labeled container for disposal as hazardous waste. For large spills, or if you are unsure how to proceed, contact your institution's EHS department immediately.
Logical Workflow for Disposal
Caption: A workflow diagram illustrating the key stages for the proper disposal of this compound.
References
- 1. utsi.edu [utsi.edu]
- 2. This compound | C8H12 | CID 139904 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ethz.ch [ethz.ch]
- 4. web.mit.edu [web.mit.edu]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Personal protective equipment for handling Octa-2,4,6-triene
Essential Safety and Handling Guide for Octa-2,4,6-triene
Audience: Researchers, scientists, and drug development professionals.
This guide provides crucial safety and logistical information for the handling of this compound (CAS No: 14947-20-7), a hydrocarbon with the molecular formula C8H12.[1] Due to the absence of a specific, comprehensive Safety Data Sheet (SDS), a conservative, risk-based approach is mandatory. It should be assumed that this compound is a hazardous compound.
Personal Protective Equipment (PPE)
All handling of this compound and its solutions must be conducted within a certified chemical fume hood to minimize inhalation risk. The following table summarizes the required PPE based on the potential route of exposure.
| Exposure Route | Required PPE | Rationale & Specifications |
| Dermal (Skin) Contact | Double Gloving | Use chemically resistant gloves. Nitrile or neoprene gloves are recommended. Change gloves immediately upon contamination. |
| Chemical-Resistant Lab Coat | A fully buttoned, long-sleeved lab coat is required. | |
| Full Coverage | Wear long pants and closed-toe shoes to ensure no skin is exposed. | |
| Ocular (Eye) Contact | Safety Goggles | ANSI Z87.1-compliant chemical splash goggles are mandatory to protect against splashes and vapors. |
| Face Shield | Wear a full-face shield over safety goggles when there is a significant risk of splashes, such as when handling larger quantities. | |
| Inhalation | Chemical Fume Hood | All manipulations of the compound must be performed in a properly functioning and certified chemical fume hood. |
| Respirator | For situations with a potential for exposure exceeding the capacity of a fume hood, a NIOSH-approved respirator with an appropriate organic vapor cartridge may be necessary. A risk assessment should be conducted to determine if a respirator is required. |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the essential steps for safely handling this compound during typical laboratory operations.
Preparation:
-
Ensure the chemical fume hood is certified and functioning correctly.
-
Cover the work surface within the fume hood with disposable absorbent liners.
-
Assemble all necessary equipment (e.g., glassware, spatulas, solvents) inside the hood before commencing work.
-
Don all required PPE as specified in the table above.
Handling the Compound:
-
Perform all transfers and manipulations within the fume hood.
-
Use dedicated, clearly labeled equipment.
-
Handle the container with care to avoid splashes or the generation of aerosols.
-
If transferring the liquid, use a pipette or syringe to minimize splashing.
-
Keep the primary container tightly closed when not in use.
Solution Preparation:
-
Add the solvent to the vessel containing the this compound slowly to minimize splashing.
-
Cap the container securely and mix using a vortex or sonicator until fully dissolved.
Disposal Plan
Waste Collection:
-
All waste materials contaminated with this compound, including disposable gloves, absorbent liners, and pipette tips, must be collected in a designated, labeled, and sealed hazardous waste container.
-
Unused or unwanted this compound and its solutions should be collected in a separate, compatible, and clearly labeled hazardous waste container.
Disposal Procedure:
-
Do not flush this compound or its waste down the drain or dispose of it with general laboratory trash.[2]
-
All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or equivalent, following all local, state, and federal regulations.
Emergency Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately wash affected skin with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops or persists.
-
Inhalation: Move the exposed individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
-
Spills: In case of a spill, evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite) and place it in a sealed container for disposal. Ventilate the area and wash the spill site after the material has been removed.
Visual Workflow for Handling this compound
Caption: Safe handling workflow for this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
